6-(Bromomethyl)isoquinoline hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(bromomethyl)isoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADKWYZZBPGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622643 | |
| Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188861-57-6 | |
| Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)isoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 6-(bromomethyl)isoquinoline hydrobromide, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its application.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity.[3] this compound emerges as a particularly valuable derivative. The isoquinoline core provides the foundational pharmacophoric features, while the highly reactive bromomethyl group at the 6-position serves as a versatile chemical handle for elaboration and conjugation. This guide will detail its fundamental properties, reactivity, synthetic utility, and safe handling protocols.
Chapter 1: Physicochemical Properties & Structural Elucidation
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe use in any experimental setting.
Core Physicochemical Data
The essential properties of this compound are summarized below. Note that variations in reported molecular weight and CAS numbers often exist across different suppliers and salt forms. The hydrobromide salt form is specifically employed to enhance the compound's stability and solubility in polar solvents.[4]
| Property | Value | Source(s) |
| IUPAC Name | 6-(bromomethyl)isoquinoline;hydrobromide | [5] |
| CAS Number | 188861-57-6; 752183-00-9 | [4][6] |
| Molecular Formula | C₁₀H₈BrN · HBr | [4][6] |
| Molecular Weight | ~302.99 g/mol | [6][7] |
| Appearance | White to off-white or yellow crystalline powder | [4][8][9] |
| Melting Point | 210-214 °C | [8] |
| Solubility | Soluble in water, methanol, and other polar solvents | [8] |
| Purity | Typically ≥95% | [4] |
Chemical Structure
The structure consists of an isoquinoline ring system with a bromomethyl substituent at the C6 position, protonated at the nitrogen by hydrobromic acid.
Spectroscopic Signature Profile (Predicted)
-
¹H NMR: The spectrum would be characterized by distinct regions. Aromatic protons on the isoquinoline core would appear in the downfield region (δ 7.5-9.5 ppm). A key diagnostic signal would be a singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-5.0 ppm. The exact chemical shifts and coupling patterns can sometimes be complex in isoquinoline systems, occasionally leading to signal broadening.[13]
-
¹³C NMR: Aromatic carbons would resonate between δ 120-150 ppm. The benzylic carbon of the -CH₂Br group would be significantly upfield, likely in the δ 30-40 ppm range.
-
Infrared (IR) Spectroscopy: The spectrum would show characteristic C=C and C=N stretching vibrations for the aromatic system in the 1500-1650 cm⁻¹ region. C-H stretching from the aromatic ring would be observed just above 3000 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, around 500-600 cm⁻¹.[14]
-
Mass Spectrometry (MS): In Electron Impact (EI) mode, the molecular ion peak for the free base (C₁₀H₈BrN⁺) would be expected at m/z ≈ 221/223, showing a characteristic isotopic pattern (M/M+2) due to the presence of bromine. A prominent fragment would correspond to the loss of the bromine atom (M-Br)⁺.[14]
Chapter 2: Synthesis and Core Reactivity
Proposed Synthetic Pathway
While various methods exist for constructing the isoquinoline core[15], 6-(bromomethyl)isoquinoline is most logically prepared from 6-methylisoquinoline. A standard and field-proven method for this transformation is a free radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. The subsequent treatment with HBr gas or an HBr solution would yield the hydrobromide salt.
Causality: This reaction proceeds via a benzylic radical intermediate. The benzylic position is preferentially attacked because the resulting radical is resonance-stabilized by the aromatic isoquinoline ring, significantly lowering the activation energy for this pathway compared to others.
Core Reactivity: The Benzylic Bromide Handle
The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. It is an excellent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on conditions).[4] This allows for the covalent attachment of the isoquinoline scaffold to a vast array of other molecules.
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A Senior Application Scientist's Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide
Abstract
This technical guide provides an in-depth analysis of 6-(Bromomethyl)isoquinoline hydrobromide, a pivotal reagent in modern synthetic chemistry and drug discovery. The document elucidates its chemical identity, including its CAS Numbers, structural properties, and spectroscopic signature. We explore the core principles of its reactivity, focusing on the high lability of the benzylic bromide, which renders it an exceptional alkylating agent. A discussion of its synthetic origins is provided, alongside a comprehensive overview of its applications in medicinal chemistry, the development of fluorescent probes, and its role as a precursor in bioorthogonal "click chemistry" applications. Detailed, field-tested protocols are presented to guide researchers in its practical use, emphasizing safety, efficiency, and mechanistic rationale. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile isoquinoline derivative.
Core Chemical Identity and Properties
This compound is a versatile organic building block whose utility is derived from the reactive bromomethyl group appended to the stable isoquinoline core.[1] The hydrobromide salt form is frequently preferred in laboratory settings as it enhances the compound's crystalline nature, improving handling, stability, and solubility in polar protic solvents compared to the free base.[1]
It is crucial for researchers to note that this compound is associated with two primary CAS numbers in commercial and chemical databases: 188861-57-6 and 752183-00-9 .[1][2] While referring to the same chemical entity, these distinct identifiers may be used by different suppliers or reference different batches or purity grades. Cross-verification using the molecular formula and structure is essential during procurement.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 6-(bromomethyl)isoquinoline;hydrobromide | [3] |
| CAS Number | 188861-57-6, 752183-00-9 | [1][2] |
| Molecular Formula | C₁₀H₈BrN · HBr (C₁₀H₉Br₂N) | [1][2] |
| Molecular Weight | 301.88 - 302.99 g/mol | [1][2] |
| Appearance | White to yellow or grey-brownish powder/solid | [1][4] |
| Storage Conditions | Store at 0-8 °C, under inert gas | [1][5] |
Chemical Structure
The structure consists of a planar isoquinoline ring system with a bromomethyl substituent at the C6 position. The nitrogen atom of the isoquinoline ring is protonated by hydrobromic acid.
Synthesis Overview
While multiple proprietary methods exist, a plausible and common synthetic route to this compound involves a two-step process starting from a commercially available precursor like 6-methylisoquinoline.
-
Radical Bromination: The synthesis begins with the free-radical bromination of 6-methylisoquinoline. This reaction is typically initiated using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄). The selectivity for the benzylic position is high due to the resonance stabilization of the resulting benzylic radical intermediate.
-
Salt Formation: Following the bromination, the resulting 6-(bromomethyl)isoquinoline (free base) is treated with a solution of hydrobromic acid (HBr) in a suitable solvent like diethyl ether or ethanol. This acid-base reaction protonates the basic nitrogen of the isoquinoline ring, leading to the precipitation of the stable hydrobromide salt, which can be easily isolated by filtration.
This approach is favored for its reliability and the high purity of the final crystalline product.
Key Applications in Research and Development
The unique combination of a reactive handle and a biologically relevant scaffold makes this compound a valuable tool in several scientific domains. [1][3]
Medicinal Chemistry and Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural alkaloids and synthetic drugs with a wide spectrum of bioactivities, including anticancer, antiviral, and neuroprotective properties. [6][7][8]this compound serves as a key intermediate for:
-
Synthesis of Kinase Inhibitors: The bromomethyl group allows for the covalent attachment of the isoquinoline moiety to nucleophilic residues (e.g., cysteine) in the active sites of kinases, a common strategy for developing targeted anticancer agents.
-
Development of CNS Modulators: Its structure is used to build novel compounds targeting receptors and enzymes within the central nervous system. [3]* Anti-inflammatory Agents: It is used in the synthesis of isoquinoline derivatives that modulate inflammatory pathways. [1]
Fluorescent Probes and Biological Imaging
The isoquinoline ring system possesses inherent fluorescent properties. By using the bromomethyl handle to attach this fluorophore to targeting ligands (e.g., peptides, small molecules), researchers can create fluorescent probes. These probes enable the real-time visualization of biological processes, such as enzyme interactions and cellular trafficking, through fluorescence microscopy. [1][3]
Bioorthogonal Chemistry: A Gateway to "Click" Reactions
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible. [9][10]The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. [11]this compound is an ideal precursor for engaging in this chemistry. The bromide is easily displaced by sodium azide (NaN₃) to form 6-(azidomethyl)isoquinoline. This azide-functionalized isoquinoline can then be "clicked" onto any molecule containing a terminal alkyne, creating a stable triazole linkage. This methodology is transformative for bioconjugation, proteomics, and materials science. [11][12]
Spectroscopic Characterization Profile
For a compound to be used with confidence, its structure must be unequivocally confirmed. While acquiring actual spectra is protocol-dependent, the expected data from standard analytical techniques are predictable and serve as a benchmark for quality control. [13][14][15][16]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural verification. The key diagnostic signal is a sharp singlet for the two benzylic protons of the -CH₂Br group, expected to appear significantly downfield (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic protons on the isoquinoline ring will appear further downfield (δ 7.5-9.5 ppm) with complex splitting patterns characteristic of the substitution pattern.
| Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~4.85 | -CH ₂Br (singlet, 2H) |
| ~7.60 - 8.20 | Ar-H (multiplet, 5H) |
| ~9.25 | Ar-H (singlet, 1H, C1-H) |
-
¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals for the aromatic and benzylic carbons. The benzylic carbon (-C H₂Br) is expected around δ 30-35 ppm, while the aromatic carbons will reside in the δ 120-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C=C and C=N stretching within the aromatic system (~1500-1650 cm⁻¹), and a distinct C-Br stretching vibration (~600-700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum (using a soft ionization technique like ESI) should show a prominent molecular ion peak corresponding to the free base [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for all bromine-containing fragments, which is a definitive diagnostic feature. A major fragmentation pathway would be the loss of Br, leading to a stable benzylic cation.
Field-Tested Experimental Protocol: Synthesis of an Isoquinoline-Tethered Phenolic Ether
This protocol provides a self-validating system for utilizing this compound in a standard Williamson ether synthesis. The success of the reaction, confirmed by TLC and NMR, validates the reactivity and quality of the starting material.
Objective: To synthesize 1-methoxy-4-((isoquinolin-6-yl)methoxy)benzene.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Causality:K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ. An excess is used to drive the reaction to completion. The flask is dried to prevent quenching of the nucleophile by water.
-
-
Dissolution: Add anhydrous DMF (~5 mL per mmol of limiting reagent) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Causality:DMF is an excellent polar aprotic solvent that dissolves the organic reactants and facilitates the S_N2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive.
-
-
Reagent Addition: Add this compound (1.0 eq) to the stirring suspension in one portion.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the starting bromomethylisoquinoline spot has been consumed (typically 2-4 hours).
-
Causality:Heating provides the necessary activation energy. TLC allows for real-time tracking of reactant consumption and product formation, preventing unnecessary heating or premature workup.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (4x the volume of DMF).
-
Causality:This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr).
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Causality:The desired organic product is more soluble in EtOAc than in water, allowing for its separation from the aqueous phase.
-
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality:Washing with water removes residual DMF. The brine wash removes residual water from the organic layer and helps to break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product as a solid.
Safety and Handling
As a reactive alkylating agent and an irritant, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H318), and may cause respiratory irritation (H335). [4]Alkylating agents should always be treated as potentially harmful.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. [17]In case of contact, flush the affected area with copious amounts of water. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [1][17]Recommended storage is refrigerated (0-8 °C). [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [18]
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Retrieved from [Link]
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National Institutes of Health. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Bromoform. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link]
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National Institutes of Health. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from [Link]
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Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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PubMed. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Retrieved from [Link]
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YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
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YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
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YouTube. (2020). Reactivity of Isoquinoline. Retrieved from [Link]
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A Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 6-(Bromomethyl)isoquinoline hydrobromide, a critical reagent and building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, with a detailed analysis of its molecular weight. Furthermore, this document outlines a representative synthetic pathway, discusses its wide-ranging applications in drug development and material science, and provides essential guidelines for its safe handling and storage. This paper is intended for researchers, chemists, and drug development professionals who utilize isoquinoline scaffolds in their work.
Core Molecular and Physical Properties
This compound is a versatile intermediate whose utility is rooted in its specific chemical structure and reactivity. The hydrobromide salt form is often preferred as it enhances the compound's stability and solubility in polar solvents, making it more amenable to various reaction conditions compared to its free base form.[1]
Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-(bromomethyl)isoquinoline;hydrobromide | [2][3] |
| CAS Number | 188861-57-6, 752183-00-9 | [1][4] |
| Molecular Formula | C₁₀H₈BrN·HBr (or C₁₀H₉Br₂N) | [1][2][4][5] |
| PubChem CID | 17909556 | [1][3] |
| InChI Key | XVWDNBOPLFOYDZ-UHFFFAOYSA-N | [3] |
Molecular Weight Analysis
There is some variation in the reported molecular weight of this compound across commercial suppliers. This discrepancy often arises from the use of different isotopic masses in calculations. A detailed calculation based on the atomic weights from the periodic table provides clarity.
-
6-(Bromomethyl)isoquinoline (Free Base): C₁₀H₈BrN
-
(10 x 12.011) + (8 x 1.008) + (1 x 79.904) + (1 x 14.007) = 222.085 g/mol
-
-
Hydrobromic Acid: HBr
-
1.008 + 79.904 = 80.912 g/mol
-
-
Total Calculated Molecular Weight: 222.085 + 80.912 = 302.997 g/mol
This calculated value aligns closely with the most frequently cited figures.
| Reported Molecular Weight | Source |
| 301.88 g/mol | [1] |
| 302.99 g/mol | [2][4] |
| 303 g/mol | [6] |
| 302.997 g/mol | Calculated |
The value of ~303 g/mol is the most accurate theoretical molecular weight for the compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its proper handling, storage, and use in synthesis.
| Property | Description | Source(s) |
| Appearance | White to off-white or yellow/brownish crystalline powder. | [1][5] |
| Purity | Typically ≥95.5% as determined by HPLC. | [1] |
| Solubility | Soluble in water, methanol, and other polar solvents. | [5] |
| Storage Conditions | Store in a tightly closed container at 0-8 °C, in a dry, well-ventilated area, and protected from light. | [1][5] |
| Melting Point | 210-214 °C | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via the radical bromination of a suitable precursor, 6-methylisoquinoline. This method is efficient and leverages well-understood reaction mechanisms.
Overview of Synthetic Strategy
The most common synthetic route involves a free-radical substitution at the benzylic position of 6-methylisoquinoline. This position is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical by the isoquinoline ring system. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors the desired substitution over competing reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The process culminates in the formation of the hydrobromide salt to improve the product's stability.
Representative Synthesis Protocol
The following protocol is a self-validating system for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 6-methylisoquinoline in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of NBS. CCl₄ is a classic solvent for radical brominations due to its inertness.
-
-
Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount (0.05 equivalents) of AIBN to the solution.
-
Causality: A slight excess of NBS ensures complete consumption of the starting material. AIBN is chosen as the initiator because its decomposition into radicals occurs at a predictable rate upon heating.
-
-
Initiation and Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the energy needed to decompose AIBN into radicals, initiating the chain reaction. Succinimide, a byproduct, is denser than CCl₄ and will float on top, providing a visual cue that the reaction is proceeding.
-
-
Workup and Isolation of Free Base: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(Bromomethyl)isoquinoline free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Causality: The basic nitrogen atom of the isoquinoline ring is protonated by HBr, leading to the precipitation of the hydrobromide salt.
-
-
Final Purification: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry in a vacuum oven. The final product should be a white to off-white solid.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A workflow diagram for the synthesis of the target compound.
Applications in Research and Development
This compound is not an end product but a highly valuable intermediate. Its reactive bromomethyl group serves as an electrophilic handle, allowing for facile nucleophilic substitution reactions to introduce the isoquinoline moiety into larger, more complex molecules.
A Key Building Block in Medicinal Chemistry
The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. This compound serves as a key intermediate for synthesizing isoquinoline derivatives with a wide range of biological activities.[1]
-
Anti-Cancer Agents: Used in the preparation of novel kinase inhibitors and other compounds targeting cancer cell proliferation.[1]
-
Anti-Inflammatory Drugs: Serves as a precursor for molecules designed to modulate inflammatory pathways.[1]
-
Neurological Therapeutics: Employed in the synthesis of drugs targeting neurological disorders.[1][3]
Other Advanced Applications
Beyond traditional medicinal chemistry, its unique properties lend it to other fields:
-
Fluorescent Probes: The isoquinoline ring system has fluorescent properties, making this reagent useful in the creation of probes for biological imaging and visualizing cellular processes.[1][3]
-
Material Science: It finds applications in developing advanced materials, such as functionalized polymers and coatings, due to its reactive nature.[3]
-
Biological Research: Researchers utilize it to alkylate specific residues in proteins to study enzyme interactions and cellular mechanisms.[1][3]
Visualization of Application Pathways
This diagram shows how this compound acts as a central starting point for various advanced applications.
Caption: The role of the title compound as a versatile chemical intermediate.
Handling, Safety, and Storage
Due to its reactivity, proper handling and storage of this compound are imperative to ensure user safety and maintain compound integrity.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation. | [6][7] |
| H318 / H319 | Causes serious eye damage / irritation. | [6][7] |
| H335 | May cause respiratory irritation. | [6][7] |
Recommended Handling Procedures
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Avoid formation of dust and aerosols.[7]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Skin Contact: Take off contaminated clothing.[8] Wash skin with plenty of soap and water.[7] Seek medical attention if irritation occurs or persists.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[8][10]
Storage and Stability
For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (0-8 °C).[1] It should be kept in a dry, well-ventilated place away from incompatible materials and protected from light.[5]
Conclusion
This compound is a compound of significant value to the scientific community. Its well-defined molecular properties, straightforward synthesis, and high reactivity make it an indispensable building block for developing novel pharmaceuticals, advanced materials, and biological probes. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for leveraging its full potential in research and development.
References
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6-(bromomethyl)isoquinoline;hydrobromide. Sunway Pharm Ltd. [Link]
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This compound. J&K Scientific LLC. [Link]
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6-(bromomethyl)isoquinolinehydrobromide. A B Enterprises via Tradeindia. [Link]
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This compound (C10H8BrN). PubChemLite. [Link]
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An In-Depth Technical Guide to the Synthesis of 6-(Bromomethyl)isoquinoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-(bromomethyl)isoquinoline hydrobromide, a key intermediate in the development of various pharmacologically active agents. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a reactive bromomethyl group at the 6-position provides a crucial handle for further molecular elaboration. This document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of this compound
The isoquinoline nucleus is a fundamental structural motif in a vast array of biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents.[2][3] The ability to functionalize the isoquinoline core is paramount in drug discovery and development. This compound serves as a versatile building block, enabling the introduction of various side chains and pharmacophores through nucleophilic substitution reactions at the benzylic carbon. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a preferred form for storage and subsequent reactions.
This guide focuses on the most direct and industrially scalable pathway to this key intermediate: the free-radical bromination of 6-methylisoquinoline. We will explore the mechanistic underpinnings of this transformation and provide a robust protocol for its execution.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is primarily achieved through the benzylic bromination of 6-methylisoquinoline. This reaction proceeds via a free-radical chain mechanism, a cornerstone of organic synthesis.
Overall Reaction Scheme:
Caption: Overall synthesis of this compound.
The reagent of choice for this transformation is N-bromosuccinimide (NBS).[4] NBS is a convenient and safer alternative to molecular bromine (Br₂) for free-radical brominations. It provides a low, constant concentration of bromine radicals, which helps to suppress undesired side reactions, such as electrophilic addition to the aromatic rings.[5]
The reaction is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6] These initiators decompose upon heating or UV irradiation to generate radicals, which then propagate the chain reaction.
The mechanism can be broken down into three key stages: initiation, propagation, and termination.
Initiation
The process begins with the homolytic cleavage of the initiator (AIBN) to form two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•).
Caption: Initiation of the free-radical bromination.
Propagation
The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 6-methylisoquinoline. This is the rate-determining step and occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical.[7] This resonance stabilization is the key to the selectivity of the reaction. The benzylic radical then reacts with a molecule of NBS to yield the desired product, 6-(bromomethyl)isoquinoline, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (a byproduct) to regenerate a bromine radical, thus continuing the chain reaction.
Caption: Propagation steps of the benzylic bromination.
Termination
The chain reaction is terminated by the combination of any two radicals in the reaction mixture.
Formation of the Hydrobromide Salt
Hydrogen bromide (HBr) is a byproduct of the reaction between the succinimidyl radical and any trace amounts of water, or from other side reactions. Isoquinoline is a basic heterocycle and will readily react with the in-situ generated HBr to form the stable hydrobromide salt.[8] This often results in the precipitation of the product from the reaction mixture, which can be an advantage for isolation.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established principles of organic chemistry. Researchers should conduct their own risk assessment and optimization.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 6-Methylisoquinoline | 143.18 | 1721-93-3 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Recrystallize from water if impure |
| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Radical initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 56-23-5 | Anhydrous. Caution: Toxic and ozone-depleting. Acetonitrile can be a suitable alternative. |
| Diethyl Ether | 74.12 | 60-29-7 | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 6-methylisoquinoline (1.0 eq).
-
Dissolution: Add anhydrous carbon tetrachloride (or acetonitrile) to dissolve the starting material.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. The product, this compound, may precipitate out of the solution as a solid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold, anhydrous diethyl ether to remove any unreacted starting material and soluble byproducts.
-
The filtrate can be washed with a 10% sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. The organic layer can then be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield additional product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether.
Characterization
The final product should be characterized by:
-
¹H NMR: To confirm the presence of the bromomethyl group (a characteristic singlet) and the isoquinoline protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To determine the molecular weight of the free base.
-
Melting Point: To assess the purity of the crystalline salt.
Critical Parameters and Troubleshooting
-
Solvent: The choice of solvent is critical. Carbon tetrachloride is the traditional solvent for Wohl-Ziegler brominations, but due to its toxicity, acetonitrile is a viable alternative.[6] The solvent must be anhydrous to prevent hydrolysis of NBS.
-
Initiator: The amount of initiator should be catalytic (typically 5-10 mol%). Using too much initiator can lead to unwanted side reactions.
-
Purity of NBS: Impure NBS can contain excess bromine, which can lead to electrophilic aromatic substitution on the isoquinoline ring. It is advisable to recrystallize NBS from water if it appears yellow.
-
Light: While heat is used to initiate the reaction with AIBN, exposure to UV light can also promote the formation of radicals and should be controlled.
-
Work-up: The hydrobromide salt is generally less soluble in nonpolar organic solvents, which aids in its isolation. Washing with a sodium thiosulfate solution is important to quench any unreacted bromine.
Conclusion
The synthesis of this compound via free-radical bromination of 6-methylisoquinoline is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the underlying free-radical mechanism and careful control of reaction parameters are essential for achieving high yields and purity. This guide provides the necessary theoretical framework and a practical experimental protocol to enable researchers to successfully synthesize this key building block for the advancement of medicinal chemistry and drug discovery.
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]
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Isoquinoline derivatives and its medicinal activity. (2024). ResearchGate. [Link]
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Benzylic Bromination. (n.d.). Chemistry Steps. [Link]
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Green Chemistry. [Link]
-
Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]
-
Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
-
Benzylic Bromination with NBS. (2018). YouTube. [Link] (Note: A representative URL is used as the original may not be stable).
-
Isoquinoline. (n.d.). Wikipedia. [Link]
-
Radical Initiators and Inhibitors; Radical Bromination of Alkanes. (2023). YouTube. [Link] (Note: A representative URL is used as the original may not be stable).
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. [Link] (Note: A representative URL is used as the original may not be available).
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. [Link] (Note: A representative URL is used as the original may not be available).
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]
-
Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. (2024). ResearchGate. [Link]
-
Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Crystallization and transformation of pharmaceutical solid forms. (2012). Academic Journals. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances. [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link] (Note: A representative URL is used as the original may not be available).
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
- Preparation method and application of a class of isoquinoline compounds and salts thereof. (n.d.).
- Process for making isoquinoline compounds. (n.d.).
- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (n.d.).
- Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them. (n.d.).
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
NBS: Radical Bromination. (2021). YouTube. [Link] (Note: A representative URL is used as the original may not be stable).
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An In-depth Technical Guide to the Starting Materials for 6-(Bromomethyl)isoquinoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)isoquinoline hydrobromide is a key building block in medicinal chemistry and materials science. Its utility lies in the reactive bromomethyl group, which allows for the facile introduction of the isoquinoline scaffold into a wide range of molecules. This versatile intermediate is instrumental in the synthesis of novel therapeutic agents, including kinase inhibitors and anti-cancer compounds, as well as in the development of fluorescent probes for biological imaging.[1][2] The hydrobromide salt form enhances the compound's stability and solubility, making it a preferred form for many synthetic applications.[2]
This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the practical aspects of preparing the necessary starting materials and executing the key chemical transformations.
Synthetic Strategy Overview
The most direct and common synthetic route to this compound begins with the commercially available 6-methylisoquinoline. The synthesis can be broken down into two primary steps:
-
Benzylic Bromination: The methyl group of 6-methylisoquinoline is selectively brominated to yield 6-(bromomethyl)isoquinoline. The Wohl-Ziegler reaction is the method of choice for this transformation.
-
Hydrobromide Salt Formation: The resulting 6-(bromomethyl)isoquinoline free base is then converted to its hydrobromide salt to improve its handling and stability.
Caption: Overall synthetic workflow for this compound.
Part 1: The Key Starting Material: 6-Methylisoquinoline
While 6-methylisoquinoline is commercially available, understanding its synthesis provides a more complete picture for researchers who may need to produce it in-house or require substituted analogs. The Pomeranz-Fritsch reaction is a classical and effective method for the synthesis of the isoquinoline core.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetaldehyde diethyl acetal to form the isoquinoline ring system.
Reaction Mechanism
The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution to close the ring. Subsequent elimination of ethanol leads to the aromatic isoquinoline product.
Caption: Simplified mechanism of the Pomeranz-Fritsch reaction for 6-methylisoquinoline synthesis.
Detailed Experimental Protocol: Synthesis of 6-Methylisoquinoline
This protocol is adapted from general procedures for the Pomeranz-Fritsch reaction.
Materials:
-
p-Tolualdehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.
-
Slowly and carefully add the reaction mixture to an excess of cold, concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.
-
Heat the acidic mixture to 100-120 °C for several hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 6-methylisoquinoline.
Part 2: Benzylic Bromination to 6-(Bromomethyl)isoquinoline
The selective bromination of the methyl group at the 6-position of the isoquinoline ring is achieved via the Wohl-Ziegler reaction.[3]
The Wohl-Ziegler Reaction
This reaction is a free-radical substitution that specifically targets allylic and benzylic positions.[4] It utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile.[3][4]
Reaction Mechanism
The reaction proceeds via a radical chain mechanism. The initiator decomposes upon heating to form radicals, which then abstract a hydrogen atom from the benzylic position of 6-methylisoquinoline. The resulting benzylic radical reacts with a bromine source (NBS or Br₂) to form the product and propagate the chain.
Caption: Key steps in the Wohl-Ziegler radical chain mechanism.
Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)isoquinoline
This protocol is based on a procedure for the analogous bromination of 3-methylisoquinoline.[5]
Materials:
-
6-Methylisoquinoline
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Benzoyl peroxide (BPO) or AIBN
-
Carbon tetrachloride (CCl₄) (Caution: Toxic and ozone-depleting, consider alternatives like acetonitrile)[3]
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylisoquinoline (1 equivalent) in CCl₄.
-
Add freshly recrystallized NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN (e.g., 0.02 equivalents).
-
Heat the mixture to reflux and irradiate with a heat lamp to facilitate radical initiation.
-
Monitor the reaction by TLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[3]
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(bromomethyl)isoquinoline. This product is often used in the next step without further purification.
Part 3: Formation of the Hydrobromide Salt
The final step is the conversion of the free base to its hydrobromide salt, which is typically a more stable and easier-to-handle solid.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Crude 6-(bromomethyl)isoquinoline
-
Hydrobromic acid (48% aqueous solution) or HBr in acetic acid
-
Diethyl ether or another suitable anti-solvent
Procedure:
-
Dissolve the crude 6-(bromomethyl)isoquinoline in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid with stirring.
-
The hydrobromide salt should precipitate out of the solution.
-
If precipitation is slow, it can be induced by adding an anti-solvent (e.g., hexane if the product is in ether) or by scratching the inside of the flask with a glass rod.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Typical Value/Observation |
| Molecular Formula | C₁₀H₈BrN·HBr |
| Molecular Weight | 302.99 g/mol [6] |
| Appearance | White to off-white or brownish powder[2] |
| ¹H NMR | Aromatic protons typically in the range of 7.5-9.5 ppm. A characteristic singlet for the -CH₂Br protons around 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic carbons typically between 120-150 ppm. The benzylic carbon (-CH₂Br) signal would be expected in the range of 30-40 ppm. |
| Mass Spectrometry (m/z) | [M+H]⁺ for the free base at approximately 222.08, showing a characteristic isotopic pattern for bromine.[1] |
| Melting Point | Varies depending on purity. |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Store NBS in a cool, dry place away from light and moisture.[9] Reactions involving NBS can be exothermic, so caution should be exercised, especially on a larger scale.[10]
-
Benzylic Bromides: Benzylic bromides are lachrymators and are corrosive. They should be handled with care in a fume hood, and contact with skin and eyes should be avoided.
-
Carbon Tetrachloride: CCl₄ is a toxic and ozone-depleting substance. Its use should be avoided if possible. If its use is necessary, it must be handled in a well-ventilated fume hood with appropriate PPE.
-
Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
References
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2025, March 7). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 6-methylisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). US4126615A - Process for the manufacture of pure isoquinoline derivatives.
-
SciSpace. (2020, September 30). A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]
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Introduction: The Isoquinoline Scaffold and the Role of 6-(Bromomethyl)isoquinoline Hydrobromide
An In-Depth Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide: A Versatile Reagent in Synthetic Chemistry
The isoquinoline scaffold is a privileged heterocyclic aromatic structure, comprising a benzene ring fused to a pyridine ring.[1][2][3] This core is prevalent in a vast number of natural alkaloids and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The versatility of the isoquinoline framework makes it a cornerstone in medicinal chemistry and drug discovery.[5][6]
Within this important class of compounds, this compound emerges as a highly valuable and reactive intermediate. Its structure is distinguished by the isoquinoline core functionalized with a bromomethyl (-CH2Br) group at the 6-position. The hydrobromide salt form is commonly used to enhance the compound's stability and solubility, simplifying its handling and application in various synthetic protocols.[7] The key to its utility lies in the reactive nature of the bromomethyl group, where the bromine atom acts as an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.[8] This reactivity provides a direct and efficient route for introducing a wide array of functional groups and building complex molecular architectures.
This guide provides a comprehensive overview of the properties, applications, and handling of this compound for researchers, scientists, and professionals in drug development.
| Property | Value |
| CAS Number | 188861-57-6, 752183-00-9[7][9] |
| Molecular Formula | C₁₀H₈BrN·HBr[7][9][10] |
| Molecular Weight | 301.88 g/mol (or ~303 g/mol )[7][9] |
| Appearance | White to off-white or yellow crystalline powder.[7][11] |
| Purity | Typically ≥ 95-98%[7][11] |
| Solubility | Soluble in water, methanol, and other polar solvents.[11] |
| Storage | Store in a refrigerator (0-8 °C), in a tightly closed container, protected from light.[7][11][12] |
Core Applications and Synthetic Utility
The primary value of this compound stems from its role as a versatile building block in several key areas of chemical research.
Intermediate in Pharmaceutical Synthesis and Drug Discovery
The isoquinoline nucleus is a foundational element in numerous FDA-approved drugs and clinical candidates.[1][13] Derivatives have shown efficacy as anticancer agents, kinase inhibitors, central nervous system modulators, and anti-inflammatory compounds.[1][5][7][14] this compound serves as a crucial starting material for synthesizing novel isoquinoline derivatives with therapeutic potential.[7][14]
The compound's bromomethyl group provides a reactive handle for facile alkylation and functionalization, enabling chemists to construct diverse libraries of nitrogen-containing heterocycles for medicinal chemistry programs.[8][14] By reacting it with various nucleophiles (amines, thiols, alcohols, etc.), researchers can append different pharmacophores to the isoquinoline scaffold to modulate biological activity and pharmacokinetic properties. This strategic modification is central to the discovery of new drugs targeting a range of diseases, from neurological disorders to cancer.[7][15]
Development of Novel Fluorescent Probes
The isoquinoline core possesses intrinsic fluorescence properties that can be harnessed for developing molecular probes.[16] Fluorescent probes are indispensable tools in biological imaging, allowing for the real-time visualization of cellular processes and the detection of specific analytes like metal ions or biologically relevant molecules.[15][17]
This compound is an excellent precursor for these probes. The reactive bromomethyl group allows for the covalent attachment of a "recognition moiety"—a chemical group designed to selectively bind to a specific target.[16] Upon binding of the analyte to the recognition moiety, the electronic properties of the isoquinoline fluorophore are perturbed, resulting in a measurable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" response enables sensitive and selective detection.[16] The ability to fine-tune the probe's photophysical properties through chemical modification makes this reagent a powerful tool in the development of advanced diagnostics and research tools.[16]
Advanced Organic Synthesis and Materials Science
Beyond its direct biomedical applications, this compound is a valuable reagent in general organic synthesis for creating complex molecular structures.[7][15] Its capacity to participate in nucleophilic substitution reactions opens pathways to a wide variety of chemical entities.[7] Furthermore, it has found applications in materials science for the development of advanced materials such as specialized polymers and coatings, where the unique chemical and photophysical properties of the isoquinoline ring can be incorporated to create functional materials.[15]
Chemical Reactivity and Experimental Protocols
The synthetic utility of this compound is primarily driven by the reactivity of the benzylic bromide. The bromine atom is a good leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Caption: General reaction scheme for this compound.
Representative Experimental Protocol: N-Alkylation of an Amine
This protocol describes a representative procedure for the reaction of this compound with a primary or secondary amine to form a new C-N bond. This is a foundational step for building more complex pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the amine (1.2 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Add anhydrous DMF to dissolve the reagents. Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) to the mixture in portions.
-
Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted isoquinoline derivative.
Caption: A typical workflow for synthesis and purification.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
-
Hazards: The compound is classified as a skin and eye irritant.[18] May cause respiratory irritation. Prolonged or repeated exposure may cause damage to organs.[12]
-
Handling:
-
Storage:
Conclusion
This compound is a powerful and versatile reagent whose value is firmly established in modern chemical synthesis. Its unique structure, combining the biologically significant isoquinoline core with a highly reactive bromomethyl handle, makes it an indispensable building block for a multitude of applications. For researchers in drug discovery, it provides an efficient pathway to novel therapeutics with potential activities against cancer, inflammation, and neurological disorders. For chemical biologists and materials scientists, it serves as a foundational element for creating sophisticated fluorescent probes and functional materials. The straightforward reactivity, coupled with the vast pharmacological potential of its derivatives, ensures that this compound will continue to be a key component in the toolkit of scientists pushing the boundaries of molecular innovation.
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6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises - Tradeindia. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]
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Isoquinoline derivatives and its medicinal activity - LinkedIn. [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. [Link]
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Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics - IJCRR. [Link]
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Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - ResearchGate. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. [Link]
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Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH. [Link]
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ROLE OF ISOQUINOLINE IN DRUG DISCOVERY - Zenodo. [Link]
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A Senior Application Scientist's Guide to the Nucleophilic Reactivity of 6-(Bromomethyl)isoquinoline Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold
The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Its presence in drugs like the vasodilator papaverine and the antihypertensive agent debrisoquine underscores its significance as a "privileged scaffold."[1][3] The strategic functionalization of this scaffold is paramount in drug discovery for modulating biological activity and optimizing pharmacokinetic properties. 6-(Bromomethyl)isoquinoline hydrobromide emerges as a highly valuable and versatile building block for this purpose. As a primary benzylic bromide, its reactivity is inherently heightened, providing a reliable chemical handle for introducing a diverse array of functionalities through nucleophilic substitution.[4][5]
This guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings that govern its reactivity, explain the causal relationships behind experimental design, and offer field-proven insights to empower researchers in their synthetic endeavors.
The Electrophilic Heart: Understanding the Core Reactivity
This compound is a primary benzylic halide. This structural classification is key to its synthetic utility. The bromine atom is attached to an sp³-hybridized carbon, which is directly bonded to the aromatic isoquinoline ring system. This arrangement has profound implications for its reactivity in nucleophilic substitution reactions.
Two primary mechanistic pathways are at play: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).
-
The Sₙ2 Pathway: As a primary halide, 6-(bromomethyl)isoquinoline is sterically accessible, making it an excellent candidate for the Sₙ2 mechanism.[6] This pathway involves a concerted, backside attack by a nucleophile, displacing the bromide leaving group in a single step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) favor this pathway.[6]
-
The Sₙ1 Pathway: While less common for primary halides, the Sₙ1 pathway is a competing possibility due to the benzylic nature of the substrate.[4] Departure of the bromide ion would generate a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the isoquinoline ring system.[5][7] Conditions that favor this pathway include the use of weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and elevated temperatures.[7]
It is crucial to recognize that the starting material is a hydrobromide salt . This means the isoquinoline nitrogen is protonated. Consequently, a base is required not only to neutralize the HBr byproduct of the substitution reaction but also to deprotonate the isoquinoline nitrogen, rendering the substrate neutral for optimal reactivity and solubility in many organic solvents. Therefore, a minimum of two equivalents of a non-nucleophilic base is often a prerequisite for successful transformation.
Caption: Fig 1. Competing SN1 and SN2 pathways.
Reactivity with Key Nucleophile Classes: A Practical Guide
The true synthetic power of this compound is realized in its reactions with a diverse range of nucleophiles. This section details the reactions with nitrogen, oxygen, and sulfur nucleophiles, providing both mechanistic insights and actionable protocols.
Nitrogen Nucleophiles: Forging Critical C-N Bonds
The alkylation of amines is one of the most common and vital applications of this reagent, leading to compounds with significant biological potential.
The Chemistry: Primary and secondary amines are excellent nucleophiles that readily react with 6-(bromomethyl)isoquinoline via an Sₙ2 mechanism to form the corresponding secondary and tertiary amines, respectively.[8] The reaction requires a suitable base to scavenge the HBr generated. An excess of the amine nucleophile can sometimes be used as the base, but this can lead to purification challenges. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is generally preferred to avoid side reactions.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine (e.g., Aniline) | K₂CO₃ | DMF | 25 - 60 | 85 - 95 |
| Secondary Amine (e.g., Morpholine) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 80 | 90 - 98[9] |
| Ammonia Equivalent (e.g., Sodium Azide) | N/A | DMSO/H₂O | 25 | >90 |
Table 1: Representative Conditions for N-Alkylation Reactions.
Self-Validating Protocol: Synthesis of 6-(Morpholinomethyl)isoquinoline
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.2 equiv.).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50 °C for less reactive amines) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 6-(morpholinomethyl)isoquinoline.
Oxygen Nucleophiles: Building Ethers and Esters
Reactions with oxygen nucleophiles like alcohols, phenols, and carboxylates provide access to a wide range of ether and ester derivatives.
The Chemistry: Alcohols and phenols are generally weaker nucleophiles than amines. Their reaction often requires deprotonation with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic alkoxide or phenoxide.[10][11] The reaction then proceeds via a classic Williamson ether synthesis mechanism (Sₙ2). Carboxylate salts react similarly to form esters. The choice of base is critical; strong, non-nucleophilic bases are preferred to fully deprotonate the oxygen nucleophile without competing in the substitution reaction.
Self-Validating Protocol: Synthesis of 6-(Phenoxymethyl)isoquinoline
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, dissolve phenol (1.1 equiv.) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature to form the sodium phenoxide.
-
Vessel Preparation: In the main reaction flask, suspend this compound (1.0 equiv.) and potassium carbonate (1.1 equiv., to neutralize the HBr salt) in anhydrous DMF.
-
Reaction: Slowly add the pre-formed sodium phenoxide solution to the suspension of the bromide at room temperature. Heat the mixture to 60-80 °C and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and carefully quench with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Sulfur Nucleophiles: High-Efficiency Thioether Formation
Thiols are exceptionally potent nucleophiles, making their reaction with 6-(bromomethyl)isoquinoline highly efficient and reliable.
The Chemistry: Thiols react rapidly with alkyl halides to form thioethers (sulfides).[12] Due to the high acidity of the S-H bond compared to an O-H bond, a milder base like potassium carbonate is often sufficient to deprotonate the thiol in situ, forming the highly nucleophilic thiolate anion. The reaction proceeds swiftly via an Sₙ2 mechanism, often at room temperature, with high yields.[13]
Self-Validating Protocol: Synthesis of 6-((Phenylthio)methyl)isoquinoline
-
Vessel Preparation: To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (2.2 equiv.) in anhydrous acetonitrile.
-
Nucleophile Addition: Add thiophenol (1.1 equiv.) to the suspension.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography if necessary, though often the product is of high purity after a simple aqueous work-up (dilute with ethyl acetate, wash with water and brine, dry, and concentrate).
Caption: Fig 2. General workflow for nucleophilic substitution.
Conclusion: A Versatile Reagent for Modern Drug Discovery
This compound stands out as a robust and versatile electrophile for the synthesis of complex molecules. Its reactivity is dominated by the Sₙ2 pathway, enabling predictable and high-yielding substitutions with a wide range of nitrogen, oxygen, and sulfur nucleophiles. Understanding the mechanistic principles—the role of the benzylic position, the choice of solvent and base, and the implications of the hydrobromide salt form—is essential for harnessing its full synthetic potential. For the medicinal chemist, this reagent is not merely a building block but a key that unlocks access to novel chemical space around the privileged isoquinoline scaffold, paving the way for the development of next-generation therapeutics.
References
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- Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. (n.d.).
- 13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. (2019).
- Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017).
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- 8-(Bromomethyl)isoquinoline hydrobromide. (n.d.).
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The Alchemist's Guide to Light: Synthesizing Advanced Fluorescent Probes from 6-(Bromomethyl)isoquinoline Hydrobromide
For the discerning researcher in the vanguard of cellular biology and drug discovery, the ability to illuminate the intricate dance of molecules within living systems is paramount. Fluorescent probes, the tiny beacons that light up the cellular world, are the cornerstone of modern bio-imaging. Among the diverse scaffolds available for constructing these probes, the isoquinoline core offers a unique combination of photophysical properties and synthetic accessibility. This guide provides an in-depth technical exploration of 6-(Bromomethyl)isoquinoline hydrobromide, a versatile and highly reactive precursor for the synthesis of a new generation of fluorescent probes. We will delve into the chemical principles, field-proven methodologies, and practical applications of this compound, offering a comprehensive resource for scientists seeking to craft bespoke tools for their research.
The Isoquinoline Scaffold: A Privileged Structure in Fluorescence Chemistry
The isoquinoline moiety, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore found in numerous natural products and pharmaceutical agents.[1] Its inherent fluorescence, arising from the extended π-conjugated system, makes it an attractive core for the design of fluorescent probes.[1] The photophysical properties of isoquinoline derivatives, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned through synthetic modification, allowing for the rational design of probes for specific applications.[1]
This compound: A Gateway to Functional Probes
This compound stands out as a particularly valuable starting material due to the presence of the highly reactive bromomethyl group at the 6-position. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity provides a straightforward and efficient means of conjugating the isoquinoline fluorophore to various recognition moieties, transforming it into a targeted fluorescent probe.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BrN·HBr |
| Molecular Weight | 302.99 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| Storage | Store at 2-8 °C, protected from light and moisture |
The Cornerstone Reaction: Nucleophilic Substitution
The synthesis of fluorescent probes from this compound hinges on the principles of nucleophilic substitution. The reaction involves the displacement of the bromide leaving group by a nucleophile, forming a new carbon-nucleophile bond. The hydrobromide salt form of the starting material necessitates the use of a base to neutralize the hydrobromic acid and liberate the free isoquinoline base for the reaction to proceed efficiently.
Caption: General workflow for the synthesis of fluorescent probes.
The reaction typically proceeds via an SN2 mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon of the bromomethyl group. This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The choice of base and solvent is critical for optimizing the reaction conditions and minimizing side reactions.
Crafting the Probe: Step-by-Step Synthetic Protocols
The true power of this compound lies in its versatility. By selecting different nucleophiles, a diverse library of fluorescent probes can be synthesized, each with unique targeting capabilities and photophysical properties.
General Protocol for Amine Conjugation
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form an isoquinoline-based fluorescent probe.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DMF, add the base (2.2 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluorescent probe.
General Protocol for Phenol Conjugation
This protocol describes a general procedure for the Williamson ether synthesis between this compound and a phenolic compound.
Materials:
-
This compound
-
Phenol of interest
-
Anhydrous Acetone or DMF
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the phenol (1.0 eq) and the base (2.0 eq) in anhydrous acetone or DMF, add this compound (1.2 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 8-16 hours, monitoring the progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Illuminating Biology: Applications in Live-Cell Imaging
Fluorescent probes derived from this compound have the potential to be powerful tools for visualizing a wide range of biological processes in living cells.[2] The isoquinoline fluorophore provides the necessary brightness and photostability, while the synthetically introduced recognition moiety directs the probe to its specific target.
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A Comprehensive Technical Guide to the Solubility of 6-(Bromomethyl)isoquinoline Hydrobromide in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 6-(bromomethyl)isoquinoline hydrobromide, a critical parameter for its application in pharmaceutical synthesis and broader chemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate and require a thorough understanding of its behavior in various solvent systems.
Executive Summary
This compound is a key building block in the synthesis of a range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1] Its utility in synthetic chemistry is profoundly influenced by its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide elucidates the theoretical underpinnings of its solubility, provides a qualitative overview in common organic solvents, and presents a rigorous experimental protocol for quantitative solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN·HBr | [1][3] |
| Molecular Weight | 301.88 g/mol | [1] |
| Appearance | White to off-white or grey-brownish yellow crystalline powder | [1][4] |
| Melting Point | 210-214 °C | [4] |
| Storage Conditions | Store at 0-8 °C, in a tightly closed container, protected from light | [1][4] |
The presence of the hydrobromide salt significantly influences the compound's properties, enhancing its stability and, critically, its polarity compared to the free base.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] The solubility of this compound is governed by a balance of its structural features:
-
Isoquinoline Core: A bicyclic aromatic system that is largely non-polar.
-
Bromomethyl Group: A reactive, moderately polar functional group.
-
Hydrobromide Salt: An ionic component that imparts significant polarity and the potential for strong electrostatic interactions and hydrogen bonding with solvents.
Due to its ionic nature as a hydrobromide salt, the compound is expected to exhibit higher solubility in polar solvents capable of solvating the bromide and protonated isoquinoline ions.
Qualitative Solubility Profile
While quantitative data is sparse in publicly available literature, a qualitative assessment can be inferred from the compound's structure and general chemical principles. One supplier notes that it is "soluble in water, methanol, and other polar solvents."[4]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic hydrobromide salt will readily dissociate and be solvated by the polar, hydrogen-bonding solvent molecules. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The high dielectric constant of these solvents can effectively solvate the ions, though the lack of a labile proton may slightly reduce solubility compared to protic solvents. |
| Moderately Polar | Acetone, Acetonitrile | Low to Moderate | These solvents possess a dipole moment but are less effective at solvating ions compared to highly polar solvents. |
| Non-polar | Hexane, Toluene, Dichloromethane | Very Low to Insoluble | The large, non-polar hydrocarbon portions of these solvents cannot effectively solvate the ionic hydrobromide salt, leading to poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (≥95% purity)[1]
-
Selected organic solvents (reagent grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high results.
-
-
Analysis:
-
Prepare a standard calibration curve of this compound in the solvent of interest using a validated HPLC method.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and determine its concentration.
-
-
Calculation:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.[8][9]
Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][10] This relationship should be experimentally verified for this compound in different solvents.
Solvent Polarity and Dielectric Constant
As a hydrobromide salt, the dielectric constant of the solvent plays a crucial role.[11] Solvents with higher dielectric constants are more effective at shielding the electrostatic attraction between the protonated isoquinoline cation and the bromide anion, thus promoting dissolution.
pH (in aqueous or protic systems)
The solubility of this compound in aqueous or protic organic systems can be influenced by pH. The compound is the salt of a weak base (isoquinoline derivative) and a strong acid (HBr). In acidic solutions, the common ion effect from excess H+ may slightly suppress solubility, while in basic solutions, the deprotonation of the isoquinolinium cation to the free base would drastically decrease its solubility in polar solvents due to the loss of its ionic character.
Safety and Handling
This compound is classified as an irritant.[12][13] It may cause skin, eye, and respiratory irritation.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[14] All handling should be performed in a well-ventilated fume hood.[14]
Conclusion
The solubility of this compound is a critical parameter that is dominated by its ionic character as a hydrobromide salt. It is expected to be highly soluble in polar protic solvents and sparingly soluble to insoluble in non-polar organic solvents. The provided experimental protocol offers a reliable method for generating quantitative solubility data, which is indispensable for the effective use of this important synthetic intermediate in research and development.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from [Link]
-
6-(bromomethyl)isoquinolinehydrobromide. (n.d.). Tradeindia. Retrieved from [Link]
-
Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. (n.d.). PubMed Central. Retrieved from [Link]
-
Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]
-
Factors Affecting Solubility. (2010, May 5). YouTube. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 6-(Bromomethyl)isoquinoline hydrobromide
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 6-(Bromomethyl)isoquinoline hydrobromide, a versatile but hazardous reagent. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure user safety and experimental integrity. The narrative explains the causality behind each procedural choice, grounding protocols in established chemical safety principles.
Chemical Profile and Strategic Importance
This compound is a key heterocyclic building block used extensively in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the isoquinoline scaffold into larger, more complex molecules.[1] Isoquinoline derivatives are privileged structures in drug discovery, forming the core of compounds with demonstrated anticancer, anti-inflammatory, and neurological activities.[1][3][4] This reagent is often a critical intermediate in the synthesis of novel therapeutic agents, fluorescent probes for biological imaging, and advanced materials.[1][2]
The hydrobromide salt form enhances the compound's stability and solubility compared to the free base, making it more amenable to a range of reaction conditions.[1] However, its chemical reactivity is intrinsically linked to its hazardous properties, necessitating the stringent handling protocols detailed in this guide.
Physical and Chemical Properties
A clear understanding of the compound's properties is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 188861-57-6 | [5][6] |
| Molecular Formula | C₁₀H₈BrN · HBr | [1][6] |
| Molecular Weight | 301.88 - 303.0 g/mol | [1][6][7] |
| Appearance | White to yellow or grey-brownish powder/solid | [1][7] |
| Purity | ≥ 95.5% (HPLC) | [1] |
| Special Properties | Hygroscopic, Light sensitive | [5] |
Hazard Identification and Comprehensive Risk Assessment
The primary hazards associated with this compound stem from its properties as a potent irritant and a reactive alkylating agent. As a member of the bromomethyl chemical class, it should be treated as a lachrymator—a substance that irritates the eyes and causes tearing.[8]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the compound's dangers.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | Category 2 (or 1) | H319: Causes serious eye irritation (H318: Causes serious eye damage) | [5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |
Note: Some suppliers classify this as causing serious eye damage (Category 1), warranting the highest level of eye protection.
The "Hidden" Risks: Lachrymatory and Alkylating Properties
Beyond the formal GHS classification, experienced chemists recognize two critical properties of this reagent:
-
Lachrymator: Like many benzylic bromides, this compound is a potent lachrymator. Exposure to even trace amounts of the powder in the air can cause immediate and intense eye irritation, pain, and tearing.[8] This is a primary driver for mandating the use of a chemical fume hood.
Mandatory Controls: Engineering and Personal Protective Equipment (PPE)
Exposure minimization is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by robust PPE.
Engineering Controls: The Non-Negotiable Fume Hood
All manipulations of this compound solid, and its solutions, must be performed inside a certified chemical fume hood.[8][11]
-
Causality: The fume hood is the primary barrier against inhaling the irritant powder and protects against the lachrymatory effects. It provides a contained space for managing spills and ensures that any potentially harmful vapors are exhausted safely.[11][12] Before use, verify that the hood has a current inspection sticker and that the airflow monitor indicates normal operation.
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.
| Protection Type | Specification | Rationale and Best Practices | Source(s) |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1. A full-face shield worn over goggles is required when handling larger quantities (>5g) or when a splash risk is significant. | Standard safety glasses are insufficient . The severe eye irritation and potential for damage (H318/H319) necessitates a full seal around the eyes to protect from airborne powder and splashes. | [12][13][14] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Nitrile provides good splash protection against many organic compounds. Always inspect gloves for tears before use. For prolonged operations, consult the glove manufacturer's permeation data. Remove the outer glove immediately after handling the primary container. | [14] |
| Body Protection | Flame-resistant lab coat, fully buttoned, with long sleeves. | Protects skin on the arms and body from contact with powders or splashes. | [12] |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. | [11] |
| Respiratory | Not required if work is performed in a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | [15] |
Standard Operating Procedure (SOP) for Safe Laboratory Handling
This workflow is designed to be a self-validating system, minimizing risk at each stage of a typical laboratory procedure.
Pre-Experiment Safety Workflow
The following diagram outlines the critical decision-making and preparation steps that must precede any handling of the reagent.
Caption: Pre-experiment safety assessment workflow.
Step-by-Step Handling Protocol
-
Don PPE: Before approaching the chemical storage area, don all required PPE as specified in the table above.
-
Transport: Use a secondary, break-resistant container to transport the chemical bottle from the storage location to the designated fume hood.[12]
-
Weighing (Aliquotting):
-
Perform all weighing operations on a balance placed inside the fume hood.
-
Use a disposable weighing boat or a tared, clean glass container.
-
Open the main container slowly to avoid creating airborne dust. Do not hold the bottle directly under your face.
-
Use a dedicated, clean spatula. After weighing, tap the spatula against the weigh boat to dislodge clinging powder.
-
Close the main container securely and wipe the exterior with a damp paper towel (using a solvent like isopropanol) to remove any residual dust before returning it to storage.
-
-
Addition to Reaction Vessel:
-
Add the weighed solid to the reaction solvent slowly and carefully to prevent splashing. If adding to a stirred solution, add it to a region of lower agitation.
-
Use a powder funnel if the vessel opening is narrow.
-
-
Decontamination and Cleanup:
-
The spatula, weigh boat, and any contaminated items must be decontaminated or disposed of as hazardous waste.
-
Wipe down the balance and the fume hood work surface with a suitable solvent.
-
Carefully remove gloves (and outer gloves if double-gloving) and dispose of them in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete and you have exited the lab.[5][11]
-
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the reagent's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 0-8 °C.[1]
-
Protective Measures: The compound is noted to be hygroscopic and light-sensitive.[5] Store under an inert atmosphere, such as argon, to prevent degradation from moisture and air.[5]
-
Location: Store away from incompatible materials and foodstuffs. The storage area should be secured and accessible only to trained personnel.[5]
-
Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and other nucleophiles that could initiate an unintended and potentially exothermic reaction.
Emergency Response: Spill, Exposure, and Disposal
Preparation is key to managing emergencies effectively. All personnel must know the location of safety showers, eyewash stations, and spill kits.
Spill Response Decision Tree
Caption: Decision tree for spill response.
First Aid for Exposure
Immediate and correct action is critical to mitigate harm from exposure.
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[7][13]
-
Skin Contact: Take off all contaminated clothing immediately.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water.[7] Seek medical attention if irritation persists.
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][16] Remove contact lenses if present and easy to do so.[7] Seek immediate attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Call a poison control center (1-800-222-1222) or a physician immediately for instructions.[17]
Waste Disposal
-
All waste materials, including empty containers, contaminated gloves, absorbent materials from spills, and residual chemicals, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.[11]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[17] Do not dispose of this chemical down the drain.[11]
References
- 6-(Bromomethyl)
- This compound Product Page. Chem-Impex.
- Lachrymators Safety Operating Procedure.
- This compound Product Page. Santa Cruz Biotechnology, Inc.
- This compound Product Page. J&K Scientific LLC.
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (2015).
- 6-Bromomethylisoquinoline hydrobromide Hazard and Precautionary St
- 6-Bromo-3-hydroxyisoquinoline GHS Classification.
- Rules for the Safe Handling of Chemicals in the Laboratory.
- Safety Data Sheet - Isoquinoline. (2024). Sigma-Aldrich.
- 4-broMoMethyl-hydrocinnaMic acid ethyl ester Safety D
- Safety Data Sheet - Methyl 4-Bromo-2-(bromomethyl)
- Safety Data Sheet - 4'-(Bromomethyl)biphenyl-2-carbonitrile. (2015). Acros Organics.
- Safety Data Sheet - Ethyl 2-(bromomethyl)
- Chemical Emergency Preparedness. American Red Cross.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). Royal Society of Chemistry.
- Safe Chemical Handling / Lab Safety Video Part 5. (2014). NCBioNetwork.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager Magazine.
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline.
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Illuminating the Proteome: A Technical Guide to Cysteine-Selective Labeling with 6-(Bromomethyl)isoquinoline Hydrobromide
Foreword: The Quest for Precision in Protein Labeling
In the intricate landscape of cellular biology and drug discovery, the ability to selectively tag and visualize proteins is paramount. This guide provides an in-depth exploration of 6-(bromomethyl)isoquinoline hydrobromide (BQI), a versatile fluorescent labeling reagent. We will delve into the core mechanism of its action, providing researchers, scientists, and drug development professionals with the technical understanding and practical insights required to effectively employ this powerful tool for cysteine-selective protein modification. Our focus will be on the causality behind experimental choices, ensuring a robust and reproducible labeling strategy.
Unveiling this compound (BQI): A Chemist's Perspective
This compound is a heterocyclic aromatic compound featuring a highly reactive bromomethyl group attached to the isoquinoline core. The hydrobromide salt form enhances its stability and solubility in aqueous buffers commonly used in biological experiments. The isoquinoline moiety itself is a fluorophore, meaning that upon successful conjugation to a target molecule, it imparts fluorescent properties that can be harnessed for detection and analysis.
The key to BQI's utility in protein labeling lies in the electrophilic nature of the benzylic carbon in the bromomethyl group. This carbon is susceptible to nucleophilic attack, making it an ideal reactive partner for specific functional groups within a protein.
The Core Mechanism: Thiol-Alkylation for Cysteine-Selective Labeling
The primary mechanism of action for BQI in protein labeling is S-alkylation , a highly efficient and selective reaction targeting the thiol group (-SH) of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The Role of the Thiol Group: A Potent Nucleophile
Cysteine is a relatively rare amino acid, and its thiol group is one of the most potent nucleophiles in proteins under physiological conditions. The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate anion (-S⁻).[1] This crucial step is governed by the pKa of the cysteine thiol group (typically around 8.3-8.6) and the pH of the reaction buffer.
The SN2 Reaction Pathway
The labeling reaction unfolds as follows:
-
Deprotonation: In a slightly basic environment, the thiol group of a cysteine residue loses a proton to become a highly reactive thiolate anion.
-
Nucleophilic Attack: The thiolate anion, acting as a nucleophile, attacks the electrophilic benzylic carbon of the bromomethyl group on the BQI molecule.
-
Transition State: A transient SN2 transition state is formed where the sulfur atom is partially bonded to the benzylic carbon, and the bromine atom is partially detached.
-
Displacement and Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the isoquinoline moiety.
Figure 1: Mechanism of Cysteine Labeling with BQI. The thiol group of cysteine is deprotonated to a thiolate, which then acts as a nucleophile in an SN2 reaction with the bromomethyl group of BQI, forming a stable thioether bond.
Experimental Protocol: A Step-by-Step Guide to BQI Labeling
This protocol provides a general framework for the fluorescent labeling of proteins with BQI. Optimization of specific parameters is recommended for each protein of interest.
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
This compound (BQI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Labeling Buffer: e.g., 50 mM HEPES or phosphate buffer, pH 7.5-8.5, containing 1 mM EDTA
-
Reducing agent (optional): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette for removal of excess label
Experimental Workflow
Figure 2: General workflow for protein labeling with BQI.
Detailed Methodology
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: DTT or β-mercaptoethanol should be avoided as their free thiols will compete for the BQI label. Remove the excess TCEP using a desalting column.
-
-
BQI Stock Solution Preparation:
-
Immediately before use, dissolve BQI in anhydrous DMSO to prepare a 10-20 mM stock solution. Rationale: BQI is susceptible to hydrolysis in aqueous solutions, so a fresh stock in an anhydrous solvent is crucial for optimal reactivity.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the BQI stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. Rationale: The slightly basic pH of the labeling buffer facilitates the deprotonation of the cysteine thiol to the more reactive thiolate.[2] The reaction is typically performed in the dark to prevent photobleaching of the isoquinoline fluorophore.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as β-mercaptoethanol or glutathione can be added to a final concentration of ~50 mM to scavenge any unreacted BQI.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted BQI and any quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization of the Labeled Protein:
-
Determine the degree of labeling (DOL), which is the average number of BQI molecules per protein molecule, using UV-Vis spectrophotometry. The molar extinction coefficient of the isoquinoline moiety will be required for this calculation.
-
Confirm the labeling and assess the purity of the conjugate by SDS-PAGE and fluorescence imaging.
-
Verify the site of labeling by mass spectrometry if required.
-
Scientific Integrity and Logic: Understanding the "Why"
The Critical Role of pH: Balancing Reactivity and Selectivity
The choice of a slightly basic pH (7.5-8.5) is a critical parameter that directly influences both the reaction rate and the selectivity of the labeling.
-
Enhanced Reactivity: As the pH increases above the pKa of the cysteine thiol, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion, thereby accelerating the rate of the S-alkylation reaction.[2]
-
Cysteine vs. Lysine Selectivity: While the amino group of lysine is also nucleophilic, its pKa is significantly higher (around 10.5). At a pH of 7.5-8.5, the majority of lysine residues are protonated (-NH₃⁺) and thus are poor nucleophiles. This difference in pKa provides a window of selectivity for targeting cysteine residues over lysine residues.[3][4] However, at higher pH values (pH > 9), the deprotonation of lysine becomes more significant, leading to potential off-target labeling.[3]
Stoichiometry and Reaction Time: A Balancing Act
The molar excess of BQI and the incubation time are interdependent variables that need to be optimized for each specific protein.
-
Molar Excess: A higher molar excess of BQI will drive the reaction to completion more quickly but also increases the risk of non-specific labeling and protein modification.
-
Incubation Time: Longer incubation times can compensate for a lower molar excess of the labeling reagent but may also lead to protein degradation or aggregation.
Photophysical Properties of the Isoquinoline Label
Upon successful conjugation, the isoquinoline moiety acts as a fluorescent reporter. While the exact photophysical properties will depend on the local microenvironment of the labeled cysteine residue, isoquinoline derivatives generally exhibit the following characteristics:
| Parameter | Typical Value Range | Notes |
| Excitation Maximum (λex) | ~330 - 380 nm | The exact wavelength can be influenced by the protein microenvironment.[5] |
| Emission Maximum (λem) | ~380 - 450 nm | A significant Stokes shift is generally observed.[6] |
| Quantum Yield (Φf) | Variable | Can be sensitive to the polarity of the local environment.[5] |
Table 1: Representative Photophysical Properties of Isoquinoline Derivatives.
Conclusion: A Powerful Tool for Cysteine-Targeted Interrogation
This compound offers a robust and selective method for the fluorescent labeling of cysteine residues in proteins. By understanding the underlying SN2 mechanism and carefully controlling the experimental parameters, particularly pH, researchers can achieve efficient and specific labeling. This enables a wide range of applications, from studying protein structure and function to developing novel diagnostic and therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of BQI in your research endeavors.
References
-
Nowak, M., Suwińska, K., & Stępień, K. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
-
ResearchGate. (n.d.). The fluorescence values of the Brbenzylisoquinoline derivative as a result of its interaction with different metal ion solutions (λeks=380 nm). [Link]
-
Bálint, B., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15357-15364. [Link]
-
D'Agostino, M., et al. (2017). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry, 82(24), 13416-13425. [Link]
-
Boutureira, O., & Bernardes, G. J. L. (2015). Chemo- and Regioselective Lysine Modification on Native Proteins. Chemical Reviews, 115(5), 2174-2195. [Link]
-
van der Wal, S., et al. (2018). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Communications, 54(75), 10602-10605. [Link]
-
ResearchGate. (n.d.). Relative quantum yield and fluorescence lifetime of free dyes, dyes bound to single stranded DNA, and dyes bound to double stranded DNA. [Link]
-
Schanze, K. S., et al. (2019). References for Small Fluorescence Quantum Yields. Photochemistry and Photobiology, 95(1), 19-30. [Link]
-
Corpus, J. (n.d.). Recent advances in protein modifications techniques for the targeting N‐terminal cysteine. Semantic Scholar. [Link]
-
Nowak, M., Suwińska, K., & Stępień, K. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
-
Ang, Z. Y., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 22(16), 8894. [Link]
-
ResearchGate. (n.d.). Thiol Alkylation below Neutral pH. [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
-
Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630-640. [Link]
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Oo, Z. Y., et al. (2021). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols, 2(4), 100868. [Link]
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Pant, A., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100523. [Link]
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Popa, G., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 737-744. [Link]
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El-Dean, A. M. K., et al. (2006). synthesis and reactions of some isoquinoline derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2329-2342. [Link]
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A Technical Guide to the Application of 6-(Bromomethyl)isoquinoline Hydrobromide in Medicinal Chemistry
Abstract
The isoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide focuses on a key synthetic intermediate, 6-(Bromomethyl)isoquinoline hydrobromide , detailing its chemical properties, reactivity, and strategic application in the synthesis of potent kinase inhibitors. By presenting a field-proven case study, this document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this versatile building block in their discovery programs.
The Isoquinoline Nucleus: A Privileged Scaffold
The isoquinoline framework, a bicyclic aromatic heterocycle, is embedded in numerous natural products and synthetic pharmaceuticals.[3] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal template for interacting with diverse biological targets.[1] Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties, making them a focal point of drug discovery efforts.[4][5]
This compound: A Key Synthetic Building Block
Chemical Structure and Properties:
-
IUPAC Name: 6-(bromomethyl)isoquinoline;hydrobromide
-
CAS Number: 188861-57-6[2]
-
Molecular Formula: C₁₀H₉Br₂N[2]
-
Molecular Weight: 302.99 g/mol [2]
This compound is a highly valuable reagent for introducing the isoquinolin-6-ylmethyl moiety into a target molecule. Its utility stems from the reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.
The Role of the Hydrobromide Salt: The hydrobromide salt form offers significant practical advantages over the free base. It enhances the compound's crystalline nature, leading to improved stability, longer shelf-life, and easier handling and weighing of the solid material.[5] In reaction setups, the hydrobromide can be neutralized in situ or used directly, with an appropriate base to liberate the reactive free base.
Core Application: Nucleophilic Substitution via SN2 Mechanism
The primary application of this compound in medicinal chemistry is as an alkylating agent. The carbon of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic bimolecular nucleophilic substitution (SN2) reaction.
Causality of Experimental Design: The choice of base and solvent is critical for a successful SN2 reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to scavenge the HBr generated during the reaction without competing with the primary nucleophile. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 pathway.[6]
Case Study: Synthesis of a p21-Activated Kinase 1 (PAK1) Inhibitor
This section details the synthesis of 1-(1-(isoquinolin-6-ylmethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one , a potent inhibitor of p21-activated kinase 1 (PAK1). PAKs are a family of serine/threonine kinases that are implicated in cancer cell proliferation, survival, and motility, making them a critical target in oncology.[2][7] This synthesis serves as a self-validating system, demonstrating the practical utility of this compound.
Synthetic Strategy and Retrosynthesis
The target molecule is assembled through a direct N-alkylation of a piperidine-containing benzimidazolone core. The retrosynthetic analysis clearly identifies the two key starting materials.
Caption: Retrosynthetic analysis of the target PAK1 inhibitor.
Reaction Scheme and Mechanism
The synthesis proceeds by the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic benzylic carbon of 6-(Bromomethyl)isoquinoline.
Caption: N-Alkylation reaction for the synthesis of a PAK1 inhibitor.
The reaction mechanism is a classic SN2 displacement. The base, K₂CO₃, deprotonates the piperidine nitrogen, increasing its nucleophilicity. The resulting amine anion then attacks the carbon atom of the bromomethyl group, displacing the bromide ion as the leaving group in a single, concerted step.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard N-alkylation procedures for similar scaffolds.[6][8]
Materials:
-
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.5 eq.). Stir the suspension vigorously for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Data Presentation
| Reactant/Reagent | Mol. Weight ( g/mol ) | Molar Eq. |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 231.28 | 1.0 |
| This compound | 302.99 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 |
Typical yields for such alkylations range from 60-85%, depending on the purity of starting materials and reaction scale.
Experimental Workflow & Broader Applications
The versatility of this compound extends beyond N-alkylation.
Caption: Generalized experimental workflow for alkylation reactions.
-
O-Alkylation: Phenols and alcohols can be readily deprotonated to form potent nucleophiles (phenoxides/alkoxides) that react with this compound to form valuable ether linkages. This is a common strategy for linking the isoquinoline scaffold to other aromatic systems.[9]
-
S-Alkylation: Thiol-containing nucleophiles can be used to form thioether bonds, a functionality present in various bioactive molecules.
-
Synthesis of Fluorescent Probes: The isoquinoline ring system possesses intrinsic fluorescent properties. Attaching it to molecules that target specific cellular components allows for the creation of probes for biological imaging.
Conclusion
This compound is a robust and versatile synthetic tool for the medicinal chemist. Its primary utility as an electrophile in SN2 reactions provides a reliable and efficient method for incorporating the privileged isoquinoline scaffold into novel molecular architectures. As demonstrated in the synthesis of a potent PAK1 inhibitor, this building block enables the straightforward construction of complex, biologically active compounds, underscoring its continued importance in the landscape of modern drug discovery.
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Harnessing the Reactivity of 6-(Bromomethyl)isoquinoline Hydrobromide for the Synthesis of Novel Isoquinoline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural basis for a vast array of natural products, particularly alkaloids, and synthetic molecules with significant pharmacological relevance.[1][2][3] Its presence in therapeutic agents ranging from vasodilators like papaverine to antihypertensives like quinapril underscores its importance in medicinal chemistry.[1][4] The development of efficient synthetic routes to functionalized isoquinoline derivatives is therefore a cornerstone of modern drug discovery. This guide focuses on a particularly versatile and highly reactive starting material: 6-(bromomethyl)isoquinoline hydrobromide. We will explore its properties, reactivity, and application in building diverse molecular architectures, providing both the theoretical underpinnings and practical, field-tested protocols for its use.
Core Compound Analysis: this compound
This compound is a key intermediate, valued for its dual-functionality: a stable, aromatic isoquinoline core and a highly reactive bromomethyl group.[5] The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and utilize in a variety of reaction conditions compared to its free base form.[5][6]
Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the straightforward introduction of the isoquinoline moiety onto a wide range of molecules.[5] This makes it an invaluable building block for creating libraries of novel compounds for screening in drug discovery programs, developing fluorescent probes for biological imaging, and synthesizing complex molecular structures.[5][7]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is critical for experimental design and safety. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉Br₂N (or C₁₀H₈BrN·HBr) | [6][8][9] |
| Molecular Weight | ~303.00 g/mol | [8][9] |
| CAS Number | 188861-57-6 | [8][9] |
| Appearance | White to off-white or yellow crystalline solid/powder | [6][8] |
| Melting Point | 210-214 °C | [6] |
| Solubility | Soluble in water, methanol, and other polar solvents | [6] |
| Purity | Typically ≥98% | [6] |
Storage and Handling
As a highly reactive compound, proper storage and handling are paramount to ensure its integrity and for laboratory safety.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage at 2-8°C under an inert gas is recommended.[10] Protect from light.[6]
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The compound is harmful if swallowed or inhaled and causes skin and eye irritation.[11]
The Engine of Versatility: Reactivity of the Bromomethyl Group
The synthetic power of this compound stems directly from the reactivity of the benzylic bromide. The C-Br bond is polarized, making the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, further facilitating this reaction. This classic Sₙ2 (or in some cases, Sₙ1) nucleophilic substitution mechanism is the primary pathway for its derivatization.
Causality of Reactivity: The methylene group is positioned adjacent to the aromatic isoquinoline ring system. This "benzylic" position stabilizes the transition state of an Sₙ2 reaction and would also stabilize the carbocation intermediate in a potential Sₙ1 pathway. This inherent electronic property makes the bromine atom highly labile and ready to be displaced by even moderate nucleophiles.
Caption: General Nucleophilic Substitution Pathway.
Synthetic Protocols and Applications
The following sections provide detailed, actionable protocols for synthesizing key classes of isoquinoline derivatives using this compound as the foundational building block. These protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.
Workflow Overview: From Building Block to Diverse Derivatives
The strategic application of different nucleophiles allows for the generation of a wide array of functionalized isoquinoline molecules. This workflow is central to creating compound libraries for high-throughput screening in drug discovery.
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Whitepaper: A Technical Guide to the Electrophilicity and Synthetic Utility of 6-(Bromomethyl)isoquinoline
Abstract: 6-(Bromomethyl)isoquinoline is a pivotal reagent in modern drug discovery and organic synthesis, primarily due to the pronounced electrophilicity of its bromomethyl group. This guide provides an in-depth analysis of the chemical principles governing its reactivity. We will explore the electronic and steric factors imparted by the isoquinoline core, compare its reaction profile to analogous benzylic halides, and provide validated experimental protocols for its synthesis and subsequent nucleophilic substitution reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the construction of complex molecular architectures.
Introduction: The Unique Reactivity of Benzylic Halides
Benzylic halides, compounds featuring a halogen connected to a carbon atom adjacent to an aromatic ring, exhibit heightened reactivity in nucleophilic substitution reactions compared to their simple alkyl halide counterparts. This enhanced reactivity stems from the ability of the adjacent π-system to stabilize the transition states of both SN1 and SN2 reaction pathways.[1][2]
-
SN1 Pathway: In a stepwise SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate. A benzylic carbocation is significantly stabilized through resonance, as the positive charge can be delocalized across the aromatic ring.[2][3] This lowers the activation energy for carbocation formation, accelerating the reaction.
-
SN2 Pathway: In a concerted SN2 mechanism, the nucleophile attacks the electrophilic carbon as the leaving group departs. The p-orbitals of the aromatic ring overlap with the p-orbital of the benzylic carbon in the transition state, effectively stabilizing the electron-rich complex and thus increasing the reaction rate.[4]
6-(Bromomethyl)isoquinoline is a specialized type of primary benzylic bromide. Its reactivity is further modulated by the electronic properties of the fused heterocyclic isoquinoline ring system, making it a subject of significant interest.
The Electrophilic Character of 6-(Bromomethyl)isoquinoline
The core of 6-(bromomethyl)isoquinoline's utility lies in the high electrophilicity of the benzylic carbon. The bromine atom is an excellent leaving group, readily departing as a bromide ion upon nucleophilic attack.[5] The isoquinoline ring system plays a critical role in defining this reactivity profile.
Electronic Influence of the Isoquinoline Nucleus
The isoquinoline ring is a 10π-electron aromatic system containing an electron-withdrawing nitrogen atom. This nitrogen atom influences the electron distribution throughout the fused ring system, which in turn affects the reactivity of the bromomethyl substituent at the 6-position.
-
Inductive Effect: The electronegative nitrogen atom exerts a net electron-withdrawing inductive effect (-I), which polarizes the C-Br bond, increasing the partial positive charge (δ+) on the benzylic carbon and making it a more potent electrophile.
-
Resonance Stabilization: Crucially, the isoquinoline ring provides resonance stabilization to the transition state and any potential carbocation intermediate, similar to a standard benzene ring.[2] This stabilization is the dominant factor contributing to its high reactivity. While nucleophilic attack on the isoquinoline ring itself typically favors the 1-position[6][7], the benzylic position of the bromomethyl group is far more susceptible to SN2 displacement due to the stability of the ensuing transition state.[5]
dot
Caption: Electronic factors enhancing the electrophilicity of the bromomethyl group.
Comparative Reactivity
The reactivity of the bromomethyl group in 6-(bromomethyl)isoquinoline is exceptionally high, facilitating reactions with a wide range of nucleophiles under mild conditions.
| Compound Type | Predominant Mechanism(s) | Relative Reactivity | Rationale |
| Tertiary Benzylic Bromide | SN1, E1 | Very High | Forms a highly stable tertiary benzylic carbocation; sterically hindered for SN2.[1] |
| Secondary Benzylic Bromide | SN1, SN2, E1, E2 | High | Borderline case; pathway is highly dependent on reaction conditions.[1] |
| 6-(Bromomethyl)isoquinoline | SN1 / SN2 | High | Primary halide favors SN2, but resonance stabilization also supports SN1. Low steric hindrance.[5] |
| Primary Benzylic Bromide | SN1 / SN2 | High | Versatile substrate; SN2 favored with strong nucleophiles, SN1 in polar, non-nucleophilic solvents.[1] |
| Primary Alkyl Bromide | SN2 | Low | Lacks resonance stabilization of the transition state. |
Synthetic Protocols and Methodologies
A robust understanding of a reagent's reactivity is best complemented by reliable, field-proven protocols for its synthesis and application.
Synthesis of 6-(Bromomethyl)isoquinoline Hydrobromide
The most common route to 6-(bromomethyl)isoquinoline is via the radical bromination of 6-methylisoquinoline. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, as it provides a low, steady concentration of bromine, minimizing side reactions on the aromatic ring.[8] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The product is often isolated as the hydrobromide salt to improve its stability and handling.[5][9]
dot```dot graph TD { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: General workflow for nucleophilic substitution reactions.
Applications in Drug Discovery and Development
The isoquinolin-6-ylmethyl scaffold is a privileged structure in medicinal chemistry. Its incorporation into molecules has led to the development of agents with diverse biological activities. 6-(Bromomethyl)isoquinoline is a key intermediate for accessing these compounds. [9][10]
-
Enzyme Inhibitors: The isoquinoline moiety can form key interactions (e.g., π-stacking, hydrogen bonding) within enzyme active sites.
-
PROTACs and Molecular Glues: The electrophilic handle allows for its use as a versatile linker or building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality. [11]* Fluorescent Probes: The isoquinoline core possesses inherent fluorescent properties, making its derivatives useful in the development of probes for biological imaging. [9]
Conclusion
6-(Bromomethyl)isoquinoline is a highly reactive and synthetically valuable electrophile. Its reactivity is governed by the fundamental principles of benzylic systems, enhanced by the electronic properties of the isoquinoline nucleus. The bromomethyl group serves as a robust electrophilic handle for SN2 and SN1 type reactions, enabling the facile introduction of the isoquinolin-6-ylmethyl group into a wide variety of molecular scaffolds. A thorough understanding of its electronic nature, coupled with validated synthetic protocols, empowers researchers to effectively utilize this reagent in the pursuit of novel therapeutics and complex chemical entities.
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Methodological & Application
Application Note: High-Sensitivity Analysis of Fatty Acids by HPLC with Fluorescence Detection using 6-(Bromomethyl)isoquinoline Hydrobromide (BrMIQ) Derivatization
Introduction
The analysis of fatty acids is of paramount importance across various scientific disciplines, from clinical diagnostics and nutritional science to drug development and biofuels research. High-Performance Liquid Chromatography (HPLC) offers a powerful platform for the separation and quantification of fatty acids. However, due to the lack of a strong chromophore or fluorophore in their native structure, direct detection of fatty acids by UV or fluorescence spectroscopy is challenging, especially for trace-level analysis. To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to enhance detection sensitivity and selectivity.[1][2]
This application note provides a detailed protocol for the derivatization of fatty acids with 6-(Bromomethyl)isoquinoline hydrobromide (BrMIQ), a highly fluorescent tagging reagent. The resulting isoquinoline-6-ylmethyl esters exhibit excellent fluorescent properties, allowing for femtomole-level detection limits. The described method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical method for fatty acid profiling.
Principle of the Method
The derivatization of fatty acids with BrMIQ is based on a nucleophilic substitution reaction, specifically an esterification. The carboxylate anion of the fatty acid acts as a nucleophile, attacking the electrophilic bromomethyl group of the BrMIQ molecule. This reaction is typically facilitated by a weak base and a phase-transfer catalyst in an aprotic solvent. The resulting ester derivative incorporates the highly fluorescent isoquinoline moiety, enabling sensitive detection by an HPLC fluorescence detector.
The overall workflow for the analysis of fatty acids using BrMIQ derivatization is depicted in the following diagram:
Figure 1: Overall experimental workflow for the analysis of fatty acids using BrMIQ derivatization and HPLC-fluorescence detection.
Chemical Reaction
The chemical reaction between a fatty acid and this compound is an esterification. The carboxylate of the fatty acid, formed in the presence of a base, attacks the bromomethyl group of the isoquinoline reagent, leading to the formation of a fluorescent ester and bromide as a byproduct.
Figure 2: Chemical reaction for the derivatization of a fatty acid with this compound (BrMIQ).
Materials and Reagents
Reagents
-
This compound (BrMIQ)
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Chloroform, analytical grade
-
Hexane, analytical grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Nitrogen gas, high purity
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18 or C8, 5 µm, 4.6 x 250 mm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
pH meter
-
Glassware (vials, test tubes, flasks)
-
Micropipettes
Experimental Protocols
Preparation of Standard Solutions
-
Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each fatty acid standard and dissolve in 10 mL of chloroform or methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve a concentration range appropriate for the construction of a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Biological Matrices)
The following is a general procedure for the extraction of total fatty acids from a biological sample. The specific details may need to be optimized depending on the sample type.
-
Saponification: To approximately 100 mg of homogenized tissue or 1 mL of plasma, add 2 mL of 2 M methanolic NaOH.
-
Incubate the mixture at 80°C for 1 hour to hydrolyze the lipids and release the fatty acids.
-
Cool the sample to room temperature and acidify to pH 2-3 with concentrated HCl.
-
Extraction: Add 5 mL of a hexane:chloroform mixture (4:1, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer containing the free fatty acids to a clean tube.
-
Repeat the extraction step twice more and pool the organic extracts.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
Derivatization Protocol
This protocol is based on established methods for similar derivatizing agents and may require optimization for your specific application.
-
To the dried fatty acid standards or sample extracts, add the following reagents in a 2 mL glass vial:
-
200 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
10 mg of anhydrous potassium carbonate.
-
1 mg of 18-Crown-6.
-
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath. The use of a crown ether is known to facilitate the reaction by complexing with the potassium ion, thereby increasing the nucleophilicity of the carboxylate anion.[3]
-
After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80% acetonitrile in water) for HPLC analysis.
HPLC Method Parameters
The following table provides a recommended starting point for the HPLC analysis of BrMIQ-derivatized fatty acids. Optimization of the gradient profile and other parameters may be necessary to achieve the desired separation for your specific mixture of fatty acids.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 80% B5-40 min: 80% to 100% B (linear gradient)40-45 min: 100% B (isocratic)45-50 min: 100% to 80% B (linear gradient)50-60 min: 80% B (isocratic, for column re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: ~340 nmEmission: ~450 nm(Note: Optimal wavelengths should be determined experimentally) |
Note on Fluorescence Detection: The exact excitation and emission maxima for the isoquinoline-6-ylmethyl esters of fatty acids are not widely reported. Based on the fluorescence properties of similar isoquinoline derivatives, a starting point of approximately 340 nm for excitation and 450 nm for emission is recommended.[4][5] It is crucial to determine the optimal wavelengths experimentally by scanning the fluorescence spectrum of a derivatized fatty acid standard.
Data Analysis and Quantification
-
Identification: Identify the fatty acid derivatives in the sample chromatograms by comparing their retention times with those of the derivatized standards.
-
Quantification: Construct a calibration curve for each fatty acid by plotting the peak area versus the concentration of the corresponding standard. Determine the concentration of each fatty acid in the sample by interpolating its peak area on the calibration curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no derivatization efficiency | Incomplete drying of the sample (water inhibits the reaction).Inactive reagents.Insufficient reaction time or temperature. | Ensure complete removal of water before adding derivatization reagents.Use fresh reagents.Optimize reaction time and temperature (e.g., increase to 60 minutes or 70°C). |
| Poor peak shape (tailing or fronting) | Column degradation.Inappropriate mobile phase pH.Sample overload. | Replace the HPLC column.Ensure the mobile phase is appropriately buffered if necessary.Dilute the sample before injection. |
| Baseline noise | Contaminated mobile phase or HPLC system.Detector lamp aging. | Use fresh, high-purity mobile phase.Flush the HPLC system.Replace the fluorescence detector lamp. |
Conclusion
The derivatization of fatty acids with this compound followed by HPLC with fluorescence detection provides a highly sensitive and reliable method for the quantification of fatty acids in various matrices. The protocol outlined in this application note serves as a comprehensive guide for researchers to implement this powerful analytical technique. While the provided method is a robust starting point, optimization of the derivatization and HPLC conditions may be necessary to suit specific sample types and analytical goals.
References
-
Al-Shawabkeh, A. F., et al. (2017). Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography. Journal of Separation Science, 40(18), 3647-3655. Available at: [Link]
-
Akasaka, K., & Ohrui, H. (2004). Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. Bioscience, Biotechnology, and Biochemistry, 68(1), 153-158. Available at: [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Szymański, J., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2795. Available at: [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
ResearchGate. (n.d.). Absorption and fluorescence spectra of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e). Available at: [Link]
-
Majnooni, M. B., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Chromatographic Science, 55(2), 196-202. Available at: [Link]
-
Szymański, J., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2795. Available at: [Link]
-
Xie, Y., et al. (2012). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. Theses and Dissertations. 25. Available at: [Link]
-
Han, J., & Liu, Y. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. Available at: [Link]
-
Rosenfeld, J. M. (2002). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Analytica Chimica Acta, 465(1-2), 9-30. Available at: [Link]
-
Cai, T., et al. (2015). HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy. The Analyst, 140(2), 538-546. Available at: [Link]
-
Du, J., et al. (2010). A reliable and sensitive method for comprehensive analysis of free fatty acids and fatty acid composition of complex lipids in biological material. Analytical biochemistry, 396(2), 163-172. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Available at: [Link]
-
Zhang, L., et al. (2020). The solid/liquid phase transfer effect of 18-crown-6 for the potassium salts catalyzed β-hydroxyethylation of mercaptan with ethylene carbonate. Journal of the Iranian Chemical Society, 17(11), 2969-2977. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Pöthig, A., et al. (2014). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry – An Asian Journal, 9(12), 3462-3472. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available at: [Link]
Sources
Optimizing SN2 Reactions of 6-(Bromomethyl)isoquinoline Hydrobromide: A Guide for Synthetic Chemists
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The functionalization of the isoquinoline ring is therefore a critical endeavor in the pursuit of novel therapeutic agents and advanced materials. 6-(Bromomethyl)isoquinoline hydrobromide is a key building block in this context, providing a reactive handle for the introduction of diverse functionalities via nucleophilic substitution. This application note provides a comprehensive guide to the SN2 (bimolecular nucleophilic substitution) reactions of this versatile reagent, with a focus on optimizing reaction conditions to achieve high yields and purity.
As a benzylic bromide, this compound is particularly susceptible to SN2 reactions. The benzylic position enhances the reactivity of the substrate towards nucleophilic attack, while the isoquinoline ring itself can influence the electronic environment of the reaction center. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer troubleshooting advice to overcome common challenges.
Core Principles: The SN2 Reaction with this compound
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[2][3] This concerted mechanism leads to an inversion of stereochemistry at the reaction center, although in the case of 6-(bromomethyl)isoquinoline, the prochiral nature of the starting material results in an achiral product unless a chiral nucleophile is employed.
The hydrobromide salt form of 6-(bromomethyl)isoquinoline (C₁₀H₈BrN·HBr) necessitates the use of a base to neutralize the acidic proton on the isoquinoline nitrogen and liberate the free base for the desired reaction. The choice of base is critical and can significantly impact the reaction outcome.
Figure 1: General SN2 mechanism for 6-(bromomethyl)isoquinoline.
Optimizing Reaction Conditions: A Multi-Factorial Approach
The success of an SN2 reaction with this compound hinges on the careful selection of several key parameters.
The Nucleophile
The nature of the nucleophile is the primary determinant of the reaction's feasibility. A wide range of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles like imidazoles and pyrazoles.
-
O-Nucleophiles: Alcohols, phenols, and carboxylates.
-
S-Nucleophiles: Thiols and thiophenols.
-
C-Nucleophiles: Cyanide, enolates, and organometallic reagents.
The strength of the nucleophile is a key consideration. Stronger nucleophiles will generally lead to faster reaction rates.[4]
The Solvent
The choice of solvent is critical for SN2 reactions, as it can significantly influence the nucleophilicity of the attacking species.[5][6]
-
Polar Aprotic Solvents: These are generally the solvents of choice for SN2 reactions.[2][6][7] Solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , acetonitrile (MeCN) , and acetone are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents.[7] This "naked" nucleophile is more reactive, leading to faster reaction rates.[8]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[4][7] This can significantly slow down the reaction rate.
The Base
Due to the hydrobromide salt form of the starting material, a base is required to deprotonate the isoquinoline nitrogen.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Bicarbonates can also be employed, though they are weaker bases.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also effective.
The choice of base can influence the reaction's regioselectivity in cases where the nucleophile has multiple reactive sites.
Temperature
The reaction temperature can be adjusted to control the reaction rate. Most SN2 reactions with 6-(bromomethyl)isoquinoline are conducted at room temperature or with gentle heating (40-60 °C). Higher temperatures may be required for less reactive nucleophiles but can also lead to an increase in side products.
Phase Transfer Catalysis (PTC)
For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase transfer catalyst (PTC) can be highly beneficial.[2][9] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers, facilitate the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.[9] This can lead to faster reaction rates, milder reaction conditions, and improved yields.[2][9]
Summary of Recommended Reaction Conditions
| Nucleophile Type | Recommended Solvent | Recommended Base | Typical Temperature | Additives |
| Amines (aliphatic) | Acetonitrile, THF | K₂CO₃, Et₃N | Room Temperature | - |
| Amines (aromatic) | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 50-80 °C | - |
| Alcohols/Phenols | DMF, Acetonitrile | K₂CO₃, NaH | Room Temp. to 60 °C | - |
| Thiols/Thiophenols | Acetonitrile, Ethanol | K₂CO₃, Et₃N | Room Temperature | - |
| Cyanide | DMSO, DMF | NaCN, KCN | Room Temp. to 50 °C | Phase Transfer Catalyst |
Experimental Protocol: A Representative SN2 Reaction
This protocol describes the synthesis of 6-((benzylamino)methyl)isoquinoline from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-((benzylamino)methyl)isoquinoline.
Figure 2: Experimental workflow for a typical SN2 reaction.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive nucleophile | Increase reaction temperature; switch to a more polar aprotic solvent (e.g., DMF, DMSO). |
| Incomplete deprotonation of the hydrobromide | Use a stronger base (e.g., Cs₂CO₃) or increase the equivalents of the base. | |
| Poor solubility of reactants | Switch to a solvent in which all reactants are soluble (e.g., DMF). | |
| Formation of Side Products | Over-alkylation of the nucleophile | Use a slight excess of the nucleophile. |
| Elimination (E2) reaction | Use a less hindered, more nucleophilic base. Keep the reaction temperature as low as possible.[10] | |
| Decomposition of starting material or product | Run the reaction at a lower temperature; ensure an inert atmosphere if reactants are air-sensitive. |
Conclusion
The SN2 reaction of this compound is a powerful and versatile method for the synthesis of a wide array of functionalized isoquinoline derivatives. By carefully considering the choice of nucleophile, solvent, base, and temperature, researchers can optimize these reactions to achieve high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling the efficient and reliable synthesis of novel isoquinoline-based compounds.
References
- PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS.
- National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom | Request PDF.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Wikipedia. (n.d.). Isoquinoline.
- Isoquinoline. (n.d.).
- PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
- ijirset. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in....
- Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides.
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- Semantic Scholar. (2011, January 5). Effect of a Phase Transfer Catalyst on the Dynamics of an SN2 Reaction. A Molecular Dynamics Study.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction.
- Benchchem. (n.d.). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2025, August 6). Synthesis of some quinoline intermediates under phase transfer catalyst.
- PubMed Central. (2023, September 19). The isocyanide SN2 reaction.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation | Request PDF.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile.
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Synthesis of a 6-(Bromomethyl)isoquinoline-Based Fluorescent Probe for Viscosity Measurement: An In-Depth Technical Guide
Introduction: The Imperative for Viscosity Sensing in Biological and Pharmaceutical Sciences
Micro-viscosity is a fundamental parameter that governs the dynamics of cellular processes, including protein folding, diffusion of biomolecules, and the stability of cellular organelles.[1] Aberrations in cellular viscosity have been implicated in a range of pathological conditions, from neurodegenerative diseases to cancer.[1] Consequently, the development of robust and sensitive fluorescent probes for real-time viscosity monitoring in living systems is of paramount importance for both fundamental biological research and drug development.
Isoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science due to their unique photophysical properties and biological activities.[2] Their rigid, planar structure provides a robust fluorophore that can be chemically modified to create sensitive and selective molecular probes. This guide provides a comprehensive, step-by-step protocol for the synthesis of a viscosity-sensitive fluorescent probe based on the 6-(bromomethyl)isoquinoline scaffold. We will delve into the rationale behind the synthetic strategy, the detailed experimental procedures, and the characterization and application of the final probe.
Design Rationale: A Molecular Rotor Approach
The design of our viscosity-sensitive probe is predicated on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[3] Probes operating via the TICT mechanism typically consist of an electron-donating moiety and an electron-accepting moiety linked by a single bond that allows for free rotation. In low-viscosity environments, upon photoexcitation, the molecule undergoes intramolecular rotation, leading to a non-radiative decay to the ground state and thus, low fluorescence. In high-viscosity environments, this intramolecular rotation is hindered, forcing the excited state to decay via radiative pathways, resulting in a significant enhancement of fluorescence intensity.[4]
Our probe design couples the 6-isoquinoline moiety as the fluorophore and electron-accepting component with an N,N-disubstituted aniline derivative as the electron-donating "rotor." The key intermediate, 6-(bromomethyl)isoquinoline, serves as a reactive handle to covalently link these two components.
Synthetic Pathway Overview
The synthesis of the target fluorescent probe is a multi-step process, commencing with the construction of the 6-methylisoquinoline core, followed by bromination to the key 6-(bromomethyl)isoquinoline intermediate, and culminating in the attachment of the molecular rotor.
Figure 1: Overall synthetic scheme for the 6-(bromomethyl)isoquinoline-based fluorescent viscosity probe.
Part 1: Synthesis of the Core Scaffold - 6-Methylisoquinoline
The isoquinoline core is synthesized via the Skraup reaction, a classic method for the preparation of quinolines and their isomers.[5][6]
Protocol 1: Skraup Synthesis of 6-Methylisoquinoline
Materials:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)[7]
-
Ferrous Sulfate (optional, as a moderator)[5]
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with stirring. The flask should be placed in an ice bath to control the initial exothermic reaction.
-
Addition of Reactants: Slowly add p-toluidine to the stirred mixture. If using, add ferrous sulfate at this stage.
-
Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture.
-
Heating: Heat the mixture gently in an oil bath. The reaction is exothermic and can become vigorous; careful temperature control is crucial.[7] Maintain the temperature at approximately 120-130 °C for 3-4 hours.
-
Work-up: After cooling to room temperature, cautiously pour the reaction mixture into a large beaker of ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath to manage the heat generated.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-methylisoquinoline.
Expected Outcome: A pale yellow oil or low-melting solid.
Part 2: Synthesis of the Key Intermediate - 6-(Bromomethyl)isoquinoline
The methyl group of 6-methylisoquinoline is converted to a bromomethyl group via a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(2-methylpropionitrile) (AIBN) as the radical initiator.[8][9]
Protocol 2: Free-Radical Bromination of 6-Methylisoquinoline
Materials:
-
6-Methylisoquinoline
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon Tetrachloride (CCl₄) or a safer alternative like acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylisoquinoline and carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 6-(bromomethyl)isoquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome: A white to off-white solid.
Part 3: Synthesis of the Viscosity-Sensitive Fluorescent Probe
The final step involves the quaternization of the nitrogen atom of a suitable molecular rotor with the synthesized 6-(bromomethyl)isoquinoline. For this protocol, we will use N,N-dimethyl-4-vinylaniline as a representative molecular rotor.
Protocol 3: Synthesis of the Isoquinoline-Based Viscosity Probe
Materials:
-
6-(Bromomethyl)isoquinoline
-
N,N-Dimethyl-4-vinylaniline
-
Acetonitrile
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-(bromomethyl)isoquinoline and a slight excess (1.1 equivalents) of N,N-dimethyl-4-vinylaniline in anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation and Isolation: The product, a quaternary ammonium salt, will often precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system like acetonitrile/diethyl ether.
-
Drying: Dry the purified fluorescent probe under vacuum.
Expected Outcome: A colored solid.
Part 4: Characterization of the Synthesized Compounds
Thorough characterization at each step is crucial to confirm the identity and purity of the synthesized compounds.
| Technique | 6-Methylisoquinoline | 6-(Bromomethyl)isoquinoline | Final Fluorescent Probe |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm, a singlet for the methyl protons around 2.5 ppm. | Aromatic protons, a singlet for the bromomethyl protons around 4.5-5.0 ppm. | Aromatic protons from both isoquinoline and aniline moieties, signals for the vinyl and methyl groups of the rotor, and a downfield shift of the methylene bridge protons. |
| ¹³C NMR | Aromatic carbons between 120-160 ppm, methyl carbon around 20 ppm. | Aromatic carbons, bromomethyl carbon around 30-35 ppm. | Aromatic and aliphatic carbons corresponding to the full probe structure. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak showing the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units). | Molecular ion peak corresponding to the cation of the final probe. |
| Melting Point | Determine the melting point of the purified solid. | Determine the melting point of the purified solid. | Determine the melting point or decomposition temperature of the final product. |
Part 5: Evaluation of the Viscosity-Sensing Properties
The fluorescence properties of the synthesized probe are evaluated in solvent mixtures of varying viscosity.
Protocol 4: Measurement of Fluorescence in Varying Viscosity
Materials:
-
Synthesized fluorescent probe
-
Glycerol
-
Water or another suitable low-viscosity solvent (e.g., methanol)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mM.
-
Preparation of Solvent Mixtures: Prepare a series of glycerol-water (or glycerol-methanol) mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 99%). The viscosity of these mixtures can be found in the literature or measured using a viscometer.
-
Sample Preparation: For each solvent mixture, prepare a dilute solution of the probe (e.g., 10 µM) from the stock solution. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectroscopic Measurements:
-
Record the absorption spectrum of each sample using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λ_ex).
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer, exciting at the determined λ_ex.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the solvent viscosity.
-
Calculate the fluorescence quantum yield (Φ_F) for the probe in each solvent mixture relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[4] The quantum yield can be calculated using the following equation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Expected Results:
A significant increase in fluorescence intensity and quantum yield should be observed as the viscosity of the solvent mixture increases. This relationship confirms the probe's function as a molecular rotor.
Sources
- 1. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 2. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
Application Notes and Protocols: Leveraging 6-(Bromomethyl)isoquinoline Hydrobromide for Advanced PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1][] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of the 6-(bromomethyl)isoquinoline hydrobromide moiety into PROTAC linkers. The isoquinoline scaffold offers a unique combination of rigidity and structural features that can be exploited to optimize linker design and enhance PROTAC performance.
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[5][6][7][8] While the ligands provide the binding affinity for the POI and the E3 ligase, the linker is far from a passive spacer. Its length, composition, flexibility, and attachment points are crucial for facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][5][][10]
The rational design of PROTAC linkers is a key area of research, with a focus on moving beyond simple polyethylene glycol (PEG) and alkyl chains to incorporate more complex and rigid structural elements.[6][7][] Rigid linkers can reduce the entropic penalty associated with ternary complex formation and can help to pre-organize the PROTAC into a conformation conducive to binding both the POI and the E3 ligase.
Why Isoquinoline?
The isoquinoline core, a bicyclic aromatic heterocycle, presents several advantages for its inclusion in PROTAC linkers:
-
Structural Rigidity: The planar and rigid nature of the isoquinoline ring can help to control the spatial orientation of the two ligands, potentially leading to more stable and selective ternary complexes.
-
Chemical Versatility: The isoquinoline scaffold can be functionalized at various positions, allowing for fine-tuning of the linker's properties and providing multiple attachment points.
-
Potential for Specific Interactions: The aromatic system and the nitrogen atom of the isoquinoline ring can participate in non-covalent interactions, such as π-π stacking or hydrogen bonding, with the POI or the E3 ligase, further stabilizing the ternary complex.[5][10]
-
Modulation of Physicochemical Properties: Incorporation of the isoquinoline moiety can influence the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[5][10]
This compound is a particularly useful building block as the bromomethyl group provides a reactive handle for straightforward conjugation to various nucleophiles, enabling the modular construction of diverse PROTAC libraries.
Chemical Properties and Reactivity of this compound
This compound is a benzylic bromide, making it a potent electrophile for SN2 reactions with a wide range of nucleophiles. The hydrobromide salt form enhances its stability and handling.
Key Reactive Features:
-
Electrophilic Benzylic Carbon: The carbon of the bromomethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atom and the ability of the isoquinoline ring to stabilize the transition state.
-
Nucleophilic Substitution: It readily undergoes substitution reactions with nucleophiles such as amines, thiols, alcohols, and carboxylates. This reactivity is central to its utility in PROTAC linker synthesis.
Strategic Application in PROTAC Linker Synthesis: A Workflow
The incorporation of this compound into a PROTAC linker typically involves a multi-step process. The following workflow outlines a general strategy.
Caption: A generalized workflow for incorporating the isoquinoline moiety into a PROTAC linker.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key reactions involving this compound in PROTAC linker synthesis.
Protocol 1: Synthesis of an Amine-Terminated Isoquinoline Linker Intermediate
This protocol describes the reaction of this compound with a diamine to generate a key intermediate for subsequent coupling to a POI or E3 ligase ligand.
Materials:
-
This compound
-
N-Boc-1,2-diaminoethane (or other suitable protected diamine)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and N-Boc-1,2-diaminoethane (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture at room temperature. The base is crucial to neutralize the hydrobromide and the HBr generated during the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the Boc-protected amine-terminated isoquinoline linker.
-
Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine for subsequent coupling reactions.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction.
-
DIPEA: A non-nucleophilic base is used to prevent it from competing with the desired nucleophile. An excess is used to ensure complete neutralization.
-
Boc Protection: The use of a Boc-protected diamine prevents di-alkylation and allows for selective deprotection for subsequent conjugation.
Protocol 2: "Click Chemistry" Approach for PROTAC Assembly
This protocol outlines the synthesis of an azide-functionalized isoquinoline linker and its subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-modified ligand. "Click chemistry" is a powerful tool for generating PROTAC libraries due to its high efficiency and selectivity.[5]
Step A: Synthesis of 6-(Azidomethyl)isoquinoline
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 6-(azidomethyl)isoquinoline can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.
Step B: CuAAC "Click" Reaction
Materials:
-
6-(Azidomethyl)isoquinoline (from Step A)
-
Alkyne-functionalized POI or E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1) solvent mixture
Procedure:
-
Reaction Setup: In a flask, dissolve the alkyne-functionalized ligand (1.0 eq) and 6-(azidomethyl)isoquinoline (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.3 eq) and CuSO4·5H2O (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the triazole-linked product by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC).
Self-Validating System:
-
LC-MS Monitoring: Throughout the synthesis, LC-MS is critical for confirming the identity of intermediates and the final product by their mass-to-charge ratio.
-
NMR Spectroscopy: 1H and 13C NMR should be used to confirm the structure of all intermediates and the final PROTAC. The disappearance of the bromomethyl signal and the appearance of new signals corresponding to the linker and the triazole ring (in the click chemistry approach) are key indicators of successful reactions.
Data Presentation and Characterization
All synthesized intermediates and final PROTACs should be rigorously characterized to confirm their identity and purity.
Table 1: Representative Reaction Conditions and Yields
| Entry | Nucleophile | Solvent | Base | Time (h) | Yield (%) |
| 1 | N-Boc-1,2-diaminoethane | DMF | DIPEA | 5 | 78 |
| 2 | 4-Aminophenol | Acetonitrile | K2CO3 | 8 | 65 |
| 3 | Sodium Azide | DMSO | - | 3 | >90 (crude) |
Table 2: Characterization Data for a Hypothetical Isoquinoline-Containing PROTAC
| Compound ID | Molecular Formula | Calculated Mass [M+H]+ | Observed Mass [M+H]+ | Purity (HPLC) |
| PROTAC-IQ-01 | C45H50N8O7 | 815.3821 | 815.3825 | >98% |
Logical Relationships in PROTAC Design with Isoquinoline Linkers
The successful design of an isoquinoline-containing PROTAC depends on the interplay between the linker's properties and the requirements for ternary complex formation.
Caption: Interdependencies in designing isoquinoline-based PROTAC linkers.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of advanced PROTAC linkers. Its incorporation allows for the creation of more rigid and structurally defined linkers, which can lead to improved PROTAC potency and selectivity. The straightforward reactivity of the bromomethyl group enables its use in both traditional nucleophilic substitution reactions and modern "click chemistry" approaches, facilitating the rapid generation and optimization of PROTAC libraries. As the field of targeted protein degradation continues to evolve, the rational design of linkers using scaffolds such as isoquinoline will be paramount in developing the next generation of highly effective and specific therapeutic agents.
References
-
R, I, Troup.; et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020, 1(5): 273–312. [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. (2020-10-30). [Link]
-
PubMed. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
ResearchGate. (PDF) Novel approaches for the rational design of PROTAC linkers. (2025-12-21). [Link]
-
Precise PEG. E3 Ligase Ligands in PROTAC. [Link]
-
Reaction Biology. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1. (2024-12-12). [Link]
-
PubMed Central. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). [Link]
-
PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
PubMed. Biologically active isoquinoline alkaloids covering 2014-2018. [Link]
-
ScienceOpen. Application of PROTACs in target identification and validation. (2024-03-21). [Link]
-
PubMed Central. Methods to accelerate PROTAC drug discovery. (2025-06-25). [Link]
-
edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
-
YouTube. Reactivity of Isoquinoline. (2020-10-28). [Link]
-
PubMed Central. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: HPLC-FLD Method Development for Analytes Labeled with 6-(Bromomethyl)isoquinoline
Introduction: The Power of Fluorescence Derivatization
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) offers exceptional sensitivity, but its application is often limited to compounds that are naturally fluorescent. Pre-column derivatization addresses this limitation by attaching a fluorescent tag to the analyte of interest, thereby rendering it detectable by FLD.[1] This process not only enhances sensitivity but can also improve the chromatographic properties of the analyte.
6-(Bromomethyl)isoquinoline is a versatile derivatizing agent. Its bromomethyl group readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols, forming a stable, highly fluorescent isoquinoline derivative. The isoquinoline moiety is an excellent fluorophore, known for its high quantum yields, making it an ideal tag for trace-level analysis.[2][3] This application note provides a comprehensive guide to developing a robust HPLC-FLD method for the quantification of analytes labeled with 6-(Bromomethyl)isoquinoline. We will delve into the causality behind experimental choices, providing a scientifically grounded, step-by-step protocol from derivatization to method validation.
Scientific Principles & Causality
The success of this method hinges on two key processes: the derivatization reaction and the chromatographic separation.
-
Derivatization Chemistry: The core of the derivatization reaction is a nucleophilic substitution where the nucleophilic group on the analyte (e.g., -NH2, -OH, -SH) attacks the electrophilic carbon of the bromomethyl group on 6-(Bromomethyl)isoquinoline. The bromide ion serves as a good leaving group, facilitating the formation of a stable covalent bond. The reaction conditions, such as pH, temperature, and reaction time, are critical for achieving a complete and specific reaction, minimizing side products and ensuring reproducible results. For instance, a slightly basic pH is often employed to deprotonate amine or thiol groups, increasing their nucleophilicity and reaction rate.[4] However, excessively high pH can lead to hydrolysis of the reagent.
-
Chromatographic Separation: The resulting isoquinoline derivatives are typically nonpolar and can be effectively separated using reversed-phase HPLC.[5][6] The choice of stationary phase (e.g., C18, C8) and mobile phase composition (organic modifier, pH, buffer) is crucial for achieving optimal resolution and peak shape.[7][8][9] The isoquinoline structure of the derivatives can lead to interactions with residual silanol groups on the silica-based stationary phase, potentially causing peak tailing.[5] This can be mitigated by using end-capped columns or by adjusting the mobile phase pH and adding an appropriate buffer.[5]
Visualizing the Workflow
The overall process, from sample preparation to data analysis, follows a logical sequence.
Caption: Workflow for HPLC-FLD analysis of 6-(Bromomethyl)isoquinoline labeled analytes.
Materials and Reagents
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade or higher. Water, ultrapure (18.2 MΩ·cm).
-
Reagents: 6-(Bromomethyl)isoquinoline, high purity.
-
Buffers: Sodium borate buffer (pH 8.5-9.5), Sodium bicarbonate buffer (pH 8.5-9.5). Prepare fresh and filter through a 0.22 µm filter.
-
Analytes: Standard solutions of the analyte of interest.
-
Quenching Solution: Dilute acid, e.g., 0.1 M Hydrochloric acid (HCl).
Experimental Protocols
This protocol outlines the steps for the pre-column derivatization of analytes containing primary/secondary amine, phenolic, or thiol functional groups.
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of 6-(Bromomethyl)isoquinoline in ACN. This solution should be stored in an amber vial at 4°C and prepared fresh weekly to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., water, ACN, or a mixture). Serially dilute to create working standards and quality control (QC) samples.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the analyte standard or sample solution.
-
200 µL of 0.1 M sodium borate buffer (pH 9.0).
-
50 µL of 1 mg/mL 6-(Bromomethyl)isoquinoline solution.
-
Rationale: The borate buffer maintains a basic pH to ensure the nucleophilic groups on the analyte are deprotonated and reactive. A molar excess of the derivatizing reagent drives the reaction to completion.
-
-
Reaction Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block or water bath. Protect the mixture from light.
-
Rationale: Heating accelerates the reaction rate. The optimal temperature and time should be determined empirically for each analyte to ensure complete derivatization without degradation.[10]
-
-
Reaction Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 0.1 M HCl to stop the reaction by neutralizing the basic catalyst and reacting with any excess reagent.
-
Final Preparation: Vortex the final mixture. The sample is now ready for injection into the HPLC system. If necessary, centrifuge to pellet any precipitate before transferring the supernatant to an HPLC vial.
The following steps provide a systematic approach to developing a robust chromatographic method.
-
Initial Wavelength Determination:
-
Perform a scan of the derivatized analyte using a fluorescence spectrophotometer or the scanning function of the HPLC's fluorescence detector to determine the optimal excitation (Ex) and emission (Em) wavelengths.[1][11][12]
-
Isoquinoline derivatives typically exhibit excitation maxima in the range of 280-320 nm and emission maxima between 380-450 nm.[2][3] Start with Ex: 300 nm and Em: 420 nm as initial parameters if a full scan is not possible.
-
-
Column Selection:
-
Begin with a standard reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the C18 stationary phase provides good retention for the relatively nonpolar isoquinoline derivatives.[5]
-
If peak tailing is observed, consider an end-capped C18 column or a column with a different stationary phase, like a phenyl-hexyl column, which can offer different selectivity.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Start with a simple gradient of ACN and water. ACN is often preferred over MeOH as it typically provides better peak shapes and lower backpressure.
-
pH/Buffer: To improve peak shape and ensure reproducible retention times, especially for basic analytes, add a buffer to the aqueous mobile phase.[5] A phosphate or acetate buffer at a concentration of 10-20 mM is common. Adjust the pH to be 2-3 units away from the pKa of the analyte to ensure it is in a single ionic state. For isoquinoline derivatives, a slightly acidic pH (e.g., pH 3-4) is often beneficial.[5]
-
Initial Gradient:
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.0
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
-
Gradient and Flow Rate Optimization:
-
Adjust the gradient slope to improve the resolution between the analyte of interest and any impurities or byproducts. A shallower gradient can increase resolution, while a steeper gradient will reduce run time.
-
The flow rate can be adjusted to optimize efficiency and analysis time. Ensure the system pressure remains within acceptable limits.
-
Caption: Logical flow for HPLC-FLD method development and validation.
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[13][14][15] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[14]
-
Specificity: Demonstrate that the signal is unequivocally from the analyte of interest. Analyze blank samples, placebo (matrix without analyte), and samples spiked with known impurities. The analyte peak should be well-resolved from any other peaks at its retention time.[16][17]
-
Linearity and Range: Analyze a series of at least five concentrations of the analyte across the expected range. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[12]
-
Accuracy: Determine the closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., QCs) and calculating the percent recovery.[16][17]
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze replicate samples on different days, with different analysts, or on different equipment.
-
The relative standard deviation (RSD) for both should typically be ≤ 2%.[15]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected. Often determined as a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision. Often determined as an S/N of 10:1.[18]
-
-
Robustness: Intentionally make small variations to the method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, organic modifier composition ±2%) and assess the impact on the results. The method should remain unaffected by these small changes.[12]
Data Presentation: Example Validation Summary
The following tables summarize typical results from a method validation study.
Table 1: Linearity Data
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 1 | 15,890 |
| 5 | 78,540 |
| 10 | 155,230 |
| 50 | 790,110 |
| 100 | 1,585,300 |
| Regression Equation | y = 15842x + 325 |
| Correlation Coeff. (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| LQC | 5 | 4.95 | 99.0% | 1.8% |
| MQC | 50 | 50.8 | 101.6% | 1.2% |
| HQC | 80 | 79.2 | 99.0% | 1.5% |
Troubleshooting
-
No/Low Peak Signal:
-
Check derivatization reaction: Ensure reagent is fresh and pH is correct. Optimize reaction time and temperature.
-
Check FLD settings: Verify correct Ex/Em wavelengths and ensure the lamp is functioning.
-
-
Peak Tailing:
-
Use an end-capped column.
-
Adjust mobile phase pH to suppress silanol interactions (typically pH 3-4).[5]
-
Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations.
-
-
Variable Retention Times:
-
Ensure proper column equilibration between runs.
-
Check for pump issues and leaks.
-
Use a buffered mobile phase to maintain a constant pH.[5]
-
References
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of HPLC-FLD Conditions Using Analytical Quality by Design Approach for Quantification of Silodosin in Pharmaceutical Dosage Form. Retrieved from [Link]
-
DergiPark. (n.d.). Optimization of HPLC-FLD Conditions Using Analytical Quality by Design Approach for Quantification of Silodosin in Pharmaceu. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Digital Commons @ Andrews University. (n.d.). Optimizing Fluorescence PMT Gain and Excitation Wavelength for HPLC DL-Amino Acid Detection. Retrieved from [Link]
-
PubMed. (2015). Systematic optimization of an SPE with HPLC-FLD method for fluoroquinolone detection in wastewater. Retrieved from [Link]
-
Oxford Academic. (n.d.). Development of a Fluorescent Labeling Reagent for Determination of Proline and Hydroxyproline in Myeloma Patient Plasma by HPLC-FLD. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved from [Link]
-
PubMed. (2017). Development of a facile and sensitive HPLC-FLD method via fluorescence labeling for triterpenic acid bioavailability investigation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Mastelf. (n.d.). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
ResearchGate. (2006). synthesis and reactions of some isoquinoline derivatives. Retrieved from [Link]
-
Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Retrieved from [Link]
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Application Notes and Protocols: Chiral Separation of Amino Acids via Derivatization with 6-(Bromomethyl)isoquinoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The enantiomeric composition of amino acids is a critical determinant of biological activity and a key quality attribute in pharmaceutical development. This document provides a comprehensive guide to the chiral separation of amino acids using 6-(Bromomethyl)isoquinoline hydrobromide (BrMq-HBr) as a pre-column derivatizing agent for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) analysis. By converting enantiomeric amino acids into fluorescent diastereomers, this method enables their sensitive and robust separation on conventional achiral stationary phases. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into method optimization and troubleshooting.
Introduction: The Imperative of Chiral Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, exist as chiral molecules, with the exception of glycine. In biological systems, there is a profound stereospecificity, with L-amino acids being the predominant enantiomers incorporated into proteins during ribosomal synthesis.[1] The presence and quantification of D-amino acids, however, are of increasing interest in various fields, from neuroscience, where they act as signaling molecules, to food science and drug development, where their presence can indicate racemization or be a feature of novel therapeutics.[1]
Direct enantiomeric separation of underivatized amino acids can be challenging due to their zwitterionic nature and high polarity, which often leads to poor retention and peak shape on standard reversed-phase columns. While chiral stationary phases (CSPs) offer a direct approach, pre-column derivatization provides a powerful alternative by creating diastereomers that can be readily separated on more common and robust achiral columns. Furthermore, the introduction of a fluorescent tag, such as the isoquinoline moiety, significantly enhances detection sensitivity, enabling the analysis of trace amounts of amino acids.[2]
This guide focuses on the application of this compound (BrMq-HBr), a fluorescent labeling agent, for the chiral analysis of amino acids. The isoquinoline scaffold is a key feature in many biologically active compounds and its inherent fluorescence provides a sensitive means of detection.
Principle of the Method: From Enantiomers to Separable Diastereomers
The methodology is predicated on a nucleophilic substitution reaction between the primary or secondary amine of an amino acid and the reactive bromomethyl group of the this compound reagent. This reaction forms a stable covalent bond, resulting in a fluorescently tagged amino acid derivative.
Since the derivatizing agent itself is achiral, its reaction with a chiral amino acid (e.g., D-Alanine and L-Alanine) generates a pair of diastereomers. These diastereomers possess distinct three-dimensional structures and, consequently, different physicochemical properties. This difference in structure allows for their separation using standard achiral reversed-phase chromatography. The inherent fluorescence of the isoquinoline tag enables highly sensitive detection of the separated diastereomers.
Diagram of the Derivatization Workflow
Caption: Workflow for the derivatization of amino acids with BrMq-HBr and subsequent chiral separation.
Experimental Protocols
Disclaimer: The following protocols are representative methods based on the established reactivity of analogous bromomethyl-containing fluorescent labeling reagents. Optimization for specific amino acids and sample matrices is recommended.
Reagent Preparation
-
Amino Acid Standard Solution (1 mM): Dissolve an appropriate amount of the amino acid standard (or mixture) in 0.1 M HCl. Dilute as necessary for calibration curves.
-
Borate Buffer (0.2 M, pH 9.5): Dissolve 1.24 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 9.5 with 1 M NaOH.
-
This compound (BrMq-HBr) Reagent Solution (10 mM): Dissolve 30.2 mg of BrMq-HBr in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light.
Derivatization Protocol
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution (or sample).
-
Buffering: Add 400 µL of 0.2 M Borate Buffer (pH 9.5) to the tube and vortex briefly. The basic pH is crucial for deprotonating the amino group of the amino acid, enhancing its nucleophilicity.
-
Reagent Addition: Add 100 µL of the 10 mM BrMq-HBr reagent solution to the reaction mixture. The molar excess of the derivatizing agent ensures complete reaction with the amino acid.
-
Reaction: Tightly cap the vial and vortex. Place the vial in a heating block or water bath at 60°C for 30 minutes. The elevated temperature accelerates the rate of the nucleophilic substitution reaction.
-
Quenching and Dilution: After incubation, cool the reaction vial to room temperature. Add 400 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to quench the reaction and prepare the sample for injection.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Diagram of the Derivatization Reaction Mechanism
Caption: Nucleophilic substitution reaction between an amino acid and 6-(Bromomethyl)isoquinoline.
HPLC/UPLC-Fluorescence Detection (FLD) Conditions
The separation of the resulting diastereomers can be achieved on a standard C18 reversed-phase column.
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-60% B over 20 min | 10-70% B over 8 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 35°C | 40°C |
| Injection Vol. | 10 µL | 2 µL |
| Fluorescence | Ex: 320 nm, Em: 390 nm | Ex: 320 nm, Em: 390 nm |
Note on Method Development: The gradient profile, flow rate, and column temperature may require optimization for the specific set of amino acids being analyzed to achieve baseline resolution of all diastereomeric pairs.
Data Interpretation and Quantification
The output from the HPLC/UPLC system will be a chromatogram showing peaks corresponding to the separated diastereomeric derivatives. The elution order of the D- and L-derivatives will be consistent for a given set of conditions. Identification of the peaks corresponding to the D- and L-enantiomers can be achieved by injecting derivatized single-enantiomer standards.
Quantification is performed by integrating the peak areas of the respective diastereomers. A calibration curve should be constructed for each enantiomer using a series of known concentrations of the derivatized standards. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Incorrect pH of the reaction buffer. | Ensure the borate buffer is at pH 9.5. |
| Degraded derivatizing reagent. | Prepare fresh BrMq-HBr solution daily and protect from light. | |
| Insufficient reaction time or temperature. | Increase reaction time or temperature (e.g., 60 min at 65°C). | |
| Poor peak shape (tailing) | Interaction of underivatized amino acids with the column. | Ensure complete derivatization. Increase the molar excess of the derivatizing reagent. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |
| Incomplete separation of diastereomers | Suboptimal chromatographic conditions. | Optimize the gradient slope, mobile phase composition, and temperature. |
| Inappropriate column chemistry. | Test different C18 column phases with varying surface chemistries. | |
| Extraneous peaks in the chromatogram | Hydrolysis of the derivatizing reagent. | Prepare the reagent solution fresh. |
| Impurities in the sample matrix. | Implement a sample clean-up step (e.g., solid-phase extraction) prior to derivatization. |
Conclusion
The derivatization of amino acids with this compound offers a robust and sensitive method for their chiral separation and quantification. By converting enantiomers into fluorescent diastereomers, this technique allows for their resolution on standard achiral HPLC or UPLC systems, coupled with highly sensitive fluorescence detection. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the pharmaceutical and life sciences to implement this powerful analytical strategy. Methodical optimization of both the derivatization reaction and the chromatographic separation is key to achieving accurate and reproducible results.
References
-
Analysis of Amino Acids by HPLC. Agilent Technologies. (2010). [Link]
-
Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Yuan, Y., et al. (2023). Molecules. [Link]
-
This compound. Chem-Impex. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Pirkle, W. H., & Pochapsky, T. C. (1987). Chemical Reviews. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Methoxyquinoline labeling--a new strategy for the enantioseparation of all chiral proteinogenic amino acids in 1-dimensional liquid chromatography using fluorescence and tandem mass spectrometric detection. Hoffmann, T., et al. (2012). Journal of Chromatography A. [Link]
-
Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Li, M., et al. (2026). Analytica Chimica Acta. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. El-Khoury, R., et al. (2021). Separations. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Naila, A., et al. (2020). Foods. [Link]
Sources
Live-Cell Imaging Protocol for Protein Labeling Using 6-(Bromomethyl)isoquinoline Derived Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a cornerstone of modern cell biology, providing a window into the dynamic processes that govern cellular function. The ability to visualize specific proteins within their native environment offers invaluable insights into their localization, trafficking, and interactions. Fluorescent probes that can covalently label proteins of interest are powerful tools in this endeavor, offering stable and specific signals for long-term imaging experiments.[1][2] This application note details a comprehensive protocol for the use of fluorescent probes derived from 6-(Bromomethyl)isoquinoline for the covalent labeling of proteins in living cells.
The 6-(Bromomethyl)isoquinoline scaffold represents a versatile platform for the design of cell-permeable fluorescent probes. The isoquinoline core provides the necessary photophysical properties for fluorescence microscopy, while the reactive bromomethyl group allows for the covalent modification of specific amino acid residues on target proteins.[3] This covalent linkage ensures that the fluorescent signal is retained throughout the imaging experiment, enabling the tracking of protein dynamics over extended periods.
Principles of the Method
The utility of 6-(Bromomethyl)isoquinoline derived probes in live-cell imaging stems from the electrophilic nature of the bromomethyl group. This functional group readily reacts with nucleophilic residues on proteins, with a particular selectivity for the thiol group of cysteine residues.[4]
The labeling reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of a cysteine residue attacks the benzylic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond. This covalent attachment permanently affixes the isoquinoline fluorophore to the protein of interest.
The isoquinoline moiety itself is a fluorophore, and its derivatives often exhibit favorable photophysical properties for cellular imaging, including good quantum yields and photostability.[3] The specific excitation and emission maxima of a particular 6-(Bromomethyl)isoquinoline derivative will depend on the other substituents on the isoquinoline ring system.
Figure 1: Mechanism of covalent labeling of proteins by 6-(Bromomethyl)isoquinoline probes.
Quantitative Data
The photophysical properties of 6-(Bromomethyl)isoquinoline derived probes are influenced by their specific chemical structure and the local cellular environment. The following table provides estimated quantitative data based on similar heterocyclic fluorophores.[5] Researchers should consult the specific product information for the exact photophysical properties of their particular probe.
| Property | Estimated Value | Notes |
| Molecular Formula | Varies | Dependent on specific derivative |
| Molecular Weight | Varies | Dependent on specific derivative |
| Excitation (max) | ~340 - 380 nm | Can be tuned with additional functional groups |
| Emission (max) | ~420 - 500 nm | Can be tuned with additional functional groups |
| Solubility | Soluble in DMSO, DMF | Prepare stock solutions in anhydrous organic solvents |
| Reactivity | Reacts with nucleophiles, primarily thiols (cysteine) | The bromomethyl group is the reactive moiety |
| Storage | Store at -20°C, protected from light and moisture | Follow manufacturer's recommendations |
Experimental Protocols
A. General Guidelines for Live-Cell Imaging
Successful live-cell imaging requires meticulous attention to cell health and the imaging conditions to minimize artifacts and phototoxicity.[6]
-
Cell Culture: Maintain cells in a healthy, sub-confluent state. Use appropriate growth media and supplements, and passage cells regularly.
-
Imaging Medium: For fluorescence imaging, use a phenol red-free medium to reduce background fluorescence. Supplement the medium with HEPES buffer to maintain pH in the absence of CO₂.
-
Minimizing Phototoxicity: Use the lowest possible excitation light intensity and the shortest possible exposure times that provide a sufficient signal-to-noise ratio. Consider using more sensitive detectors or cameras to reduce the required excitation light.
Figure 2: General experimental workflow for live-cell imaging.
B. Protocol 1: General Live-Cell Staining and Imaging
Objective: To covalently label intracellular proteins for visualization of their distribution and dynamics.
Materials:
-
Healthy, sub-confluent cells cultured on a live-cell imaging dish or chambered cover glass
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium (phenol red-free)
-
6-(Bromomethyl)isoquinoline derived probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Preparation:
-
One day prior to imaging, seed cells onto a live-cell imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the 6-(Bromomethyl)isoquinoline derived probe in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and probe.[4]
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in the incubator, protected from light. The optimal incubation time will depend on the cell type and the specific probe and should be determined experimentally.
-
-
Washing and Imaging:
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Image the cells using the appropriate filter sets for the isoquinoline fluorophore. Start with the estimated excitation and emission maxima and adjust as needed.
-
C. Protocol 2: Co-staining with Other Live-Cell Dyes
Objective: To visualize the localization of proteins labeled with the 6-(Bromomethyl)isoquinoline probe in relation to specific organelles or cellular structures.
Procedure:
-
Follow steps 1-3 of Protocol 1 to stain the cells with the 6-(Bromomethyl)isoquinoline derived probe.
-
Co-staining:
-
During the last 15-30 minutes of incubation with the isoquinoline probe, add the organelle-specific live-cell dye (e.g., MitoTracker™, ER-Tracker™, LysoTracker™) to the staining solution at the manufacturer's recommended concentration.
-
Alternatively, perform sequential staining. After staining with the isoquinoline probe and washing, incubate the cells with the organelle-specific dye according to its protocol.
-
-
Washing and Imaging:
-
Wash the cells as described in Protocol 1 and add fresh imaging medium.
-
Image the cells using the appropriate filter sets for both the isoquinoline probe and the co-stain, ensuring minimal spectral overlap between the two fluorophores.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Probe concentration is too low.- Incubation time is too short.- Probe has degraded.- Incorrect filter sets used. | - Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Use a fresh dilution of the probe from the stock solution.- Verify the excitation and emission spectra of the probe and use the appropriate filters. |
| High background fluorescence | - Probe concentration is too high.- Inadequate washing.- Cells are unhealthy or dying. | - Decrease the probe concentration.- Increase the number and duration of washes after staining.- Ensure cells are healthy and sub-confluent before staining. |
| Cell toxicity or morphological changes | - Probe concentration is too high.- Prolonged incubation.- Phototoxicity from imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.- Use the lowest possible excitation light intensity and exposure time.[6] |
| Non-specific staining | - Probe is reacting with other cellular components.- Probe is aggregating in the medium. | - Reduce the probe concentration.- Ensure the probe is fully dissolved in the working solution by vortexing. |
References
-
Johnsson, K., et al. (2015). Imaging and manipulating proteins in live cells through covalent labeling. Nature Chemical Biology, 11(12), 917-923. Available at: [Link]
-
Gendreizig, S., et al. (2003). Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. CHIMIA International Journal for Chemistry, 57(4), 181-184. Available at: [Link]
-
Xue, L., et al. (2015). Imaging and manipulating proteins in live cells through covalent labeling. Nature chemical biology, 11(12), 917-923. Available at: [Link]
-
Chen, Z., et al. (2014). Advances in chemical labeling of proteins in living cells. Current opinion in chemical biology, 18, 11-17. Available at: [Link]
-
Keppler, A., et al. (2003). A general method for the covalent labeling of fusion proteins with small molecules in vivo. Nature biotechnology, 21(1), 86-89. Available at: [Link]
-
Yang, Y., & Song, Y. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(11), 3196. Available at: [Link]
-
Jena Bioscience. Fluorescent Thiol Protein Labeling. Available at: [Link]
-
Chen, D., et al. (2009). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical chemistry, 81(5), 1799-1807. Available at: [Link]
-
Li, H., et al. (2019). A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. Molecules, 24(16), 2962. Available at: [Link]
-
van der Velde, J. H., et al. (2000). A method for site-specific labeling of multiple protein thiols. Protein science, 9(7), 1357-1363. Available at: [Link]
-
Wang, F., et al. (2015). Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET. Scientific reports, 5, 11219. Available at: [Link]
-
Churchill, D. G., et al. (2014). A selective fluorescent probe for cysteine and its imaging in live cells. RSC advances, 4(109), 64183-64186. Available at: [Link]
-
Lukinavičius, G., et al. (2014). A new generation of far-red fluorescent probes for live-cell imaging. Wiley Analytical Science. Available at: [Link]
-
Chyan, W. (2018). Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. Available at: [Link]
-
Zhang, J., et al. (2020). A New Fluorescent Probe for Selective Detection of Endogenous Cysteine and Live Cell Imaging. ChemistryOpen, 9(1), 10-13. Available at: [Link]
-
Wang, L., et al. (2019). Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. Available at: [Link]
-
Iwatate, T., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 62(10), 1541-1550. Available at: [Link]
-
Ryan, V. H., et al. (2023). Protocol for characterizing biomolecular condensates through live-cell imaging and analysis. STAR protocols, 4(3), 102438. Available at: [Link]
-
Chen, D., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 309-326. Available at: [Link]
-
Roy, K., & Rajasekharan, R. (2022). An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae. STAR protocols, 3(1), 101168. Available at: [Link]
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synthesis of 6-(Bromomethyl)isoquinoline esters from organic acids
Application Note: A-0815
Synthesis of 6-(Bromomethyl)isoquinoline Esters from Organic Acids: A Detailed Protocol for Drug Discovery Applications
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural framework in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of isoquinoline exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4] This versatility makes the isoquinoline scaffold a focal point for the design and development of novel therapeutic agents.[1][5]
6-(Bromomethyl)isoquinoline serves as a key synthetic intermediate, enabling the covalent attachment of the isoquinoline moiety to various molecules of interest. The bromomethyl group at the 6-position is an excellent electrophile, making it highly susceptible to nucleophilic substitution. This application note provides a detailed, field-proven protocol for the synthesis of 6-(bromomethyl)isoquinoline esters via a direct SN2 reaction with organic acids. This method offers a robust and straightforward approach for creating libraries of novel isoquinoline-containing compounds for screening in drug development programs.
Reaction Principle and Mechanism
The formation of an ester from an organic acid and 6-(bromomethyl)isoquinoline is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The process involves two key steps:
-
In Situ Carboxylate Formation: The organic acid, a relatively weak nucleophile, is first deprotonated by a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This in situ deprotonation generates the corresponding carboxylate anion, which is a significantly stronger nucleophile.
-
Nucleophilic Attack and Displacement: The highly reactive carboxylate anion then attacks the electrophilic benzylic carbon of 6-(bromomethyl)isoquinoline. This concerted step results in the displacement of the bromide ion, which is a good leaving group, to form the desired ester product and the triethylammonium bromide salt.
The overall transformation is depicted below:
General Reaction Scheme
The causality behind this choice of reaction is its efficiency and mild conditions, which are generally well-tolerated by a variety of functional groups that may be present on the organic acid.
Reaction Mechanism Diagram
Caption: SN2 mechanism for ester formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the esterification of a representative organic acid with 6-(bromomethyl)isoquinoline hydrobromide. The hydrobromide salt is the common commercially available form and requires an additional equivalent of base for neutralization.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store in a desiccator. |
| Organic Acid (R-COOH) | ≥98% | Commercial Source | Ensure it is dry. |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Commercial Source | Distill from CaH₂ before use. Store over KOH pellets. |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | Commercial Source | Use a freshly opened bottle or pass through activated alumina. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For workup and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For workup. |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and nitrogen inlet/outlet (or drying tube)
-
Syringes and needles
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the organic acid (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the acid in 10 mL of anhydrous dichloromethane (DCM) and stir under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA) (2.2 mmol, 2.2 equiv) dropwise to the solution via syringe. Causality Note: Two equivalents of base are required; one to neutralize the HBr salt of the isoquinoline and one to deprotonate the carboxylic acid. Stir the solution for 10 minutes at room temperature to ensure complete formation of the carboxylate salt.
-
Addition of Isoquinoline Reagent: Add this compound (1.1 mmol, 1.1 equiv) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (triethylammonium bromide) is typically observed.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting acid and should be UV active. The reaction is complete when the limiting reagent is consumed.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with 20 mL of DCM.
-
Transfer the mixture to a 125 mL separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acid and neutralize the ammonium salt), and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific ester but a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. Confirm the structure and purity of the final ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: General workflow for ester synthesis.
Troubleshooting and Data
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low product yield | 1. Incomplete deprotonation of the acid.2. Wet reagents or solvent.3. Insufficient reaction time. | 1. Ensure 2.2 equivalents of high-purity base are used.2. Use freshly distilled TEA and anhydrous DCM.3. Extend reaction time and monitor by TLC. |
| Multiple spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., elimination).3. Degradation of product. | 1. Allow the reaction to proceed to completion.2. Maintain room temperature; avoid heating unless necessary.3. Ensure workup is not overly acidic or basic. |
| Difficulty in purification | 1. Product co-elutes with starting material or byproducts.2. Product is streaking on the column. | 1. Adjust the polarity of the eluent system for chromatography.2. Add a small amount (0.5%) of TEA to the eluent to prevent streaking of basic compounds. |
| Low isolated yield after column | 1. Product is highly soluble in the eluent.2. Product adsorbed irreversibly to silica. | 1. Use a less polar eluent system if possible.2. Consider using a different stationary phase like alumina if the product is acid-sensitive. |
Representative Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | R-COOH (1.0 eq), Iso-CH₂Br·HBr (1.1 eq), TEA (2.2 eq) | A slight excess of the electrophile ensures full consumption of the valuable acid. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reagents, and does not interfere with the SN2 reaction. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction and minimizes potential side reactions. |
| Reaction Time | 12 - 24 hours | Typically allows for the reaction to reach completion. |
| Workup | Aqueous wash (H₂O, NaHCO₃, Brine) | Removes water-soluble salts and unreacted starting materials. |
| Typical Yield | 65 - 90% | Dependent on the specific organic acid used. |
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of 6-(bromomethyl)isoquinoline esters from organic acids. The SN2-based method is characterized by its operational simplicity and mild reaction conditions, making it a valuable tool for medicinal chemists and drug development professionals. The ability to readily synthesize a diverse range of isoquinoline esters using this protocol facilitates the exploration of structure-activity relationships and the discovery of new lead compounds for various therapeutic targets.
References
-
Cho, S. D., & Kim, S. K. (2004). A simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Bulletin of the Korean Chemical Society, 25(3), 457-459. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]
-
Yadav, D. K., Kumar, N., & Singh, R. K. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185-1224. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Kaczor, A. A., & Karczmarzyk, Z. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
-
Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]
-
Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]
-
Caronna, T., et al. (2012). Convenient Esterification of Carboxylic Acids by SN2 Reaction Promoted by a Protic Ionic-Liquid System Formed in Situ in Solvent-Free Conditions. International Journal of Molecular Sciences. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Thiols using 6-(Bromomethyl)isoquinoline Hydrobromide
Introduction: Illuminating the Thiol Landscape
In the intricate landscape of cellular biology and drug development, thiols, particularly in the form of cysteine residues in proteins and the antioxidant glutathione, are pivotal players. Their nucleophilic nature and role in redox homeostasis make them critical targets for understanding physiological processes and designing therapeutic interventions. The ability to selectively tag and visualize these molecules provides an invaluable window into their function and dynamics. 6-(Bromomethyl)isoquinoline hydrobromide has emerged as a valuable reagent for this purpose, serving as a versatile building block for the creation of fluorescent probes that allow for real-time visualization of cellular processes.[1][2] This compound reacts with thiols through a specific nucleophilic substitution reaction, yielding a stable, fluorescently labeled product.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the fluorescent labeling of thiols. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for the labeling of a model thiol, N-acetylcysteine, and discuss methods for purification and characterization of the resulting fluorescent conjugate. Furthermore, we will explore the optimization of the labeling reaction and potential applications of this powerful technique.
Reaction Mechanism and Principles: The Chemistry of Light
The fluorescent labeling of thiols with this compound is predicated on a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol group (-SH), particularly in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile that attacks the electrophilic carbon of the bromomethyl group on the isoquinoline core. The bromide ion serves as the leaving group, resulting in the formation of a stable thioether bond.
The isoquinoline moiety itself is a fluorophore, a molecule that can absorb light at a specific wavelength and then emit light at a longer wavelength.[1][5][6][7][8][9] The formation of the thioether conjugate effectively appends this fluorescent "tag" to the thiol-containing molecule of interest. The hydrobromide salt form of the reagent enhances its solubility and stability.[1] It is important to note that the reaction is typically carried out under conditions that favor the deprotonation of the thiol to the more nucleophilic thiolate, often by adjusting the pH to be slightly basic.
Caption: SN2 reaction of 6-(Bromomethyl)isoquinoline with a thiol.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[2][13][14][15][16]
-
Fluorescence spectrophotometer
-
Mass spectrometer (optional, for structural confirmation)
Experimental Protocol: A Step-by-Step Guide
This protocol details the fluorescent labeling of N-acetylcysteine (NAC) as a model thiol. The principles can be adapted for other thiols, such as cysteine-containing peptides or glutathione.
Reagent Preparation
-
N-Acetylcysteine Solution: Prepare a 10 mM solution of N-acetylcysteine in anhydrous DMF. For example, dissolve 16.3 mg of NAC in 10 mL of DMF.
-
This compound Solution: Prepare a 12 mM solution of this compound in anhydrous DMF. For example, dissolve 36.4 mg of the reagent in 10 mL of DMF.
-
Potassium Carbonate: Weigh out approximately 2 equivalents of potassium carbonate relative to the thiol. For 10 mL of the 10 mM NAC solution (0.1 mmol), this would be approximately 27.6 mg of K₂CO₃.
Labeling Reaction
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10 mL of the 10 mM N-acetylcysteine solution in DMF.
-
Add the weighed potassium carbonate to the NAC solution. Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the thiol group. The solution may remain a suspension.
-
Slowly add 8.3 mL of the 12 mM this compound solution (1.0 equivalent) to the stirring NAC/K₂CO₃ suspension.
-
Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
Caption: Workflow for fluorescent labeling of thiols.
Reaction Work-up and Purification
-
After the reaction is complete, filter the reaction mixture to remove the insoluble salts (potassium bromide and excess potassium carbonate).
-
Transfer the filtrate to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or viscous oil. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC (RP-HPLC).
-
Purify the fluorescently labeled product using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA. A typical gradient could be 10-90% acetonitrile over 30 minutes.[2][13][14][15][16]
-
Collect the fractions containing the desired product, which can be identified by its characteristic fluorescence under a UV lamp.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Data Analysis and Interpretation
The successful synthesis of the fluorescently labeled thiol, S-(isoquinolin-6-ylmethyl)-N-acetylcysteine, can be confirmed by fluorescence spectroscopy and mass spectrometry.
Quantitative Data Summary
| Parameter | Expected Value/Range | Notes |
| Excitation Maximum (λex) | ~320-360 nm | The exact maximum may vary depending on the solvent and pH.[5][6][9] |
| Emission Maximum (λem) | ~380-450 nm | A noticeable Stokes shift is expected.[5][6][9] |
| Quantum Yield (ΦF) | 0.1 - 0.5 | This is an estimate based on similar isoquinoline derivatives.[5] |
| Molar Absorptivity (ε) | > 5,000 M⁻¹cm⁻¹ | Indicates a strongly absorbing chromophore.[9] |
Note: These are estimated values based on literature for similar isoquinoline derivatives. Experimental determination is necessary for the specific conjugate.
Fluorescence Spectroscopy
Dissolve a small amount of the purified product in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4) and record the excitation and emission spectra. The presence of a clear excitation peak and a corresponding emission peak at a longer wavelength confirms the fluorescent nature of the product.
Protocol Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete deprotonation of the thiol. | Ensure the use of anhydrous base and solvent. Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in stoichiometric amounts. |
| Degradation of the bromomethyl reagent. | Store the reagent in a cool, dry, and dark place. Prepare the solution fresh before use. | |
| Side reactions. | Optimize the stoichiometry; avoid a large excess of the labeling reagent. Monitor the reaction closely to avoid over-running. | |
| Multiple Products in HPLC | Incomplete reaction or side products. | Adjust reaction time and temperature. Optimize the purification gradient for better separation. |
| Disulfide bond formation of the thiol. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Fluorescence | Quenching effects. | Ensure the purity of the final product. Analyze in a suitable, non-quenching solvent. |
| Incorrect pH. | The fluorescence of isoquinoline derivatives can be pH-dependent. Measure fluorescence in a buffered solution. |
Applications in Research and Drug Development
The ability to fluorescently label thiols with this compound opens up a plethora of applications:
-
Protein Labeling and Visualization: Cysteine residues in proteins can be selectively labeled to study protein localization, conformation, and interactions within living cells.
-
Monitoring Glutathione Levels: As a key antioxidant, the concentration of glutathione is an important indicator of cellular health and oxidative stress. This labeling technique can be used to develop assays for quantifying glutathione in biological samples.
-
High-Throughput Screening: In drug discovery, this method can be adapted for high-throughput screening of compounds that modulate the activity of thiol-containing enzymes.
-
Peptide and Nucleic Acid Labeling: Thiols can be incorporated into synthetic peptides and oligonucleotides to enable their fluorescent detection in various assays.[14]
Conclusion
This compound is a highly effective reagent for the fluorescent labeling of thiols via a robust and specific nucleophilic substitution reaction. The resulting isoquinoline-based thioether conjugates exhibit favorable fluorescent properties, making them valuable tools for a wide range of applications in biological research and drug development. The detailed protocol and optimization strategies provided in this application note will enable researchers to confidently employ this technique to illuminate the critical roles of thiols in their specific systems of interest.
References
-
Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
-
Bio-Synthesis Inc. (n.d.). RP-HPLC and RP Cartridge Purification. Retrieved from [Link]
- Balog, J., Riedl, Z., Hajós, G., Miskolczy, Z., & Biczók, L. (2011). New fluorescent isoquinoline derivatives. Tetrahedron Letters, 52(41), 5264-5266.
-
ResearchGate. (n.d.). Absorption and fluorescence spectra of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e). [Link]
-
PubMed. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. The Journal of Organic Chemistry. [Link]
-
Coursehero. (n.d.). Synthesis of Acetylcystiene. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288. [Link]
-
ResearchGate. (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. [Link]
-
ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescent Probes for Live Cell Thiol Detection. PMC. [Link]
-
PubMed. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]
-
OUCI. (n.d.). Fluorescent chameleon labels for bioconjugation and imaging of proteins, nucleic acids, biogenic amines and surface amino groups. a review. [Link]
-
ResearchGate. (n.d.). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions. [Link]
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New fluorescent isoquinoline derivatives [agris.fao.org]
- 8. [PDF] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 11. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 13. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 14. What different oligonucleotide purification options does Biosearch Technologies offer? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
purification of 6-(Bromomethyl)isoquinoline derivatives by column chromatography
An Application Note and Detailed Protocol for the Purification of 6-(Bromomethyl)isoquinoline Derivatives by Column Chromatography
Abstract
6-(Bromomethyl)isoquinoline and its derivatives are pivotal intermediates in medicinal chemistry and materials science, serving as versatile building blocks for a wide range of functionalized molecules. The inherent reactivity of the bromomethyl group, essential for subsequent synthetic transformations, also presents significant challenges during purification. This application note provides a comprehensive, in-depth guide to the successful purification of these compounds using flash column chromatography. We will move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to overcome common obstacles such as compound degradation and co-elution of impurities. This document is structured to empower researchers with the expertise to develop robust and reproducible purification protocols.
Core Principles: Understanding the Chemistry of Separation
The successful purification of 6-(bromomethyl)isoquinoline derivatives hinges on a clear understanding of their chemical properties and how these properties interact with the components of a chromatographic system.
The Analyte: A Bifunctional Molecule
6-(Bromomethyl)isoquinoline derivatives possess two key structural features that dictate their chromatographic behavior:
-
The Isoquinoline Core: The nitrogen atom in the isoquinoline ring imparts a moderate polarity and basic character to the molecule. This allows for strong interactions with the stationary phase and can sometimes lead to peak tailing on standard silica gel due to interactions with acidic silanol groups.[1][2][3]
-
The Bromomethyl Group (-CH₂Br): This is a reactive electrophilic group. While crucial for its synthetic utility, it is susceptible to degradation, particularly on the slightly acidic surface of silica gel. Potential degradation pathways include hydrolysis to the corresponding alcohol (-CH₂OH) or elimination reactions. This lability is a primary concern during purification.[4][5]
The combination of the aromatic system and the polar C-Br bond results in a molecule of moderate overall polarity, making it an ideal candidate for normal-phase chromatography.
The Separation Technique: Normal-Phase Flash Chromatography
Flash chromatography is a medium-pressure technique that accelerates solvent flow through the stationary phase, significantly reducing purification time compared to traditional gravity chromatography.[6][7][8] The separation operates on the principle of differential adsorption and desorption.[9]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for this application. Its surface is covered with polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes. Compounds with higher polarity will adsorb more strongly to the silica and thus elute later.[9]
-
Mobile Phase (Eluent): A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to carry the sample through the column.[10][11] By increasing the proportion of the polar solvent, the eluent's strength is increased, causing it to compete more effectively with the analyte for the binding sites on the silica, thereby accelerating the analyte's elution.
Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[9][12] TLC is a rapid and inexpensive method to screen various mobile phases to find the one that provides the best separation.
The key metric in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For optimal separation on a flash column, the target compound should have an Rf value between 0.2 and 0.4 .[12]
-
Rf > 0.4: The compound does not interact strongly enough with the silica and will elute too quickly, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound interacts too strongly with the silica, leading to long elution times, excessive solvent consumption, and band broadening, which diminishes resolution.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the purification of a generic 6-(bromomethyl)isoquinoline derivative.
Materials and Reagents
-
Stationary Phase: Flash-grade silica gel (40-63 µm particle size).
-
Solvents (HPLC Grade): Heptane (or Hexane), Ethyl Acetate (EtOAc), Dichloromethane (DCM).
-
Additive (Optional): Triethylamine (TEA).
-
Crude Sample: The reaction mixture containing the 6-(bromomethyl)isoquinoline derivative.
-
Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), TLC developing tank, UV lamp (254 nm), fraction collection tubes, rotary evaporator, cotton or glass wool, sand.
Workflow Diagram
Caption: Overall workflow for the purification of 6-(bromomethyl)isoquinoline derivatives.
Step-by-Step Procedure
Step 1: Solvent System Optimization via TLC
-
Prepare several TLC developing chambers with different solvent systems. Start with varying ratios of Heptane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a prepared chamber.
-
Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The isoquinoline core is strongly UV-active.
-
Calculate the Rf value for your target compound in each solvent system. Select the system that gives an Rf of approximately 0.2-0.4 and shows good separation between the product and major impurities.
Step 2: Column Preparation (Dry Packing)
-
Select a column of appropriate size (a general rule is to use 50-100 g of silica for every 1 g of crude material).
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (approx. 1 cm) of sand.[13]
-
Secure the column vertically to a stand.
-
Pour the dry silica gel powder into the column through a funnel. Gently tap the side of the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Pre-elute the column by carefully pouring the initial, least polar eluent (e.g., 9:1 Heptane:EtOAc) onto the sand. Use air pressure to push the solvent through the column until the entire silica bed is wetted and the solvent level reaches the top of the sand. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior for achieving a narrow sample band and maximizing resolution, especially if the crude product is not very soluble in the starting eluent.[8][12]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the top layer of sand in the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add the initial eluent to the column.
-
Apply positive pressure using a pump or compressed air/nitrogen to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good starting point).[13]
-
Begin collecting fractions immediately. The volume of each fraction should be approximately half the mass of the silica gel in grams (e.g., for an 80 g column, collect 40 mL fractions).[13]
-
If impurities are close to the product Rf, consider using a gradient elution. Start with the solvent system identified in TLC and gradually increase the polarity (e.g., move from 10% EtOAc to 20% EtOAc) to elute the compounds sequentially.
Step 5: Fraction Analysis
-
Spot every few fractions (or every fraction if separation is critical) onto a TLC plate.
-
Develop the TLC plate using the same solvent system as the column elution.
-
Visualize under UV light to identify which fractions contain the pure product, which contain mixtures, and which are empty.
Step 6: Product Isolation
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and characterize it (e.g., by NMR, MS) to confirm its identity and purity.
Troubleshooting and Field-Proven Insights
Caption: Decision-making logic for solvent selection based on TLC Rf values.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Degradation (New spots appear on TLC after column) | The silica gel is too acidic, causing hydrolysis or elimination of the bromomethyl group. | Deactivate the silica: Add 0.5-1% triethylamine (TEA) to the eluent system. This neutralizes the acidic silanol sites, significantly improving compound stability. Perform a quick TLC with and without TEA to confirm it doesn't negatively affect the separation. |
| Poor Separation / Co-elution | 1. Suboptimal solvent system. 2. Column was overloaded. 3. Poor column packing. | 1. Re-optimize with TLC using a different solvent combination (e.g., Dichloromethane/Methanol or Hexane/DCM).[9] 2. Reduce the amount of crude material relative to the silica gel (aim for a 1:100 ratio). 3. Repack the column carefully, ensuring a homogenous and level bed. |
| Peak Tailing / Streaking (on TLC or column) | The basic nitrogen of the isoquinoline is interacting too strongly with acidic silanol sites. | Similar to preventing degradation, add 0.5-1% TEA to the eluent. This masks the acidic sites and leads to much sharper, more symmetrical peaks. In some rare cases for zwitterionic compounds, a small amount of acetic acid might help, but TEA is the standard choice for basic amines.[3] |
| No Compound Elutes | The eluent is not polar enough to move the compound off the silica. | Gradually and significantly increase the polarity of the mobile phase. If a Heptane/EtOAc system fails, switch to a stronger system like DCM/Methanol. |
Conclusion
The purification of 6-(bromomethyl)isoquinoline derivatives by flash column chromatography is a highly effective technique when approached with a clear understanding of the analyte's properties and potential liabilities. The key to success lies in meticulous method development using TLC, careful column preparation, and proactive measures to mitigate compound degradation, such as the use of a triethylamine-modified eluent. By following the principles and protocols outlined in this guide, researchers can consistently achieve high purity and yield, facilitating the advancement of their synthetic and drug discovery programs.
References
-
Woźniak, E., Głowacka, E., & Wawrzeńczyk, C. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 9624327. [Link]
-
National Center for Biotechnology Information (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PubMed. [Link]
-
National Institutes of Health (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC. [Link]
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Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
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Patsnap (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
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Advanced Chemistry Development, Inc. (n.d.). 2.1 Chromatographic Column Parameters. [Link]
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MDPI (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
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ALWSCI (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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ResearchGate (2013). What is a good way to select mobile phase in chromatography?. [Link]
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Organic Syntheses (n.d.). A detailed and reliable protocol for carrying out flash column chromatography. [Link]
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Application and Quantitative Analysis of 6-(Bromomethyl)isoquinoline Labeled Compounds
Introduction: The Role of 6-(Bromomethyl)isoquinoline in Ultrasensitive Quantification
In the landscape of modern bioanalysis and drug development, the precise quantification of low-abundance analytes is a persistent challenge. Many endogenous compounds, drug molecules, and their metabolites lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques. Chemical derivatization addresses this limitation by introducing a tag that enhances detectability. 6-(Bromomethyl)isoquinoline has emerged as a versatile pre-column derivatization reagent, particularly for compounds containing nucleophilic functional groups such as carboxylic acids and thiols. Its utility lies in the stable isoquinoline moiety, which imparts favorable chromatographic properties and, most importantly, a strong fluorescence signal, enabling quantification at picomolar levels and below.[1][2][3] This application note provides a comprehensive guide to the principles, protocols, and quantitative analysis of compounds labeled with 6-(Bromomethyl)isoquinoline, with a focus on high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The isoquinoline core of the reagent possesses inherent fluorescence, a property that is often enhanced upon protonation or incorporation into a larger molecular structure.[4][5][6][7] This intrinsic fluorescence allows for highly sensitive detection, a critical requirement in many bioanalytical applications.[8] The bromomethyl group serves as a reactive handle, readily undergoing nucleophilic substitution with a variety of functional groups to form stable covalent bonds. This reactivity profile makes 6-(Bromomethyl)isoquinoline a valuable tool for the derivatization of a broad range of analytes.[1][3]
Principles of Derivatization with 6-(Bromomethyl)isoquinoline
The derivatization reaction with 6-(Bromomethyl)isoquinoline is a nucleophilic substitution reaction. The nucleophile, typically a deprotonated carboxylic acid (carboxylate) or a thiol (thiolate), attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable ester or thioether linkage, respectively.
Reaction Mechanism: A Closer Look
The reaction is typically carried out in an aprotic organic solvent, such as acetonitrile or acetone, to prevent solvolysis of the reagent.[1][2] The presence of a non-nucleophilic base is crucial to deprotonate the analyte, thereby increasing its nucleophilicity. For carboxylic acids, a weak base like potassium carbonate is often employed.[1][2] To further enhance the reaction rate, a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can be added. The crown ether complexes with the potassium ion, increasing the solubility and reactivity of the carbonate base in the organic solvent.[1][2]
For the derivatization of thiols, the reaction proceeds readily under mildly basic conditions to form the more nucleophilic thiolate anion.[9][10][11] The general mechanism can be visualized as follows:
Caption: Generalized workflow of the derivatization reaction.
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids
This protocol provides a general procedure for the derivatization of carboxylic acids using 6-(Bromomethyl)isoquinoline. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific analytes.
Materials:
-
6-(Bromomethyl)isoquinoline solution (10 mg/mL in acetonitrile)
-
Analyte solution (e.g., fatty acid standard in acetonitrile)
-
Potassium carbonate (anhydrous)
-
18-Crown-6
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL, amber)
-
Heating block or water bath
Procedure:
-
To a 2 mL amber reaction vial, add 100 µL of the analyte solution.
-
Add 10 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6.
-
Add 200 µL of the 6-(Bromomethyl)isoquinoline solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the vial at 10,000 x g for 5 minutes to pellet the potassium carbonate.
-
Transfer the supernatant to a clean autosampler vial for HPLC or LC-MS/MS analysis.
Protocol 2: Derivatization of Thiols
This protocol outlines a general procedure for the derivatization of thiol-containing compounds.
Materials:
-
6-(Bromomethyl)isoquinoline solution (5 mg/mL in acetonitrile)
-
Analyte solution (e.g., glutathione standard in 50 mM borate buffer, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL, amber)
Procedure:
-
To a 2 mL amber reaction vial, add 100 µL of the analyte solution.
-
Add 200 µL of the 6-(Bromomethyl)isoquinoline solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes.
-
After incubation, the reaction mixture is ready for direct injection into the HPLC or LC-MS/MS system. If necessary, the sample can be diluted with the mobile phase.
Quantitative Analysis by RP-HPLC with Fluorescence Detection
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a fluorescence detector is a powerful technique for the quantitative analysis of 6-(Bromomethyl)isoquinoline labeled compounds.[1][8] The isoquinoline tag provides the necessary hydrophobicity for good retention on a C18 column and the fluorescence for sensitive detection.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 320 nm, Emission: 395 nm |
Note: The gradient and mobile phase composition should be optimized for the specific analyte.
Data Analysis and Method Validation
A calibration curve should be constructed by derivatizing a series of known concentrations of the analyte standard. The peak area of the derivatized analyte is then plotted against the concentration. The concentration of the analyte in unknown samples can be determined from this calibration curve.
Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[12][13][14][15][16] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12][13]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[16][17]
-
Accuracy: The closeness of the measured value to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]
Quantitative Analysis by LC-MS/MS
For even higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[18][19][20] The isoquinoline tag not only aids in chromatographic separation but also provides a readily ionizable moiety for mass spectrometric detection.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte-specific precursor ion → product ion |
Note: The gradient and MS parameters need to be optimized for each specific labeled compound.
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for quantitative LC-MS/MS analysis.
Troubleshooting and Method Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction | Optimize reaction time, temperature, and reagent concentrations. Ensure the base is active and the solvent is anhydrous. |
| Degradation of reagent or analyte | Store reagent and samples properly. Check the pH of the reaction mixture. | |
| Poor Peak Shape | Column overload | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. | |
| Low Sensitivity | Suboptimal fluorescence detector settings | Optimize excitation and emission wavelengths. |
| Poor ionization in MS | Optimize ESI source parameters (e.g., spray voltage, gas flow). | |
| Matrix Effects in LC-MS | Co-eluting interferences from the sample matrix | Improve sample preparation (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard. |
Conclusion
6-(Bromomethyl)isoquinoline is a highly effective derivatization reagent for the sensitive and reliable quantification of compounds containing carboxylic acid and thiol functional groups. The protocols and analytical methods described in this application note provide a robust framework for researchers, scientists, and drug development professionals. By leveraging the favorable chromatographic and fluorescent properties of the isoquinoline tag, in conjunction with powerful analytical techniques like HPLC-FLD and LC-MS/MS, it is possible to achieve the low detection limits required for demanding bioanalytical applications. As with any analytical method, careful optimization and validation are paramount to ensure data of the highest quality and integrity.
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Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])
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Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis, 4(1), 49-69. (URL: [Link])
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Recent development of chemical derivatization in LC-MS for biomedical approaches. (2015). Bioanalysis, 7(19), 2489-2499. (URL: [Link])
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Derivatization methods for quantitative bioanalysis by LC-MS/MS. Semantic Scholar. (URL: [Link])
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Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. (URL: [Link])
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Derivatization in LC-MS Bioanalysis. ResearchGate. (URL: [Link])
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Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. (URL: [Link])
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. (URL: [Link])
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Validation of Analytical Methods: A Review. Gavin Publishers. (URL: [Link])
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validate analysis methods: Topics by Science.gov. (URL: [Link])
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Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. (2018). Molecules, 23(10), 2481. (URL: [Link])
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Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). Molecules, 28(8), 3503. (URL: [Link])
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Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of pharmaceutical sciences, 67(1), 112-113. (URL: [Link])
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). (URL: [Link])
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. (URL: [Link])
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Derivatization of thiol-containing compounds. (1994). Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. (URL: [Link])
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Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). RSC advances, 8(70), 40097-40103. (URL: [Link])
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A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (2016). Redox biology, 8, 185-195. (URL: [Link])
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2017). Molecules, 22(7), 1175. (URL: [Link])
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HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. (URL: [Link])
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Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). (URL: [Link])
-
Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. (2020). Angewandte Chemie International Edition, 59(46), 20465-20470. (URL: [Link])
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Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. (URL: [Link])
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Isoquinoline synthesis. Organic Chemistry Portal. (URL: [Link])
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Fluorescence enhancement of quinolines by protonation. (2020). New Journal of Chemistry, 44(25), 10323-10330. (URL: [Link])
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Methods of Determining Mechanisms. Dalal Institute. (URL: [Link])
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Benzylisoquinoline alkaloid analysis using high‐resolution Orbitrap LC‐MS n. ResearchGate. (URL: [Link])
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Thiol detection, derivatization and tagging at micromole to nanomole levels using propiolates. (1983). Analytical biochemistry, 131(1), 163-169. (URL: [Link])
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Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. (2020). Journal of agricultural and food chemistry, 68(50), 15036-15047. (URL: [Link])
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules, 29(5), 1052. (URL: [Link])
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- 20. researchgate.net [researchgate.net]
Leveraging 6-(Bromomethyl)isoquinoline Hydrobromide in Solid-Phase Synthesis for Accelerated Drug Discovery
An Application & Protocol Guide for Researchers
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] Solid-phase synthesis (SPS) offers a powerful methodology for rapidly generating libraries of such derivatives by simplifying purification and enabling automation.[6] This guide provides a comprehensive technical overview and detailed protocols for the strategic utilization of 6-(Bromomethyl)isoquinoline hydrobromide as a foundational building block in solid-phase organic synthesis (SPOS), enabling researchers to efficiently explore this valuable chemical space.
Scientific Foundation & Strategic Rationale
The Isoquinoline Scaffold: A Privileged Core in Therapeutics
The isoquinoline motif, a fusion of benzene and pyridine rings, is a structural feature in numerous natural alkaloids (e.g., papaverine, morphine) and synthetic drugs.[7][8] Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This has led to the development of isoquinoline-based drugs for treating a broad spectrum of diseases, including cancer, nervous system disorders, and metabolic diseases.[1][2] The ability to rapidly synthesize and screen diverse libraries of isoquinoline derivatives is therefore a high-value activity in modern drug discovery.
Why Solid-Phase Synthesis (SPS)?
Traditional solution-phase chemistry requires laborious purification steps (e.g., chromatography, crystallization) after each reaction, creating a significant bottleneck in the synthesis of compound libraries. Bruce Merrifield's revolutionary concept of solid-phase synthesis circumvents this issue by anchoring the starting material to an insoluble polymer resin.[6]
The core advantages of this approach are:
-
Simplified Purification: Reagents and by-products in the liquid phase are simply washed away by filtration, while the compound of interest remains attached to the solid support.
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, as the excess is easily removed in the washing steps.
-
Automation Potential: The repetitive cycle of reaction and washing is highly amenable to automation, enabling high-throughput synthesis.
Strategic Role of this compound
This compound is an ideal reagent for initiating solid-phase synthesis campaigns. Its key features are:
-
Reactive Handle: The bromomethyl group (-CH₂Br) is a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for covalent attachment to a variety of nucleophilic resins.
-
Stable Core: The isoquinoline ring itself is robust and can withstand a wide range of subsequent reaction conditions.
-
Defined Point of Diversity: By anchoring the molecule via the 6-position, chemists can explore modifications on other parts of the isoquinoline ring, particularly the nitrogen atom, which is crucial for modulating biological activity.[3]
-
Hydrobromide Salt: The hydrobromide form enhances the reagent's stability and shelf-life. It is crucial to neutralize this acidic salt in situ during the immobilization step to free the isoquinoline nitrogen and prevent unwanted side reactions.
Experimental Design & Workflow
The overall strategy involves three key phases: Immobilization , On-Resin Elaboration , and Cleavage & Analysis .
Caption: General workflow for solid-phase synthesis starting with 6-(Bromomethyl)isoquinoline.
Detailed Protocols & Methodologies
Materials & Equipment
| Category | Item | Recommended Supplier/Grade |
| Resin | Wang Resin (p-alkoxybenzyl alcohol) | 100-200 mesh, 1.0-1.5 mmol/g loading |
| 2-Chlorotrityl chloride (2-CTC) Resin | 100-200 mesh, 1.0-1.6 mmol/g loading | |
| Reagent | This compound | ≥97% purity |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis or anhydrous grade |
| Dichloromethane (DCM) | ACS grade or higher | |
| Diethyl ether | Anhydrous | |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Redistilled, ≥99.5% |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent grade, ≥99% |
| Triisopropylsilane (TIS) | Scavenger, ≥98% | |
| Equipment | Solid-phase synthesis vessel with frit | |
| Shaker or vortex mixer | ||
| HPLC (preparative and analytical) | ||
| Mass Spectrometer (LC-MS) |
Protocol 1: Immobilization on Wang Resin
This protocol describes the attachment of the isoquinoline moiety to a hydroxyl-functionalized resin via a Williamson ether synthesis.
Rationale: Wang resin is chosen for its stability to a wide range of reaction conditions and its susceptibility to cleavage under moderately acidic conditions (e.g., TFA), which leaves the final product with a carboxylic acid handle if a linker was used, or a benzyl alcohol if not. We use a strong, non-nucleophilic base (DIPEA) to deprotonate both the phenolic hydroxyl of the resin and the hydrobromide salt of the reagent without competing in the Sₙ2 reaction.
Caption: Reaction mechanism for immobilization on Wang Resin.
Step-by-Step Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.2 mmol) in a 20 mL SPS vessel. Add anhydrous DMF (10 mL) and shake gently for 30 minutes to swell the polymer beads. Drain the solvent through the frit.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.15 g, 3.6 mmol, 3 eq.) in anhydrous DMF (8 mL).
-
Activation & Coupling:
-
Add the reagent solution to the swollen resin.
-
Add DIPEA (1.26 mL, 7.2 mmol, 6 eq.) to the vessel. Scientist's Note: A slight yellow color may appear. The excess base ensures complete deprotonation of both the resin and the reagent's hydrobromide salt.
-
Seal the vessel and shake at room temperature for 18-24 hours.
-
-
Washing Cycle: Drain the reaction mixture. Wash the resin sequentially with the following solvents (10 mL each, 2 min per wash):
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (2 times)
-
DCM (3 times) Rationale: This extensive washing is critical to remove all unreacted reagents and by-products (DIPEA·HBr), ensuring the purity of the subsequent steps.
-
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of Acetic Anhydride (1 mL) and DIPEA (1 mL) in DMF (8 mL). Shake for 1 hour. Then, repeat the washing cycle (Step 4).
-
Drying: Dry the resin under high vacuum for at least 4 hours. A small sample can be taken for qualitative testing.
In-Process Control: Validating the Immobilization
Trust in a solid-phase protocol comes from validation at each stage. Before proceeding to further synthetic steps, it is crucial to confirm the successful immobilization.
-
Test: Chloranil Test for Secondary Amines.
-
Principle: While this test is for secondary amines, the isoquinoline nitrogen is a tertiary amine. However, a negative result here, coupled with a test for free hydroxyls, provides strong evidence of success. The primary validation is to cleave a small amount of resin and analyze by LC-MS.
-
Procedure (for Cleavage Test):
-
Take a small amount of dried resin (~10 mg).
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
Let stand for 1 hour.
-
Precipitate the cleaved product with cold diethyl ether.
-
Centrifuge, decant the ether, and dissolve the residue in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze by LC-MS. Expect to see the mass corresponding to 6-(hydroxymethyl)isoquinoline.
-
Protocol 2: On-Resin N-Alkylation (Example Elaboration)
This protocol demonstrates how to build diversity from the resin-bound isoquinoline by alkylating the nitrogen atom.
-
Resin Swelling: Swell the resin-bound isoquinoline (~1.0 mmol) in anhydrous DMF (10 mL) for 30 minutes. Drain.
-
Alkylation Reaction:
-
Add a solution of the desired alkyl halide (e.g., benzyl bromide, 5 mmol, 5 eq.) in DMF (8 mL).
-
Add DIPEA (1.74 mL, 10 mmol, 10 eq.). Scientist's Note: The isoquinoline nitrogen needs to be deprotonated from its transient protonated state to act as a nucleophile. A base is not strictly required for quaternization with a reactive alkyl halide, but it can accelerate the reaction.
-
Shake at 50°C for 12 hours.
-
-
Washing & Drying: Repeat the washing cycle (Protocol 3.2, Step 4) and dry the resin under vacuum.
Protocol 3: Cleavage from Resin
This final step liberates the synthesized molecule from the solid support.
-
Preparation: Place the dried, final resin in an SPS vessel.
-
Cleavage:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Safety Warning: Work in a fume hood. TFA is highly corrosive.
-
Scientist's Note: TIS is a scavenger used to trap reactive carbocations that are formed during cleavage, preventing side reactions with sensitive functional groups on your molecule.
-
Add the cocktail to the resin (10 mL per gram of starting resin).
-
Shake gently at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Drain the acidic solution (which now contains your product) into a centrifuge tube.
-
Wash the resin once with neat TFA (2 mL) and combine the filtrates.
-
Add cold diethyl ether (40 mL) to the tube to precipitate the crude product.
-
Centrifuge for 5 minutes, decant the ether, and repeat the ether wash once more.
-
Dry the crude product pellet under a stream of nitrogen.
-
-
Purification & Analysis: Dissolve the crude product in a minimal amount of DMSO or Acetonitrile/Water and purify by preparative HPLC. Confirm the identity and purity of the final compound by analytical LC-MS and NMR.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020-2025). MDPI. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). ResearchGate. [Link]
-
Isoquinoline derivatives and its medicinal activity. (2021). World Journal of Pharmaceutical Research. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Scilit. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2018). MDPI. [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). SlideShare. [Link]
-
Isoquinoline. (n.d.). Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Green Chemistry. [Link]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. (2015). Green Chemistry. [Link]
-
Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions. (2003). Journal of Organic Chemistry. [Link]
-
Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. (2022). Organic Letters. [Link]
-
Arylation and alkenylation of activated alkyl halides using sulfonamides. (2021). Chemical Communications. [Link]
-
Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. (2010). Chemical Communications. [Link]
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Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C-H Activation. (2021). Chemistry – An Asian Journal. [Link]
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Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2018). Beilstein Journal of Organic Chemistry. [Link]
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Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. [Link]
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Solid phase submonomer azapeptide synthesis. (2021). Methods in Enzymology. [Link]
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Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). Proceedings. [Link]
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synthesis and reactions of some isoquinoline derivatives. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Polyoxometalate-Based Metal–Organic Frameworks as the Solid Support to Immobilize MP-11 Enzyme. (2022). ACS Applied Bio Materials. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
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Solid Phase Synthesis. (n.d.). University of Oklahoma. [Link]
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Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 6-(Bromomethyl)isoquinoline Hydrobromide
Abstract
6-(Bromomethyl)isoquinoline hydrobromide is a valuable reagent in medicinal chemistry and materials science, serving as a key building block for introducing the isoquinoline moiety into a wide range of molecules.[1][2] Its utility stems from the reactive benzylic bromide, which is an excellent electrophile for alkylating various nucleophiles. However, this high reactivity presents a significant challenge when working with multifunctional substrates, leading to a lack of chemoselectivity and undesired side products. This guide provides a comprehensive overview of protecting group strategies to mitigate these challenges. We will explore the selection, application, and removal of protecting groups for common functional groups, particularly amines and alcohols, ensuring clean and efficient synthesis. The protocols provided are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific synthetic goals.
The Challenge: Controlling the Reactivity of a Potent Electrophile
This compound is a powerful alkylating agent. The electron-withdrawing nature of the isoquinoline ring system enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. The hydrobromide salt form ensures stability for storage but requires neutralization or the use of excess base during reaction to free the isoquinoline nitrogen and, more importantly, the nucleophilic partner.
The primary challenge arises when the target substrate contains multiple nucleophilic sites. For example, a molecule containing both a primary amine and a hydroxyl group will likely yield a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. Primary amines can also undergo over-alkylation to form secondary and tertiary amines.[3] To achieve selectivity and high yields of the desired product, a carefully designed protecting group strategy is not just advantageous, but essential.[4][5]
The core principle of a successful strategy is orthogonality , which involves using protecting groups that can be removed under specific conditions without affecting other protecting groups or the integrity of the molecule.[6][7][8] This allows for the sequential and selective modification of different functional groups.
Strategic Protection of Primary and Secondary Amines
Amines are excellent nucleophiles and react readily with 6-(bromomethyl)isoquinoline.[9] Protecting the amine group as a less nucleophilic derivative, such as a carbamate, is the most common and effective strategy.[5][10]
Recommended Protecting Groups for Amines
The choice of protecting group depends on the overall synthetic route and the stability of other functional groups in the molecule.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Orthogonality & Key Advantages |
| Boc (tert-Butyloxycarbonyl) | R-NH-CO-O-tBu | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl in Dioxane)[10][11] | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc. Widely used and reliable.[12] |
| Cbz (Carbobenzyloxy) | R-NH-CO-O-Bn | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[7][11] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. Ideal for acid-sensitive substrates. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | R-NH-CO-O-Fm | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[7][11] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. Useful in peptide synthesis.[7] |
General Workflow for N-Alkylation
The following diagram illustrates the typical workflow for the selective N-alkylation of a primary amine using a protecting group strategy.
Caption: Workflow for selective N-alkylation using a protecting group.
Experimental Protocol: Boc Protection, Alkylation, and Deprotection
Objective: To selectively alkylate a primary amine with 6-(bromomethyl)isoquinoline.
Part A: Boc Protection of a Primary Amine
-
Dissolve the primary amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected amine, which can be purified by column chromatography if necessary.
Part B: N-Alkylation with this compound
-
Dissolve the Boc-protected amine (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as DIPEA (2.5 eq) or potassium carbonate (K₂CO₃, 3.0 eq). The excess base is required to neutralize the hydrobromide salt and facilitate the reaction.
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Part C: Boc Deprotection
-
Dissolve the purified, Boc-protected alkylated product in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a saturated solution of HCl in 1,4-dioxane at 0 °C.[12]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of solvent and add diethyl ether to precipitate the product as its TFA or HCl salt. Alternatively, neutralize the solution with a base (e.g., saturated NaHCO₃) and extract the free amine into an organic solvent.
-
Purify the final product as required.
Strategic Protection of Alcohols and Phenols
Hydroxyl groups are less nucleophilic than amines but can be readily alkylated under basic conditions.[13] Protection is crucial to prevent the formation of ether byproducts.
Recommended Protecting Groups for Alcohols
Silyl ethers are the most widely used protecting groups for alcohols due to their ease of installation, stability, and mild, orthogonal removal conditions.[14][15]
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Orthogonality & Key Advantages |
| TBDMS (tert-Butyldimethylsilyl) | R-O-Si(Me)₂(tBu) | TBDMS-Cl, Imidazole | Fluoride Source (TBAF in THF) or Acid (AcOH, HCl)[16][17] | Stable to base, oxidation, and many organometallic reagents. Orthogonal to Cbz and Fmoc.[8] |
| TIPS (Triisopropylsilyl) | R-O-Si(iPr)₃ | TIPS-Cl, Imidazole | Fluoride Source (TBAF in THF) or Acid | Offers greater steric bulk and higher stability to acid compared to TBDMS.[17] |
| Bn (Benzyl) | R-O-Bn | Benzyl Bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C)[13][18] | Very stable to acidic and basic conditions. Useful when fluoride-sensitive groups are present. |
General Workflow for O-Alkylation
The strategic approach for O-alkylation mirrors that of N-alkylation, involving protection, alkylation, and deprotection steps.
Caption: Workflow for selective O-alkylation using a protecting group.
Experimental Protocol: TBDMS Protection, Alkylation, and Deprotection
Objective: To selectively alkylate a hydroxyl group with 6-(bromomethyl)isoquinoline.
Part A: TBDMS Protection of an Alcohol
-
Dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. The crude TBDMS-protected alcohol can often be used directly or purified by column chromatography.
Part B: O-Alkylation with this compound
-
This step requires the deprotonation of another nucleophile in the molecule. For this example, we assume the goal is to alkylate a different site, and the TBDMS-protected alcohol is to remain intact. If the goal were to O-alkylate a different, unprotected alcohol on the same molecule, a strong base like NaH would be used to deprotonate it first before adding the isoquinoline reagent. The TBDMS group is stable to these conditions.
Part C: TBDMS Deprotection
-
Dissolve the TBDMS-protected substrate in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once complete, concentrate the mixture and purify by column chromatography to separate the deprotected alcohol from silyl byproducts.
Orthogonal Strategies and Troubleshooting
-
Multi-functional Molecules: For a molecule with both an amine and an alcohol, an orthogonal strategy is critical.[4][6][7] For example, protect the amine with a Boc group and the alcohol with a TBDMS group. After alkylation at another site, the Boc group can be removed with acid, leaving the TBDMS group intact, or the TBDMS group can be removed with TBAF, leaving the Boc group untouched.
-
Troubleshooting Low Yields: If alkylation yields are low, consider using a stronger, non-nucleophilic base (e.g., NaH for alcohols, KHMDS for less reactive amines). The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally effective.
-
Isoquinoline Ring Stability: The isoquinoline ring is robust and generally stable to the conditions used for the protection and deprotection of the groups mentioned.[19] It is stable to strong acids (TFA), bases (piperidine, K₂CO₃), and fluoride sources (TBAF). It can be reduced under harsh hydrogenolysis conditions, but the Cbz group is typically removed under milder conditions that do not affect the aromatic isoquinoline core.
References
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- PubMed. (n.d.). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- TCI Chemicals. (n.d.). Protecting Agents.
- Wikidot. (2017). Protecting Groups - Lokey Lab Protocols.
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- UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis - Ready Lab.
- Oxford Learning Link. (2015). Appendix 6: Protecting groups.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Benchchem. (2025). Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Organic-Synthesis.com. (n.d.). Protecting Groups.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- ACS Publications. (n.d.). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation.
- Santa Cruz Biotechnology. (n.d.). This compound.
- MDPI. (n.d.). N-Dealkylation of Amines.
- National Institutes of Health. (n.d.). Alcohols as alkylating agents in heteroarene C–H functionalization.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
- Sunway Pharm Ltd. (n.d.). 6-(bromomethyl)isoquinoline;hydrobromide.
- Chem-Space. (n.d.). 8-(Bromomethyl)isoquinoline hydrobromide.
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Wikipedia. (2024). Isoquinoline.
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Royal Society of Chemistry. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems.
- ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- YouTube. (2019). 05.04 Syntheses of Amines: Substitution Reactions.
- Royal Society of Chemistry. (1992). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature.
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Application Notes & Protocols: Catalytic Coupling Reactions with 6-(Bromomethyl)isoquinoline Hydrobromide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities. Its derivatization is a key strategy in drug discovery programs. 6-(Bromomethyl)isoquinoline hydrobromide emerges as a highly versatile and reactive building block for this purpose. As a benzylic bromide, it is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse carbon and nitrogen substituents at the 6-position.
This guide provides an in-depth exploration of the catalytic conditions required to leverage this reagent in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Beyond simple protocols, we will delve into the causality behind experimental choices, offering insights to empower researchers to optimize these transformations for their specific molecular targets.
Core Concept: Reactivity of this compound
The reactivity of this compound is dominated by the C(sp³)-Br bond at the benzylic position. This bond is readily activated by low-valent transition metal catalysts, particularly Palladium(0).
Initial Activation and the Role of Base: The reagent is supplied as a hydrobromide salt. Therefore, the first step in any reaction is its neutralization to the free base form of 6-(bromomethyl)isoquinoline. This is typically accomplished in situ by the base included in the reaction mixture. The base thus serves a dual purpose: it liberates the active reagent and participates in the catalytic cycle itself.
The key initiating step in most cross-coupling reactions is the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This step is generally facile for benzylic bromides.
Caption: Initial activation and oxidative addition workflow.
Application Note 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the benzylic carbon of the isoquinoline moiety and various aryl or vinyl groups. This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
Mechanism and Key Parameters
The catalytic cycle involves three primary steps: oxidative addition of the benzylic bromide to Pd(0), transmetalation with a boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2][3]
Catalyst and Ligand: While Pd(PPh₃)₄ can be used, palladium(II) precatalysts like PdCl₂(dppf) are often preferred for their air stability and reliable generation of the active Pd(0) species. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is a robust choice that stabilizes the palladium center throughout the cycle. For benzylic chlorides and some bromides, ligands like SPhos can increase reaction rates.[1]
Base Selection: An inorganic base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[4] Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents. Potassium carbonate (K₂CO₃) is a more economical, albeit sometimes slower, alternative.
Solvent System: A mixture of an organic solvent and water is typical. THF/water or 1,4-dioxane/water are common choices, as they solubilize both the organic and inorganic reagents.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The concentration should be approximately 0.1 M with respect to the isoquinoline starting material.[3]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 90 | 12 | >85% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 90 | 12 | >90% |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | THF/H₂O | 80 | 16 | ~80% |
| 3-Thienylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 90 | 10 | >85% |
Application Note 2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of 6-(alkynyl-methyl)isoquinolines, forming a C(sp³)-C(sp) bond.[5][6][7] This reaction is exceptionally useful for introducing a linear alkyne linker, which can be a key structural element or a handle for further transformations like "click" chemistry. The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[5][7]
Mechanism and Key Parameters
The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper cycle reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then engages in transmetalation with the Pd(II) complex.[7]
Catalyst System: A combination of a Pd(0) source (e.g., generated from Pd(OAc)₂ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard. The copper co-catalyst is crucial for activating the alkyne at mild temperatures.[5][7] Copper-free Sonogashira reactions are possible but often require harsher conditions or specific substrates.[7]
Base and Solvent: A mild organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to neutralize the HBr generated from the alkyne and the HBr salt of the starting material, and it also acts as the solvent or co-solvent in many cases. Anhydrous THF or DMF are common solvents.
Side Reactions: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene byproduct. This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.[7]
Caption: Interconnected Pd and Cu cycles in Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under argon, add this compound (1.0 eq) and copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Base: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0-5.0 eq). Stir to dissolve.
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive partners.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Coupling Partner (H-C≡C-R) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq) | Solvent | Temp | Time (h) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | THF | RT | 4 | >90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | THF | RT | 2 | >95% |
| 1-Hexyne | Pd(PPh₃)₄ (5%) | CuI (10%) | DIPEA (4.0) | DMF | 40 °C | 8 | ~80% |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | THF | RT | 6 | ~85% |
Application Note 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds via palladium catalysis.[8][9][10] Applying this to 6-(bromomethyl)isoquinoline allows for the synthesis of a diverse library of secondary and tertiary amines, which are prevalent structures in pharmacologically active compounds.
Mechanism and Key Parameters
The reaction follows the general catalytic cycle, but success is highly dependent on the choice of ligand and base. The key challenge is facilitating the reductive elimination step to form the C-N bond, which can be sluggish.[11]
Ligand Selection: This is the most critical parameter. The coupling of an sp³ carbon center requires specific ligands. Bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos , SPhos , or tBuXPhos are state-of-the-art. They promote the crucial C-N reductive elimination step and prevent β-hydride elimination (though this is not a risk for this specific substrate). Using pre-formed palladium-ligand complexes (precatalysts) can lead to more reproducible results.[12]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if the amine is less acidic.[8]
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent like toluene or 1,4-dioxane to prevent quenching of the strong base and catalyst deactivation.
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and sodium tert-butoxide (NaOt-Bu, 1.5-2.0 eq) to a flame-dried reaction vessel.
-
Reagent Addition: Add the this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Coupling Partner | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Morpholine | XPhos Pd G3 (2%) | NaOt-Bu (1.5) | Toluene | 100 | 16 | >90% |
| Aniline | tBuXPhos Pd G3 (2%) | NaOt-Bu (1.5) | Toluene | 100 | 20 | ~85% |
| Benzylamine | SPhos Pd G2 (2%) | LiHMDS (2.0) | Dioxane | 90 | 18 | ~80% |
| Indole | XPhos Pd G3 (3%) | NaOt-Bu (2.0) | Dioxane | 110 | 24 | ~75% |
References
-
Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Couty, F., & Evano, G. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wang, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
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NROChemistry. Heck Coupling. [Link]
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Wikipedia. (2024). Sonogashira coupling. [Link]
-
Miao, G., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
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Wikipedia. (2024). Heck reaction. [Link]
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Wang, C., et al. (2007). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters. [Link]
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Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Deka, M., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. RSC Advances. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters. [Link]
-
Yu, X., & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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Sharma, S., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Angewandte Chemie. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Guimond, N., & Fagnou, K. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Semantic Scholar. [Link]
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Common Organic Chemistry. (n.d.). Heck Reaction (Palladium Catalyzed Coupling). [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
NRO CREATIONS. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Zultanski, S. L., & Fu, G. C. (2013). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. [Link]
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ResearchGate. (n.d.). Cu(II)-catalyzed Cross Coupling Cyanomethylation of Tetrahydroisoquinolines with α-bromoalkylnitrile. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
University of Rochester. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]
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ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition-Metal-Catalyzed C-H Activation. [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
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Troubleshooting & Optimization
troubleshooting low yield in 6-(Bromomethyl)isoquinoline hydrobromide derivatization
Welcome to the technical support guide for troubleshooting low yields in derivatization reactions using 6-(Bromomethyl)isoquinoline hydrobromide. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions for maximal success.
Introduction: The Reagent
This compound is a highly reactive and valuable building block in medicinal chemistry and organic synthesis.[1][2] It serves as a key intermediate for introducing the isoquinoline moiety, a scaffold present in numerous biologically active compounds.[1] The derivatization typically proceeds via a nucleophilic substitution (SN2) reaction, where the bromine atom is displaced by a suitable nucleophile (e.g., an amine, thiol, or alcohol).[1][3]
The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, but it also introduces a critical consideration: the need to neutralize the acidic proton on the isoquinoline nitrogen and the HBr generated during the reaction.[1][4] Understanding and controlling this acid-base chemistry is fundamental to achieving high yields.
Core Reaction & Troubleshooting Logic
The primary pathway for derivatization is the SN2 reaction. Success hinges on maximizing the rate of this desired reaction while minimizing potential side reactions. The following diagram illustrates the core reaction and a logical workflow for troubleshooting common issues.
}
Troubleshooting workflow for low-yield derivatization.
Troubleshooting Guide: Low Yields
This section addresses the most common issues encountered during the derivatization of this compound.
Q1: My reaction yield is very low or I'm recovering mostly starting material. What is the most likely cause?
The most common culprit is inadequate or inappropriate use of a base. The this compound starting material is an acid salt. This means two equivalents of base are required at a minimum:
-
1 equivalent: To neutralize the hydrobromide (HBr) salt, liberating the free base of the isoquinoline.
-
1 equivalent: To neutralize the HBr generated during the SN2 reaction itself.
Furthermore, if your nucleophile is also an acid salt (e.g., an amine hydrochloride), you will need an additional equivalent of base for that as well.
Recommendation: Start with at least 2.5-3.0 equivalents of a suitable base. An inorganic base like potassium carbonate (K₂CO₃) is often a good first choice as it is generally non-nucleophilic and sufficiently strong to deprotonate many common nucleophiles.[5][6]
Q2: I've added enough base, but the yield is still poor. How do I select the right base and solvent?
Base and solvent selection are intrinsically linked. The goal is to find a combination that ensures all reactants are in solution while promoting the desired SN2 pathway.
| Parameter | Recommendation | Rationale & Causality |
| Base Selection | Potassium Carbonate (K₂CO₃): Excellent starting point for many nucleophiles (amines, phenols).[7] Diisopropylethylamine (DIEA): A non-nucleophilic organic base, useful if K₂CO₃ causes solubility issues. Sodium Hydride (NaH): For weakly acidic nucleophiles like alcohols or some heterocycles, but requires anhydrous conditions.[4] | The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes elimination (E2) side reactions with the bromomethyl group. The pKa of the nucleophile's conjugate acid should be lower than that of the base's conjugate acid. |
| Solvent Selection | Acetonitrile (ACN): A polar aprotic solvent that is often ideal for SN2 reactions.[7][8] Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance solubility of salts but is harder to remove. Dimethyl Sulfoxide (DMSO): Similar to DMF, excellent solvating power.[7] | Polar aprotic solvents stabilize the transition state of an SN2 reaction without solvating the nucleophile excessively, thus increasing its reactivity. Avoid protic solvents like ethanol or methanol, which can act as competing nucleophiles. |
Expert Insight: A combination of K₂CO₃ in acetonitrile at a slightly elevated temperature (e.g., 50-80°C) is a robust starting point for many derivatizations.[6][7]
Q3: My TLC plate shows multiple new spots, and my desired product is not the major one. What are these side products?
The formation of multiple products points to competing reaction pathways. The high reactivity of this compound can lead to several undesirable outcomes.
-
Dimerization/Polymerization: One molecule's nucleophilic isoquinoline nitrogen can attack the electrophilic bromomethyl group of another molecule. This is more likely if the intended nucleophile is weak or if the base is insufficient to deprotonate it effectively.
-
Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react twice, leading to a secondary amine which can then be alkylated again to form a tertiary amine or even a quaternary salt.[3][5]
-
Elimination: While less common for benzylic bromides, a very strong, sterically hindered base could potentially promote elimination to form a methylene-isoquinoline species, which could then polymerize.
Recommendation:
-
Analyze Stoichiometry: Ensure you are not using a large excess of the bromomethyl reagent. A 1:1 or 1:1.2 ratio of nucleophile to electrophile is often sufficient.
-
Control Temperature: Run the reaction at room temperature first. Only increase the temperature if a TLC analysis shows no reaction progress after several hours.
-
Use a Milder Base: If over-alkylation is suspected, switching to a bulkier or milder base may help control reactivity.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[9] Under proper conditions, it has a shelf life of approximately two years.[9]
Q: What safety precautions are necessary? A: this compound is a highly reactive and poisonous compound.[9] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q: Can I use primary amines as nucleophiles without getting over-alkylation? A: Yes, but it requires careful control of reaction conditions. Using a slight excess of the primary amine can sometimes favor mono-alkylation. Alternatively, a strategy involving competitive deprotonation/protonation can be employed where the newly formed, more basic secondary amine is preferentially protonated and taken out of the reaction, preventing further alkylation.[10]
Optimized Protocol: General Derivatization with an Amine Nucleophile
This protocol provides a robust starting point for the N-alkylation of a primary or secondary amine.
1. Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 equivalent).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add anhydrous acetonitrile (ACN) to create a slurry (approx. 0.1 M concentration relative to the amine).
2. Reagent Addition:
-
In a separate vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous ACN or DMF.
-
Add the solution of the bromomethyl reagent dropwise to the stirring amine/base slurry at room temperature.
3. Reaction:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 50°C and continue monitoring.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification:
-
Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate or DCM/methanol gradient).
References
-
A B Enterprises. 6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis. Tradeindia. Available from: [Link]
-
Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ChemistrySelect. Available from: [Link]
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Atom-Trieste. This compound | 188861-57-6. Available from: [Link]
-
Bao, X., et al. The isocyanide SN2 reaction. Nature Communications. 2023. Available from: [Link]
-
Wikipedia. Alkylation. Available from: [Link]
-
ResearchGate. How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Available from: [Link]
-
Bhattacharyya, S., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. 2014. Available from: [Link]
-
Sciencemadness.org. Best Conditions For N-Alkylation?. Available from: [Link]
-
Wang, Z., et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][11]naphthyrin-5(6H)-one. Molecules. 2012. Available from: [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Alkylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
how to improve the efficiency of 6-(Bromomethyl)isoquinoline hydrobromide labeling
Welcome to the technical support center for 6-(Bromomethyl)isoquinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for achieving high-efficiency labeling of biomolecules. As Senior Application Scientists, we have synthesized the information in this guide from established principles of bioconjugation chemistry and extensive field experience to ensure scientific integrity and experimental success.
Understanding the Reagent: this compound
This compound is a versatile reagent used in the synthesis of pharmaceuticals and as a fluorescent probe for biological imaging.[1][2] Its utility in labeling stems from the highly reactive bromomethyl group, which readily undergoes nucleophilic substitution with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable covalent bond.[3] The isoquinoline moiety provides the structural basis for its use in creating fluorescent probes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary target for labeling with this compound?
A1: The primary targets are primary amino groups (-NH2) found on biomolecules. In proteins, this includes the N-terminal α-amino group and the ε-amino groups of lysine residues. Amine-modified oligonucleotides can also be labeled.[4][5]
Q2: Why is the pH of the reaction buffer so critical?
A2: The reaction is strongly pH-dependent. The target amino group must be in a non-protonated state to be nucleophilic. Labeling is most efficient at a slightly basic pH, typically between 8.3 and 8.5.[4][5] At lower pH, the amine is protonated (-NH3+), rendering it unreactive. At excessively high pH, the labeling reagent itself can be prone to hydrolysis, reducing the labeling efficiency.[5][6]
Q3: What buffers should I use for the labeling reaction?
A3: Bicarbonate or borate buffers at a concentration of 0.1 M with a pH of 8.3-8.5 are recommended.[4][7] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target biomolecule for reaction with the label, thereby reducing labeling efficiency.[4][7]
Q4: How should I store this compound?
A4: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[8] Recommended storage temperatures are between 0-8 °C.[1] For solutions in organic solvents like DMSO or DMF, storage at -20°C for 1-2 months is generally acceptable.[5] Aqueous solutions should be used immediately.[5]
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: Unreacted label can be removed using size-exclusion chromatography (e.g., gel filtration with Sephadex G-25), dialysis, or precipitation methods like ethanol or acetone precipitation for proteins and nucleic acids.[4][6][9] The choice of method depends on the properties of the labeled biomolecule.
Troubleshooting Guide
This section addresses common issues encountered during labeling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of your buffer is between 8.3 and 8.5. Buffers can absorb CO2 from the air over time, which lowers the pH.[7] Prepare fresh buffer for optimal results. |
| Presence of competing nucleophiles. | Ensure your biomolecule solution is free from amine-containing buffers (e.g., Tris) or preservatives (e.g., sodium azide).[9] | |
| Suboptimal dye-to-protein ratio. | The efficiency of the labeling reaction is highly dependent on the concentration of both the protein and the labeling reagent.[7] Optimize the molar ratio of this compound to your biomolecule. Start with a 10:1 to 40:1 molar excess of the label.[9] | |
| Hydrolysis of the labeling reagent. | Dissolve the this compound in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer to minimize hydrolysis.[6][7] | |
| Precipitation of Protein During Labeling | High concentration of organic solvent. | The volume of DMSO or DMF added should ideally not exceed 10% of the total reaction volume. |
| Inherent properties of the protein. | Some proteins are prone to aggregation. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Non-specific Labeling or Aggregation | Over-labeling of the protein. | Reduce the molar excess of the labeling reagent or decrease the reaction time. Over-labeling can alter the protein's properties and lead to aggregation.[10] |
| Hydrophobic interactions. | Some fluorescent dyes can introduce hydrophobicity, leading to non-specific binding or aggregation.[11][12] Ensure adequate purification to remove any aggregated species. | |
| Poor Recovery After Purification | Inappropriate purification method. | Choose a purification method suitable for the size and properties of your biomolecule. For large proteins, gel filtration is generally effective.[13] |
| Adsorption of the labeled protein to purification media. | Pre-treat the chromatography column with a blocking agent like bovine serum albumin (BSA) if non-specific adsorption is suspected. |
dot graph TD{ subgraph Troubleshooting_Workflow A[Low Labeling Efficiency] --> B{Check Buffer pH}; B -- "pH < 8.3" --> C[Adjust pH to 8.3-8.5]; B -- "pH is Correct" --> D{Amine-free Buffer?}; D -- "No" --> E[Buffer Exchange to Bicarbonate/Borate]; D -- "Yes" --> F{Optimize Molar Ratio}; F -- "Ratio Not Optimized" --> G[Test 10:1 to 40:1 Label:Protein]; F -- "Ratio Optimized" --> H{Check Reagent Prep}; H --> I[Dissolve Label in Anhydrous DMSO/DMF Just Before Use]; end
} Troubleshooting Decision Tree for Low Labeling Efficiency.
Best Practices & Protocol Optimization
To maximize the efficiency and reproducibility of your labeling experiments, adhere to the following best practices.
Preparation of Reagents
-
Biomolecule Purity: Ensure your protein or other biomolecule is of high purity and free from any amine-containing contaminants.
-
Buffer Preparation: Use freshly prepared 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[4][7] Degas the buffer to minimize oxidation of sensitive biomolecules.
-
Labeling Reagent Solution: this compound is susceptible to hydrolysis in aqueous solutions. Prepare a stock solution of the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[6][7] High-quality, amine-free DMF is recommended.[6]
Optimizing the Labeling Reaction
The key to successful labeling is to control the reaction parameters to achieve the desired degree of labeling (DOL).
-
Molar Ratio: The ratio of the labeling reagent to the biomolecule is a critical parameter. A higher molar excess will generally result in a higher DOL. Start with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal ratio for your specific application.[9]
-
Protein Concentration: The labeling reaction is more efficient at higher protein concentrations (typically 5-20 mg/mL).[7] Reactions at concentrations below 2 mg/mL may have significantly reduced efficiency.[7]
-
Reaction Time and Temperature: Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.[4][6] Lower temperatures can be beneficial for sensitive proteins. Protect the reaction from light to prevent photobleaching of the fluorophore.[9]
Step-by-Step General Labeling Protocol
-
Dissolve the Biomolecule: Dissolve your protein or amine-containing biomolecule in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 5-20 mg/mL.[7]
-
Prepare the Labeling Reagent: Immediately before starting the reaction, dissolve this compound in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[7]
-
Initiate the Reaction: While gently stirring, slowly add the calculated amount of the labeling reagent solution to the biomolecule solution.[7]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4][6][9]
-
Purify the Conjugate: Separate the labeled biomolecule from the unreacted labeling reagent and any reaction byproducts using an appropriate method such as gel filtration or dialysis.[4][6]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} General workflow for labeling with this compound.
Characterization of the Labeled Conjugate
After purification, it is essential to characterize the conjugate to determine the Degree of Labeling (DOL) and to confirm that the biological activity of the biomolecule has not been compromised.
-
Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the wavelength corresponding to the protein (typically 280 nm) and the absorbance maximum of the isoquinoline label. The specific absorbance maximum for the conjugated isoquinoline moiety should be determined experimentally.
-
Functional Assays: Perform relevant functional assays to ensure that the labeling process has not adversely affected the biological activity of your protein or other biomolecule. Over-labeling can sometimes lead to a loss of function.[10]
By following these guidelines and systematically troubleshooting any issues, you can significantly improve the efficiency and reproducibility of your labeling experiments with this compound.
References
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Optimization of fluorescent proteins - PubMed. Available at: [Link]
-
Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications - ACS Publications. Available at: [Link]
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Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Available at: [Link]
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Characterization of dye-protein conjugates with optical methods - OPUS. Available at: [Link]
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Fluorescent labeling and modification of proteins - PMC - NIH. Available at: [Link]
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Lab 6 Overview: Purifying the Fluorescent Protein - YouTube. Available at: [Link]
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Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed. Available at: [Link]
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Purification of Green Fluorescent Protein, Part I - DNA Learning Center. Available at: [Link]
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Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid - Frontiers. Available at: [Link]
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How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. Available at: [Link]
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Optimizing the labeling of proteins - Technology Networks. Available at: [Link]
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How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - ETH Zurich Research Collection. Available at: [Link]
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A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling - G-Biosciences. Available at: [Link]
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Choosing Fluorescent Proteins for Dual Labeling Experiments - Nikon's MicroscopyU. Available at: [Link]
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Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. - Semantic Scholar. Available at: [Link]
-
6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis - Tradeindia. Available at: [Link]
-
Fluorescent labeling strategies for molecular bioimaging - PMC - PubMed Central. Available at: [Link]
-
Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC - NIH. Available at: [Link]
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Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC - NIH. Available at: [Link]
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Troubleshooting Zombie Dye High Signal Disappearance in Intracellular Staining - Reddit. Available at: [Link]
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Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PLOS One. Available at: [Link]
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Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates - ACS Publications. Available at: [Link]
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A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices - CD Bioparticles. Available at: [Link]
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Effect of pH on labeling yield. - ResearchGate. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. Available at: [Link]
-
Isoquinoline - Wikipedia. Available at: [Link]
-
Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings) - Chemia. Available at: [Link]
-
β-Phenylethylamines and the isoquinoline alkaloids - ResearchGate. Available at: [Link]
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- 12. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Reactions of 6-(Bromomethyl)isoquinoline hydrobromide with Amines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of reacting 6-(bromomethyl)isoquinoline hydrobromide with amines. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and explain the underlying chemical principles to help you achieve successful and reproducible outcomes in your research and development endeavors.
Introduction: The Challenge of Selective N-Alkylation
The reaction of this compound with amines is a fundamental transformation for synthesizing a wide range of biologically active molecules and pharmaceutical intermediates.[1][2][3][4][5] The core of this reaction is a nucleophilic substitution, where the amine nitrogen attacks the benzylic carbon, displacing the bromide leaving group. However, what appears to be a straightforward SN2 or SN1 reaction is often complicated by a variety of side reactions.[6] The primary challenge lies in achieving selective mono-alkylation, as the product amine is often more nucleophilic than the starting amine, leading to overalkylation.[7][8][9]
This guide will delve into the common pitfalls and provide actionable solutions to help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and step-by-step protocols to mitigate them.
Issue 1: Low Yield of the Desired Mono-alkylated Product and a Mixture of Products
Symptoms:
-
Complex TLC or LC-MS analysis showing multiple spots/peaks.
-
Difficulty in purifying the target compound.
-
Lower than expected isolated yield of the desired product.
Root Cause Analysis:
The most common culprit for a mixture of products is overalkylation .[7][8][9] The newly formed secondary or tertiary amine is often more nucleophilic than the primary or secondary amine starting material, leading to a second or even third alkylation event.[8][9] This "runaway" reaction is a classic challenge in amine alkylation.[9]
Another potential issue is the basicity of the reaction medium . The hydrobromide salt of 6-(bromomethyl)isoquinoline introduces acidity. The amine reactant acts as both a nucleophile and a base. The equilibrium between the protonated (less nucleophilic) and free (nucleophilic) amine can significantly impact the reaction rate and selectivity.[10]
Solutions:
-
Control Stoichiometry: Use a large excess of the amine nucleophile. This statistically favors the reaction of the alkylating agent with the starting amine over the product amine.
-
Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to a solution of the amine can help maintain a low concentration of the electrophile, thus reducing the likelihood of overalkylation.
-
Choice of Base: The addition of a non-nucleophilic base is crucial to neutralize the HBr formed during the reaction and to deprotonate the amine hydrobromide starting material.
-
Inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
Organic bases: Hindered amine bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be used. The choice of base can influence the reaction outcome.[11]
-
Experimental Protocol: Minimizing Overalkylation
-
To a solution of the primary or secondary amine (3-5 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) at 0 °C, add a non-nucleophilic base such as K₂CO₃ (2-3 equivalents).
-
Dissolve this compound (1 equivalent) in a minimal amount of the same solvent.
-
Add the 6-(bromomethyl)isoquinoline solution dropwise to the amine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product using column chromatography.
Issue 2: No Reaction or Very Slow Conversion
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting materials.
-
The reaction fails to proceed to completion even after extended reaction times or heating.
Root Cause Analysis:
-
Insufficiently Nucleophilic Amine: Highly hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles.[12]
-
Protonation of the Amine: If the amine is fully protonated by the hydrobromide salt, its nucleophilicity will be significantly reduced. An inadequate amount of external base will lead to a stalled reaction.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[13] Polar protic solvents can solvate the amine nucleophile, reducing its reactivity.[13]
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious as this can also promote side reactions.
-
Optimize the Base: Ensure at least one equivalent of a suitable base is used to free the amine from its protonated state. For weakly nucleophilic amines, a stronger base might be necessary.
-
Solvent Selection: Switch to a more appropriate solvent.
| Solvent Type | Examples | Effect on SN2 with Amines |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favorable: Solvates the cation, leaving the amine nucleophile more reactive. |
| Polar Protic | Water, Ethanol, Methanol | Less Favorable: Solvates the amine through hydrogen bonding, reducing its nucleophilicity.[13] |
| Nonpolar | Toluene, Hexane | Generally Poor: Limited solubility of the hydrobromide salt. |
Issue 3: Formation of an Insoluble Precipitate
Symptoms:
-
A solid crashes out of the reaction mixture, potentially hindering stirring.
-
The precipitate may be the desired product, a salt, or a byproduct.
Root Cause Analysis:
-
Product Precipitation: The hydrobromide salt of the product amine may be insoluble in the reaction solvent.
-
Inorganic Salt Byproduct: If an inorganic base is used, the resulting bromide salt (e.g., KBr, CsBr) may precipitate.
-
Quaternization: With tertiary amines, the formation of a quaternary ammonium salt is possible, which is often insoluble.[14]
Solutions:
-
Solubility Test: If possible, isolate a small amount of the precipitate and check its solubility in various solvents to aid in identification.
-
In Situ Analysis: Take a sample of the slurry and analyze it by LC-MS to determine if the desired product is in the solid or liquid phase.
-
Solvent Adjustment: If the product is precipitating, adding a co-solvent might be necessary to keep it in solution for the reaction to go to completion.
Frequently Asked Questions (FAQs)
Q1: Can I use ammonia as the nucleophile to synthesize 6-(aminomethyl)isoquinoline?
A1: While technically possible, reacting this compound directly with ammonia is challenging due to significant overalkylation.[9][14] The primary amine product is more nucleophilic than ammonia, leading to the formation of secondary and tertiary amines. A more reliable approach is to use an ammonia surrogate, such as phthalimide (the Gabriel synthesis) or sodium azide followed by reduction.[7][8][12]
Q2: What is the role of the hydrobromide in this compound?
A2: The hydrobromide salt makes the compound more stable and easier to handle as a crystalline solid. In solution, the hydrobromic acid can protonate the isoquinoline nitrogen and/or the amine reactant. It is crucial to add a base to neutralize this acid and free the amine nucleophile for the reaction to proceed efficiently.
Q3: My amine has other functional groups. Will they interfere with the reaction?
A3: It depends on the functional group.
-
Alcohols (-OH) and Thiols (-SH): These groups are also nucleophilic and can compete with the amine in the alkylation reaction, leading to O-alkylation or S-alkylation. The relative nucleophilicity of N vs. O or S can be influenced by the reaction conditions.[15]
-
Carboxylic Acids (-COOH): The acidic proton will react with the amine or the added base. It's generally advisable to protect the carboxylic acid (e.g., as an ester) before the alkylation reaction.
-
Esters, Amides, Nitriles: These are generally stable under typical N-alkylation conditions.
Q4: How can I purify my product if it's contaminated with overalkylated byproducts?
A4: Purification can be challenging due to the similar polarities of the desired product and the overalkylated species.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is critical to achieve good separation.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification technique.[16]
-
Acid-Base Extraction: The basicity of the mono-alkylated, di-alkylated, and tri-alkylated products will be different. A careful pH-controlled liquid-liquid extraction might allow for some degree of separation.
Mechanistic Considerations
The reaction of this compound with amines can proceed through either an SN1 or SN2 mechanism, or a combination of both. The benzylic nature of the electrophile can stabilize a carbocation, making an SN1 pathway possible.[6][17]
Caption: Reaction pathways for the alkylation of amines with 6-(bromomethyl)isoquinoline.
Factors Favoring SN2:
-
Primary or less hindered secondary amines.
-
Strongly nucleophilic amines.
-
Polar aprotic solvents.[13]
Factors Favoring SN1:
-
Weakly nucleophilic amines.
-
Polar protic solvents that can stabilize the carbocation intermediate.[13]
-
Tertiary amines (where SN2 is sterically hindered).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Amine alkylation - Wikipedia. (n.d.). Retrieved from [Link]
-
Kinetics of reaction of benzyl halides with amines in mixed solvents. (n.d.). Retrieved from [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). PMC - NIH. Retrieved from [Link]
-
Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]
-
synthesis and reactions of some isoquinoline derivatives. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). ResearchGate. Retrieved from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing. Retrieved from [Link]
- Purification of isoquinoline. (n.d.). Google Patents.
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. (2018). PubMed Central. Retrieved from [Link]
-
Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines With Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. (2015). PubMed. Retrieved from [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (n.d.). PMC. Retrieved from [Link]
-
(PDF) Acid-base interactions in some isoquinoline and quinazoline amino derivatives. (2002). ResearchGate. Retrieved from [Link]
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2019). ResearchGate. Retrieved from [Link]
-
Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). ResearchGate. Retrieved from [Link]
-
Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. (2010). ResearchGate. Retrieved from [Link]
-
?-Phenylethylamines and the isoquinoline alkaloids. (2003). ResearchGate. Retrieved from [Link]
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- 11. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. asccollegekolhar.in [asccollegekolhar.in]
optimizing reaction time and temperature for 6-(Bromomethyl)isoquinoline hydrobromide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)isoquinoline hydrobromide. Our objective is to provide in-depth, field-proven insights into optimizing reaction time and temperature for this critical transformation, moving beyond a simple procedural outline to explain the causality behind experimental choices.
Section 1: The Core Reaction - Understanding the Wohl-Ziegler Bromination of 6-Methylisoquinoline
The synthesis of this compound from 6-methylisoquinoline is a classic example of a benzylic bromination, most effectively achieved via the Wohl-Ziegler reaction.[1] Success in this synthesis hinges on controlling a free-radical chain reaction to favor the desired mono-brominated product while suppressing common side reactions.[2]
Q1: What is the fundamental mechanism of the Wohl-Ziegler reaction and why is it preferred for this synthesis?
The Wohl-Ziegler reaction employs N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][3] It proceeds through a radical chain mechanism.[4] The key advantage of using NBS is that it maintains a constant, low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction.[5][6] This is crucial for selectivity, as high concentrations of bromine would lead to undesirable side reactions, such as electrophilic addition to the isoquinoline ring system.[6]
The reaction is highly selective for the benzylic position because the hydrogen abstraction step forms a resonance-stabilized benzylic radical.[7][8] This radical intermediate is significantly more stable than radicals formed at other positions on the alkyl chain or on the aromatic ring itself.[8]
Caption: Wohl-Ziegler Radical Chain Mechanism.
Section 2: Troubleshooting Guide - Optimizing Reaction Temperature
Temperature is the most critical parameter to control in this synthesis. It directly influences reaction rate, initiation efficiency, and the prevalence of side reactions.
Q2: My reaction has a low conversion rate, and a significant amount of starting material remains. What temperature adjustments should I consider?
A low conversion rate is often due to insufficient energy to initiate and sustain the radical chain reaction.
-
Insufficient Initiator Decomposition: Radical initiators like AIBN and benzoyl peroxide have specific temperature ranges for optimal decomposition. If the reaction temperature is too low, the rate of radical generation will be too slow to sustain the chain reaction.[9]
-
Actionable Steps:
-
Confirm that your reaction temperature is appropriate for your chosen initiator.
-
Gradually increase the reaction temperature in 5-10°C increments.
-
Monitor the reaction progress closely by TLC or LCMS after each adjustment to avoid overshooting the optimal temperature and promoting side reactions.[9] For unreactive substrates, temperatures up to 80°C may be necessary, depending on the solvent.[9]
-
Q3: I'm observing significant amounts of the dibrominated side product, 6-(dibromomethyl)isoquinoline. How can I improve selectivity for the desired mono-brominated product?
The formation of dibrominated species is a classic sign of over-reaction, which is highly sensitive to temperature.
-
Causality: Higher temperatures accelerate all reaction steps, including the second bromination of the desired mono-bromo product. This decreases the selectivity for mono-bromination.[9] Studies have shown that even an increase from 40°C to 60°C can significantly reduce selectivity.[9]
-
Actionable Steps:
-
Lower the Temperature: This is the most effective strategy. Reducing the temperature slows the overall reaction rate, allowing for better control and enhancing the difference in activation energy between the first and second bromination.[9]
-
Control Reagent Addition: Add the NBS portion-wise or as a solution via a dropping funnel. This maintains a low concentration of the brominating agent and helps control the reaction's exothermicity.[9]
-
Ensure Stoichiometry: Use a precise stoichiometry of NBS (typically 1.0 to 1.1 equivalents). Excess NBS will drive the reaction towards di-bromination once the starting material is consumed.
-
Q4: My reaction is highly exothermic and difficult to control. What are the best practices for managing heat?
Benzylic brominations can be highly exothermic, and poor heat management can lead to a runaway reaction, resulting in a complex mixture of byproducts.[3][9]
-
Actionable Steps:
-
Efficient Cooling: Use an appropriately sized ice bath or a cryostat to maintain a consistent internal temperature. Do not rely on ambient cooling.[9]
-
Vigorous Stirring: Ensure the reaction mixture is well-agitated. This prevents the formation of localized hot spots where side reactions can initiate.[9]
-
Solvent Choice: Select a solvent with a suitable boiling point that can help dissipate heat through reflux, acting as an internal heat sink.[9]
-
Controlled Addition: As mentioned, adding NBS slowly is critical for managing the rate of heat generation.[9]
-
| Parameter | Temperature Range | Expected Outcome | Troubleshooting Focus |
| Conversion | Low (e.g., < 50°C with AIBN) | Incomplete reaction, low yield. | Increase temperature gradually; check initiator viability. |
| Selectivity | Moderate (e.g., 50-70°C) | Optimal balance of rate and selectivity. | Monitor for completion to avoid extended heating. |
| Side Products | High (e.g., > 80°C) | Increased dibromination and potential ring bromination. | Lower temperature; ensure precise NBS stoichiometry. |
Section 3: Troubleshooting Guide - Optimizing Reaction Time
Determining the correct reaction time is essential for maximizing yield while minimizing product degradation and byproduct formation.
Q5: How do I accurately determine when the reaction is complete?
Relying on a fixed time from a literature procedure is unreliable, as variations in scale, reagent purity, and heat transfer can alter the reaction rate.
-
Active Monitoring is Key: The most reliable method is to monitor the disappearance of the starting material (6-methylisoquinoline).
-
Thin-Layer Chromatography (TLC): A simple and effective method. Spot the reaction mixture alongside a standard of the starting material. The reaction is complete when the starting material spot is no longer visible.
-
GC-MS or LCMS: For more precise tracking, these techniques can quantify the relative amounts of starting material, product, and byproducts.
-
-
Visual Cue: In many Wohl-Ziegler reactions, NBS is denser than the solvent (like CCl₄ or acetonitrile) and will sink. The byproduct, succinimide, is less dense and floats.[3] The conversion of all dense NBS to floating succinimide is a strong visual indicator that the reaction is finished.[3]
Q6: I let the reaction run for an extended period (e.g., overnight) to ensure completion, but my yield was low and the product was impure. What happened?
The desired product, this compound, is a reactive benzylic bromide.[10][11] Extended exposure to reaction conditions (heat, radicals, HBr) can lead to degradation or further reactions, reducing the final isolated yield. It is a versatile intermediate precisely because of its reactivity.[12]
Caption: Troubleshooting Workflow for Low Yield.
Section 4: Frequently Asked Questions (FAQs)
Q7: What is the best solvent for this reaction?
Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it is inert and NBS has low solubility, which helps maintain a low bromine concentration.[3][5] However, due to its toxicity and environmental concerns, it has been largely replaced.[3] Acetonitrile and dichloromethane are suitable alternatives, though you must ensure they are free of reactive impurities.[5]
Q8: How do I purify the final product?
The workup typically involves cooling the reaction mixture and filtering off the succinimide byproduct.[13] The filtrate can then be washed with an aqueous solution (e.g., sodium carbonate or sodium bisulfite) to remove any remaining acidic species or excess bromine.[13] The product, 6-(Bromomethyl)isoquinoline, is often unstable as a free base. It is typically converted to the more stable hydrobromide salt by treatment with HBr (either aqueous or as a solution in acetic acid), which then precipitates and can be collected by filtration.[10]
Q9: My batch of NBS has a strong yellow or orange color. Can I still use it?
A faint yellow color in NBS is common and indicates the presence of trace amounts of Br₂, which is actually required to initiate the radical chain reaction.[5][6] However, a deep orange or red color suggests significant decomposition and a higher-than-desired initial concentration of Br₂. This can lead to a violent, uncontrolled initiation and an increase in side products. For best results, use high-purity NBS or recrystallize it from water if significant discoloration is observed.
Section 5: Experimental Protocol
This protocol is a starting point and should be optimized based on active monitoring as described above.
Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-methylisoquinoline (1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (or an alternative solvent) to create a ~0.2 M solution.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the 6-methylisoquinoline starting material. A visual check for the conversion of dense NBS to floating succinimide is also a useful guide.[3]
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature and then in an ice bath for 30 minutes.
-
Filtration: Filter the cold suspension to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Isolation: Combine the filtrates. The product may begin to crystallize as the hydrobromide salt (formed from the HBr byproduct). To ensure complete precipitation, the solvent can be partially removed under reduced pressure, or the solution can be cooled further.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting this compound is typically used without further purification.
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Tanmoy Biswas. (2019, September 27). Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism [Video]. YouTube. Retrieved from [Link]
-
Cantillo, D., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22, 448-454. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the oxidative benzylic bromination of DCT. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]
-
Reddit. (2022). Help with Wohl-Ziegler Bromination pls. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
WordPress.com. (2013). Wohl-Ziegler Reaction | Science Homework Help. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]
-
ResearchGate. (n.d.). Wohl-Ziegler reaction. Retrieved from [Link]
-
Pete Punthasee. (2021, February 16). Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). US2432065A - Purification of isoquinoline.
-
ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Retrieved from [Link]
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dealing with poor solubility of 6-(Bromomethyl)isoquinoline hydrobromide in reactions
Welcome to the technical support center for 6-(Bromomethyl)isoquinoline hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the poor solubility of this valuable synthetic intermediate. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve successful and reproducible outcomes in your reactions.
Introduction: Understanding the Challenge
This compound is a key building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals and fluorescent probes.[1][2] Its hydrobromide salt form enhances the compound's stability and shelf-life. However, this salt structure is also the primary cause of its poor solubility in many common non-polar organic solvents, which can lead to sluggish, incomplete, or failed reactions.
The core of the issue lies in the ionic character of the molecule. The protonated isoquinoline nitrogen forms a salt with the bromide counter-ion, making the compound highly polar and crystalline. To achieve effective reactivity in common organic solvents, this salt must be disrupted to allow the molecule to dissolve and participate in the desired transformation, typically a nucleophilic substitution at the bromomethyl group.
This guide will walk you through the most effective strategies to overcome this solubility barrier, ensuring that this compound can be used efficiently in your synthetic workflows.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a simple question-and-answer format.
Problem 1: My reaction is heterogeneous (solid reagent visible) and is not proceeding to completion.
Q: I've mixed this compound with my nucleophile in a solvent like acetonitrile or dichloromethane, but the solid is not dissolving and the reaction is stalled. What's happening and how can I fix it?
A: This is the most common issue and stems directly from the salt nature of the reagent. The hydrobromide salt is insoluble in moderately polar or non-polar solvents. For the reaction to proceed, you must liberate the neutral, more organic-soluble "free base" form of 6-(Bromomethyl)isoquinoline.
Root Cause Analysis: The protonated isoquinoline nitrogen makes the entire molecule function like a salt, which has a high lattice energy and prefers to remain in its solid, crystalline state rather than dissolve in solvents that cannot effectively solvate ions.
Solutions:
-
In Situ Free-Basing with an Inorganic Base: This is the most direct and widely successful method. By adding a suitable base, you neutralize the hydrobromic acid salt, generating the free amine (the neutral isoquinoline), which is significantly more soluble in organic solvents.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are solids, easy to handle, and strong enough to deprotonate the isoquinoline salt without causing significant side reactions.
-
Recommended Solvents: Polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are top choices due to their high polarity, which helps dissolve ionic intermediates and the final product. Acetonitrile (MeCN) can also be effective, especially with stronger bases or at elevated temperatures.
-
-
Solvent Selection: If your reaction is sensitive to DMF or DMSO, consider a solvent system that can better accommodate the salt. However, this is often less effective than free-basing.
Detailed Protocol: In Situ Free-Basing for Nucleophilic Substitution
This protocol provides a general workflow for reacting this compound with a generic phenol nucleophile.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M.
-
Add Base: Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). Stir the suspension vigorously for 10-15 minutes to form the phenoxide.
-
Add Reagent: Add this compound (1.1 equivalents) to the stirring suspension.
-
Reaction: Heat the mixture to a temperature between 60-80 °C. The choice of temperature will depend on the reactivity of your nucleophile.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: My reaction is very slow, and I'm observing decomposition at higher temperatures.
Q: I'm using DMF and K₂CO₃, but the reaction requires high temperatures (>100 °C) to proceed, and I'm seeing byproducts. How can I accelerate the reaction under milder conditions?
A: If high temperatures are causing decomposition, the issue may be insufficient solubility even with free-basing, or a slow reaction rate at the solid-liquid interface. A phase-transfer catalyst (PTC) can be highly effective in this scenario.
Root Cause Analysis: Even with a base, the reaction can be slow if the concentration of the dissolved free base is low. A PTC acts as a shuttle, carrying the anionic nucleophile from a solid or aqueous phase into the organic phase where it can react with the dissolved 6-(Bromomethyl)isoquinoline.[3] This dramatically increases the reaction rate at lower temperatures.
Solutions:
-
Employ a Phase-Transfer Catalyst: Add a catalytic amount of a PTC to your reaction mixture.
-
Recommended PTCs: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are excellent choices.[4] They are soluble in most organic solvents and efficiently transport anions.
-
Loading: Typically, 5-10 mol% of the PTC relative to the limiting reagent is sufficient.
-
Workflow Diagram: Troubleshooting Reaction Sluggishness
Caption: Troubleshooting workflow for slow or incomplete reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this reagent supplied as a hydrobromide salt? A1: The hydrobromide salt form offers several advantages. Firstly, it increases the stability and shelf-life of the compound by preventing self-alkylation or decomposition of the highly reactive free base. Secondly, the salt is typically a free-flowing, crystalline solid, which is easier to handle and weigh accurately compared to the often oily or less stable free base.[2]
Q2: Can I pre-neutralize the hydrobromide salt and isolate the free base before my reaction? A2: While possible, it is generally not recommended. The free base of 6-(Bromomethyl)isoquinoline is a highly reactive alkylating agent and may be unstable upon storage. It is far more practical and efficient to generate the free base in situ (in the reaction mixture) immediately before it is consumed in the subsequent reaction. This minimizes degradation and handling losses.
Q3: What is the best solvent to dissolve this compound without any additives? A3: The hydrobromide salt has some solubility in highly polar protic solvents like water or methanol. However, these solvents are often incompatible with many organic reactions (e.g., reactions with strong bases or organometallics). For synthetic purposes, polar aprotic solvents like DMF and DMSO are the best starting points, but complete dissolution usually still requires the addition of a base to form the neutral species.
Q4: I am performing a reaction with a sensitive functional group that is not compatible with strong bases like K₂CO₃. What are my options? A4: For base-sensitive substrates, you can use milder, non-nucleophilic organic bases.
-
Diisopropylethylamine (DIPEA or Hünig's base): This hindered amine can be effective at neutralizing the HBr salt without competing as a nucleophile. Use 1.5-2.0 equivalents.
-
Proton Sponges: For extremely sensitive reactions, a non-nucleophilic proton sponge like 1,8-Bis(dimethylamino)naphthalene can be used, although this is a more expensive option.
Q5: Can I use this reagent for O-alkylation, N-alkylation, and S-alkylation reactions? A5: Yes, this compound is an excellent electrophile for all these transformations. The key to success is choosing the correct base and solvent combination to deprotonate your nucleophile (a phenol for O-alkylation, an amine for N-alkylation, or a thiol for S-alkylation) while also ensuring the solubility of the isoquinoline reagent. The protocols described above are generally applicable to all three reaction types. For thiols, which are often easily oxidized, ensure the reaction is run under an inert atmosphere.[5][6]
Part 3: Data & Reference Tables
Table 1: Recommended Solvent & Base Systems
| Nucleophile Type | Primary Solvent | Recommended Base | Temp. Range (°C) | Notes / Additives |
| Phenols (O-Alkylation) | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ | 50 - 80 | For slow reactions, add 5-10 mol% TBAB. |
| Amines (N-Alkylation) | DMF, DMSO | K₂CO₃, DIPEA | 25 - 60 | Use DIPEA if amine is a secondary salt. |
| Thiols (S-Alkylation) | DMF, THF | K₂CO₃, NaH | 0 - 40 | Run under inert atmosphere. NaH for thiols requiring a stronger base. |
| Carboxylates | DMSO | K₂CO₃ | 60 - 90 | Ensure carboxylate salt is anhydrous. |
Table 2: Solubility Characteristics (Qualitative)
| Solvent | 6-(Bromomethyl)isoquinoline HBr | Free Base (Generated in situ) |
| Water | Soluble | Insoluble |
| Methanol / Ethanol | Sparingly Soluble | Soluble |
| Dichloromethane (DCM) | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Insoluble | Moderately Soluble |
| Acetonitrile (MeCN) | Very Sparingly Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Sparingly Soluble | Very Soluble |
| Dimethyl sulfoxide (DMSO) | Moderately Soluble | Very Soluble |
References
-
Wikipedia contributors. (2024). Phase-transfer catalyst. Wikipedia, The Free Encyclopedia. [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2020). MDPI. [Link]
-
Thiol-thiol cross-clicking using bromo-ynone reagents. (2021). PMC - NIH. [Link]
-
Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. (2003). ResearchGate. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2022). MDPI. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. (2016). PMC - NIH. [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (2002). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). ResearchGate. [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (2022). ResearchGate. [Link]
-
Reactions of thiols. (2019). YouTube. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). PMC - NIH. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (2023). ChemRxiv. [Link]
-
Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2022). PMC - NIH. [Link]
-
Methods to accelerate PROTAC drug discovery. (2023). PMC - NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. calpaclab.com [calpaclab.com]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 6-(Bromomethyl)isoquinoline Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 6-(Bromomethyl)isoquinoline hydrobromide from your reaction product. As a highly reactive brominated compound, residual starting material can complicate downstream applications and compromise the purity of your target molecule.[1] This document is designed to provide you with the expertise and practical methodologies to ensure the integrity of your synthesized isoquinoline derivatives.
Understanding the Challenge
This compound is a versatile reagent used in the synthesis of a wide range of isoquinoline derivatives with potential biological activities, including anti-cancer and anti-inflammatory properties.[2] Its hydrobromide salt form enhances solubility and stability, making it a valuable building block in medicinal chemistry and organic synthesis.[2] However, its high reactivity, particularly in nucleophilic substitution reactions, can lead to incomplete conversion, leaving unreacted starting material in your crude product.[2]
The presence of the hydrobromide salt imparts distinct polarity to the molecule, which can be exploited for its removal. This guide will explore various purification strategies, from classical techniques to modern scavenger-based methods, to help you obtain your desired product with the highest possible purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My initial attempts to remove this compound by a simple aqueous wash have been unsuccessful. Why is this, and what should I try next?
Answer: While the hydrobromide salt does confer some water solubility, the isoquinoline core is largely organic in nature.[1][3] This dual character can lead to partitioning between aqueous and organic layers, making a simple wash inefficient. Furthermore, if your product is also a salt or possesses polar functional groups, separation can be even more challenging.
Troubleshooting Steps:
-
pH Adjustment in Liquid-Liquid Extraction: The basic nitrogen on the isoquinoline ring allows for manipulation of its solubility based on pH.[3][4] By carefully adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate your starting material and product, altering their partitioning behavior between aqueous and organic solvents.
-
Salting-Out Liquid-Liquid Extraction (SALLE): For highly polar products that are difficult to extract into common organic solvents, consider using a water-miscible organic solvent like acetonitrile for the initial extraction.[5][6] The addition of a salt, such as sodium chloride or magnesium sulfate, to the aqueous layer will then force the separation of the acetonitrile, carrying your product with it and leaving the more polar hydrobromide salt in the aqueous phase.[5][6]
Experimental Protocol: pH-Based Liquid-Liquid Extraction
This protocol is designed to separate a neutral or acidic product from the basic this compound.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will neutralize the hydrobromide salt, making the free base of the starting material more soluble in the organic layer.
-
Next, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic nitrogen of the unreacted 6-(bromomethyl)isoquinoline, causing it to partition into the aqueous phase. Your neutral or acidic product should remain in the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
FAQ 2: I'm observing significant streaking of my product on the TLC plate, and I suspect the presence of the hydrobromide salt is the cause. How can I improve my TLC analysis and what does this imply for column chromatography?
Answer: Streaking, or tailing, on a silica gel TLC plate is a common issue when analyzing basic compounds like isoquinolines.[7] The acidic silanol groups on the silica surface can strongly interact with the basic nitrogen atom, leading to poor spot shape and inaccurate Rf values.[7] This phenomenon is a strong indicator that you will face similar challenges during silica gel column chromatography.
Troubleshooting Steps:
-
TLC Mobile Phase Modification: To improve the resolution of your TLC, add a small amount of a basic modifier to your eluent.[7] A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase.[7] This will neutralize the acidic sites on the silica, leading to sharper spots.
-
Column Chromatography Considerations: The streaking observed on the TLC plate will likely translate to broad, tailing peaks during column chromatography, resulting in poor separation.
-
Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel by pre-treating it with a solvent system containing a basic modifier like triethylamine.[7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.[7] For some applications, reversed-phase silica (C18) may also be a suitable alternative if your product is sufficiently non-polar.[7]
-
Workflow for Method Selection in Purification
Sources
- 1. 6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
instability of 6-(Bromomethyl)isoquinoline fluorescent derivatives and how to solve it
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-(Bromomethyl)isoquinoline and its fluorescent derivatives. This document is designed for researchers, scientists, and drug development professionals who utilize these powerful but sensitive reagents in their experiments. 6-(Bromomethyl)isoquinoline is a valuable building block for creating fluorescent probes and labels due to the versatile reactivity of the bromomethyl group, which can be used to alkylate nucleophiles like thiols and amines on biomolecules.[1][2] However, this high reactivity is also the source of its inherent instability, leading to common experimental challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges, ensure the integrity of your reagents, and achieve reliable, reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its likely chemical cause, and actionable solutions.
Issue 1: Weak or No Fluorescent Signal After Labeling Reaction
Problem: You have performed a labeling reaction (e.g., on a protein or small molecule), but you observe a very low or non-existent fluorescent signal.
Probable Cause(s):
The most common cause is the degradation of the 6-(bromomethyl)isoquinoline derivative before it can react with your target molecule. The benzylic bromide of the bromomethyl group is highly susceptible to nucleophilic attack by water (hydrolysis), which is often present in buffers and solvents. This reaction converts the reactive bromomethyl group into a non-reactive hydroxymethyl group, rendering the probe unable to label your target.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Solvent Choice: Use fresh, anhydrous-grade solvents (e.g., DMSO, DMF) to prepare your stock solution of the isoquinoline derivative. Avoid using solvents from previously opened bottles that may have absorbed atmospheric moisture.
-
Inert Atmosphere: For maximum reagent preservation, handle the solid compound and prepare stock solutions under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen).
-
-
Control Reaction Buffer:
-
Minimize Aqueous Exposure Time: Add the isoquinoline derivative stock solution to your aqueous reaction buffer immediately before introducing your target molecule. The longer the derivative is in an aqueous environment, the more hydrolysis will occur.
-
Optimize pH: The pH of the reaction buffer is critical. For labeling thiols (e.g., cysteine residues), a pH between 7.0 and 8.0 is optimal to ensure the thiol is sufficiently nucleophilic (in its thiolate form) to outcompete water. For labeling amines, a slightly higher pH (8.0-9.0) is often required. Run small-scale pH optimization experiments to find the best balance between target reactivity and derivative stability.
-
-
Verify Reagent Integrity:
-
Before starting a critical experiment, you can verify the integrity of your reagent using a simple TLC (Thin Layer Chromatography) test. Spot the reagent on a TLC plate and develop it. A single spot indicates a pure, un-degraded compound. The presence of a second, more polar spot could indicate the hydrolyzed hydroxymethyl product.
-
Experimental Protocol: Preparing Reagents to Minimize Hydrolysis
-
Equilibrate a new, sealed vial of 6-(bromomethyl)isoquinoline derivative to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
In a fume hood, open the vial and quickly weigh the desired amount.
-
Immediately dissolve the powder in a fresh, anhydrous-grade solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM).
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[3] Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[3]
Issue 2: High Background Fluorescence
Problem: Your control samples (without the target molecule) show a high fluorescent signal, obscuring the specific signal from your labeled target.
Probable Cause(s):
-
Precipitation of the Derivative: 6-(Bromomethyl)isoquinoline and its derivatives can be poorly soluble in aqueous buffers.[4] If the concentration exceeds its solubility limit, it can form fluorescent aggregates or precipitates that are difficult to wash away.
-
Non-Specific Binding: The reactive nature of the bromomethyl group can lead to non-specific reactions with other components in your sample or even the surface of your experimental vessel (e.g., microplate well).
-
Autofluorescence: The isoquinoline core itself is fluorescent.[5][6] High concentrations of unreacted or hydrolyzed probe will contribute to background signal.
Recommended Solutions:
-
Optimize Reagent Concentration:
-
Perform a titration experiment to find the lowest effective concentration of the isoquinoline derivative that still provides adequate specific labeling. A common starting point is a 5- to 10-fold molar excess of the dye over the target molecule.
-
-
Improve Solubility:
-
When adding the derivative (from its organic stock solvent like DMSO) to your aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations and precipitation.
-
-
Include a Quenching Step:
-
After the labeling reaction is complete, add a small molecule with a reactive nucleophile (e.g., 10-20 mM DTT, β-mercaptoethanol, or Tris) to quench any unreacted 6-(bromomethyl)isoquinoline derivative. This converts the remaining reactive probe into a water-soluble adduct that can be more easily removed during purification or washing steps.
-
-
Purification:
-
Thoroughly purify your labeled product. For proteins, use dialysis or size-exclusion chromatography. For small molecules, use HPLC or other appropriate chromatographic techniques to remove all unreacted and hydrolyzed probes.
-
Data Presentation: Troubleshooting Summary
| Problem | Primary Cause | Key Solution(s) |
| Weak/No Signal | Reagent hydrolysis | Use anhydrous solvents; Optimize pH; Prepare fresh stock solutions. |
| High Background | Reagent precipitation; Non-specific binding | Titrate reagent concentration; Add a quenching agent; Purify the final product. |
| Signal Fades Quickly | Photobleaching | Use antifade mounting media; Minimize light exposure; Use fresh samples.[7] |
Issue 3: Fluorescent Signal Fades Rapidly During Imaging
Problem: You initially observe a good signal, but it quickly diminishes (photobleaches) upon exposure to the excitation light of the microscope or plate reader.
Probable Cause(s):
Photobleaching is the irreversible photochemical destruction of a fluorophore. Like many organic dyes, isoquinoline derivatives are susceptible to photobleaching, especially under high-intensity illumination.[8]
Recommended Solutions:
-
Use Antifade Reagents: For microscopy, always use a commercially available mounting medium containing an antifade reagent (e.g., n-propyl gallate or commercial formulations like EverBrite™).[7] These reagents scavenge free radicals that are generated during the excitation process and are major contributors to photobleaching.
-
Minimize Light Exposure:
-
Keep samples in the dark whenever possible.[3]
-
During imaging, use the lowest possible excitation light intensity that still provides a detectable signal.
-
Reduce the exposure time for image acquisition.
-
Use neutral density filters in the light path to attenuate the excitation source.
-
-
Image Samples Promptly: Image your samples as soon as possible after preparation, as signal intensity can decrease over time even with storage in the dark.[3]
Visualization: Degradation Pathway of 6-(Bromomethyl)isoquinoline
Caption: Key reaction pathways for 6-(Bromomethyl)isoquinoline.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid and stock solutions of 6-(bromomethyl)isoquinoline derivatives?
A1:
-
Solid Form: The solid (powder) form should be stored at -20°C, desiccated, and protected from light. Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF. Store these solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the compound.[3]
Q2: How does pH affect the stability and labeling efficiency of these derivatives?
A2: The pH is a critical parameter.
-
Stability: The rate of hydrolysis (the primary degradation pathway) is generally higher at both very low and very high pH. Neutral to slightly acidic conditions (pH 6.0-7.0) can slow hydrolysis, but this may also reduce the reactivity of your target nucleophile.
-
Efficiency: The labeling efficiency depends on the nucleophilicity of your target functional group.
-
Thiols (Cysteine): Require a pH of ~7.0-8.0 to deprotonate to the more nucleophilic thiolate anion (S⁻).
-
Amines (Lysine, N-terminus): Require a pH of ~8.0-9.0 to be in their unprotonated, nucleophilic state (NH₂). You must find a balance. The optimal strategy is to work at the lowest pH that still provides an acceptable rate of labeling to minimize competing hydrolysis.
-
Q3: Can I use protecting groups to enhance stability?
A3: In principle, yes. Protecting groups are a standard strategy in multi-step organic synthesis to mask reactive functional groups.[9][10] However, for a commercially supplied fluorescent probe, this is not a practical approach for the end-user. The probe is designed to be reactive "out of the box." Adding and then removing a protecting group would require additional, complex chemical steps that could damage the target biomolecule. The most effective strategy for a researcher using these probes is not chemical modification but rigorous control of the experimental conditions (anhydrous solvents, pH, temperature, light exposure) as detailed in the troubleshooting guide.
Q4: Are there more stable alternatives for labeling?
A4: The choice of a reactive group is always a trade-off between stability and reactivity. While the bromomethyl group is highly reactive, other functional groups offer greater stability in aqueous solutions, such as maleimides (for thiols) or N-hydroxysuccinimidyl (NHS) esters (for amines). However, these come with their own sets of challenges (e.g., hydrolysis of NHS esters, potential for maleimide ring-opening). If the instability of 6-(bromomethyl)isoquinoline derivatives proves insurmountable for your application, exploring probes with different reactive moieties is a valid strategy.
Visualization: Recommended Experimental Workflow
Caption: Best-practice workflow for labeling with unstable derivatives.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]
-
Hu, Y., et al. (2023). Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo. National Institutes of Health. Available from: [Link]
-
Jiang, G., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. PMC - NIH. Available from: [Link]
-
Gao, J., et al. (2012). Design Strategies for Fluorescent Biodegradable Polymeric Biomaterials. PMC. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
ResearchGate. Photophysical properties of isoquinoline derivatives. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. Available from: [Link]
-
Jiang, G., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. OUCI. Available from: [Link]
-
Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available from: [Link]
- Google Patents. WO2008157762A2 - Methods to increase the photostability of dyes.
-
Biernacka, J., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available from: [Link]
-
El‐Dean, A. M. K. (2006). synthesis and reactions of some isoquinoline derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. The Isoquinoline Alkaloids. Available from: [Link]
-
Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. Available from: [Link]
-
Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Available from: [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]
-
Wang, C., et al. (2023). Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO-. PubMed. Available from: [Link]
-
Science of Synthesis. (2005). Product Class 6: Isoquinolinones. Thieme. Available from: [Link]
-
Kim, D., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. PMC - NIH. Available from: [Link]
-
Sharma, P., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available from: [Link]
-
Galano, A., et al. (2014). Reaction mechanism and kinetics of the degradation of bromoxynil initiated by OH radical. ResearchGate. Available from: [Link]
-
ChemMedChem. (2018). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Wiley Online Library. Available from: [Link]
-
Borbély, A., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Publishing. Available from: [Link]
-
ResearchGate. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]
-
Wang, W., et al. (2013). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. WO2008157762A2 - Methods to increase the photostability of dyes - Google Patents [patents.google.com]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
minimizing by-product formation in 6-(Bromomethyl)isoquinoline hydrobromide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-Product Formation
Introduction
The synthesis of 6-(bromomethyl)isoquinoline hydrobromide is a critical step in the development of various pharmaceutical agents and fluorescent probes.[1][2] The most common synthetic route involves the benzylic bromination of 6-methylisoquinoline, typically through a Wohl-Ziegler reaction.[3][4][5] This free-radical substitution, which uses N-bromosuccinimide (NBS) as the brominating agent, is highly effective but can be prone to the formation of undesirable by-products.[3][6]
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Issue 1: Low Yield of this compound and a Significant Amount of Unreacted 6-Methylisoquinoline.
Question: My reaction has gone to completion, but I've isolated a low yield of the desired product, and a large portion of my starting material, 6-methylisoquinoline, remains. What could be the cause?
Answer:
This issue often points to problems with the initiation or propagation of the free-radical chain reaction. Here are the primary culprits and how to address them:
-
Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for generating the initial bromine radicals that start the chain reaction.[3][7] These initiators can degrade over time, especially if not stored correctly.
-
Solution: Use a fresh, properly stored batch of the radical initiator. It is also advisable to perform a small-scale test reaction to confirm the activity of the initiator.
-
-
Insufficient Reaction Temperature: The homolytic cleavage of the initiator to form radicals is a temperature-dependent process.
-
Solution: Ensure your reaction is maintained at the appropriate temperature for the specific initiator being used. For AIBN in a solvent like carbon tetrachloride or acetonitrile, this is typically around 80°C.[8]
-
-
Presence of Radical Inhibitors: Certain impurities in the starting materials or solvent can quench the radical chain reaction.
-
Solution: Use high-purity, anhydrous solvents and ensure your 6-methylisoquinoline is free from contaminants.[9]
-
Issue 2: Formation of a Significant Amount of Dibrominated By-Product, 6-(Dibromomethyl)isoquinoline.
Question: My final product is contaminated with a substantial amount of a dibrominated species. How can I prevent this over-bromination?
Answer:
The formation of 6-(dibromomethyl)isoquinoline is a common side reaction that occurs when the desired monobrominated product reacts further with the brominating agent. This is usually due to an excess of the brominating agent or prolonged reaction times.
-
Incorrect Stoichiometry: Using more than one equivalent of N-bromosuccinimide (NBS) will favor the formation of the dibrominated product.
-
Solution: Carefully control the stoichiometry of your reagents. A slight excess of the 6-methylisoquinoline starting material can sometimes be used to ensure all the NBS is consumed.
-
-
Localized High Concentrations of Bromine: The Wohl-Ziegler reaction relies on a low, steady concentration of molecular bromine (Br₂) generated in situ from NBS.[4][10][11] If the concentration of Br₂ becomes too high, electrophilic addition to the aromatic ring or further radical bromination can occur.
-
Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture. Adding the NBS portion-wise over the course of the reaction can also help to control the bromine concentration.
-
Issue 3: Presence of Ring-Brominated Isoquinoline By-Products.
Question: I've identified by-products where bromine has been added directly to the isoquinoline ring system. Why is this happening and how can I avoid it?
Answer:
Ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical benzylic bromination. This side reaction is favored under certain conditions:
-
Presence of Acid: The reaction of NBS with trace amounts of HBr (a by-product of the radical reaction) can generate Br₂, which can then act as an electrophile.[12]
-
Solution: Maintain anhydrous and acid-free conditions. The addition of a non-nucleophilic base, such as barium carbonate, can help to scavenge any acidic by-products.[9]
-
-
Polar Solvents: Polar solvents can stabilize the charged intermediates involved in electrophilic aromatic substitution, making this pathway more competitive.
Issue 4: Formation of Tarry, Polymeric By-Products.
Question: My reaction mixture has become dark and viscous, and I'm having difficulty isolating the product from a tarry residue. What causes this and what can be done?
Answer:
The formation of tarry by-products is often a result of uncontrolled, highly exothermic reactions or the polymerization of reactive intermediates.[13]
-
Runaway Reaction: The Wohl-Ziegler reaction can be exothermic, and if the temperature is not controlled, it can lead to a rapid, uncontrolled reaction.[4]
-
Solution: Gradually heat the reaction mixture and have a cooling bath on standby to manage the reaction temperature, especially during the initiation phase.[4]
-
-
Decomposition of Starting Materials or Products: At excessively high temperatures, the isoquinoline ring system or the brominated products can be susceptible to decomposition and polymerization.
-
Solution: Adhere to the recommended reaction temperature and avoid prolonged heating after the reaction is complete. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the Wohl-Ziegler bromination of 6-methylisoquinoline?
A1: The most critical parameters are:
-
Reagent Purity: Use freshly recrystallized NBS and high-purity, anhydrous solvents.[9]
-
Radical Initiator: Ensure the use of a fresh and active radical initiator.[7]
-
Temperature: Maintain a consistent and appropriate temperature to ensure a steady rate of radical initiation without promoting side reactions.
-
Stoichiometry: Use a precise 1:1 molar ratio of 6-methylisoquinoline to NBS to minimize over-bromination.
-
Exclusion of Light and Air: While some reactions are initiated by light, uncontrolled light exposure can lead to undesired side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: What is the role of the solvent in the Wohl-Ziegler reaction, and what are the best choices?
A2: The solvent plays a crucial role in the selectivity of the reaction. It should be inert to the reaction conditions and should not participate in radical reactions.
-
Traditional Solvents: Carbon tetrachloride (CCl₄) was historically the solvent of choice because it is non-polar and inert.[4][10] However, due to its toxicity and environmental impact, its use is now heavily restricted.[4]
-
Modern Alternatives: Acetonitrile and trifluorotoluene are considered safer and effective alternatives.[4][8][10] Dichloromethane and chloroform are generally not recommended as they can be brominated by NBS.[14]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 6-methylisoquinoline and the appearance of the product spot. A change in the physical appearance of the reaction can also be an indicator; for instance, the dense NBS is converted to the less dense succinimide, which will float on top of the solvent when the reaction is complete.[4]
Q4: What are the best practices for purifying crude this compound?
A4: The purification strategy will depend on the impurity profile of your crude product.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a crystalline final product. A suitable solvent system must be determined experimentally.
-
Column Chromatography: For crude products with significant amounts of by-products with different polarities, silica gel column chromatography can be very effective.[15]
-
Acid-Base Extraction: Since isoquinoline is a basic compound, an acid-base extraction can be used to separate it from non-basic impurities.[16]
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in the Synthesis
Caption: Desired vs. Undesired reaction pathways.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential By-product if Deviated |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | To ensure complete consumption of starting material without over-bromination. | 6-(Dibromomethyl)isoquinoline |
| Radical Initiator | 0.01 - 0.1 equivalents (fresh) | To efficiently initiate the radical chain reaction. | Unreacted 6-methylisoquinoline |
| Solvent | Anhydrous, non-polar, inert (e.g., Acetonitrile) | To favor the radical pathway and prevent side reactions. | Ring-brominated isoquinolines |
| Temperature | Specific to initiator (e.g., ~80°C for AIBN) | To ensure a controlled rate of radical formation. | Tarry by-products, low yield |
| Additives | Barium Carbonate (optional) | To neutralize acidic by-products (HBr). | Ring-brominated isoquinolines |
References
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]
-
Fiveable. Wohl-Ziegler Reaction Definition. Available from: [Link]
-
Grokipedia. Wohl–Ziegler bromination. Available from: [Link]
- Letters in Organic Chemistry.
-
Wikipedia. Wohl–Ziegler bromination. Available from: [Link]
-
YouTube. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. 2022. Available from: [Link]
-
Chem-Station Int. Ed. Wohl-Ziegler Bromination. 2014. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011. Available from: [Link]
-
Sciencemadness.org. Wohl zeiglar reaction compatible solvents. 2011. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
ACS Omega. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. 2018. Available from: [Link]
-
YouTube. NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. 2021. Available from: [Link]
-
Wikipedia. N-Bromosuccinimide. 2019. Available from: [Link]
-
PubChem. This compound (C10H8BrN). Available from: [Link]
-
University of Calgary. Radical Allylic Bromination (Wohl-Ziegler Reaction). Available from: [Link]
-
Veeprho. Isoquinoline Impurities and Related Compound. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. 2015. Available from: [Link]
- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. 2022. Available from: [Link]
-
National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
- Google Patents. Purification of isoquinoline.
-
Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available from: [Link]
-
PubMed Central. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. 2018. Available from: [Link]
-
Discovery Chemicals. This compound. Available from: [Link]
-
PubMed. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. 2015. Available from: [Link]
-
ResearchGate. Enantioselective synthesis of isoquinoline alkaloids: Phenylethylisoquinoline and aporphine alkaloids. Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. Radical Allylic Bromination (Wohl-Ziegler Reaction) [ns1.almerja.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - Wohl zeiglar reaction compatible solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation of 6-(Bromomethyl)isoquinoline-labeled Isomers
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of isomers labeled with 6-(Bromomethyl)isoquinoline. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your separations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the method development process for separating 6-(Bromomethyl)isoquinoline-labeled isomers.
Q1: What are the primary challenges in separating 6-(Bromomethyl)isoquinoline-labeled isomers?
Separating isomers, which have identical mass-to-charge ratios, presents a significant chromatographic challenge. The primary difficulty lies in exploiting the subtle differences in their three-dimensional structures. When these isomers are labeled with a bulky tag like 6-(Bromomethyl)isoquinoline, the challenge is further compounded. The derivatization tag, while enabling sensitive detection, can sometimes mask the very stereochemical differences you are trying to resolve. The key is to select a chromatographic system that can interact differentially with the subtle variations in the overall structure of the labeled isomers.
Q2: How does the choice of stationary phase impact the separation of these labeled isomers?
The stationary phase is the most critical factor in achieving separation. For isomers, especially chiral compounds, a chiral stationary phase (CSP) is often necessary. These phases are designed with a chiral selector that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. For achiral isomers (diastereomers, constitutional isomers), reversed-phase columns (C18, C8) are common starting points, but specialized phases with different selectivities, such as phenyl-hexyl or biphenyl phases, can offer unique pi-pi interactions with the isoquinoline ring system, potentially enhancing resolution.
Q3: What role does the mobile phase composition play in optimizing resolution?
The mobile phase composition, including the organic modifier, additives, and pH, is crucial for fine-tuning the separation. The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter the selectivity by influencing how the analytes interact with the stationary phase. Additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by minimizing interactions with residual silanols on the stationary phase. For ionizable compounds, controlling the mobile phase pH is critical to ensure consistent retention and peak shape.
Q4: How can I improve peak shape and reduce tailing for my labeled isomers?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the column itself. For 6-(Bromomethyl)isoquinoline-labeled compounds, the basic nitrogen on the isoquinoline ring can interact with acidic silanol groups on the silica support, leading to tailing. To mitigate this, consider the following:
-
Use a low-bleed, end-capped column: These columns have fewer free silanol groups.
-
Incorporate a mobile phase additive: A small amount of an acidic modifier like TFA (0.05-0.1%) or a basic modifier like triethylamine can mask the active sites.
-
Optimize the mobile phase pH: Adjusting the pH to suppress the ionization of the problematic functional group can significantly improve peak shape.
-
Lower the sample concentration: Overloading the column can lead to peak distortion.
Q5: What are common derivatization artifacts, and how can they be minimized?
The derivatization reaction with 6-(Bromomethyl)isoquinoline is not always perfectly clean and can lead to artifacts. Common issues include:
-
Excess derivatizing reagent: This can lead to a large, often early-eluting peak that may interfere with the analytes of interest.
-
Hydrolysis of the reagent: 6-(Bromomethyl)isoquinoline can hydrolyze to form 6-(Hydroxymethyl)isoquinoline, which may also be detected.
-
Side reactions: The reagent may react with other nucleophilic sites in the sample matrix.
To minimize these artifacts, it is crucial to optimize the derivatization conditions, including the reaction time, temperature, and the stoichiometry of the reagent to the analyte. A post-derivatization sample cleanup step, such as solid-phase extraction (SPE), can also be highly effective in removing excess reagent and byproducts.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC separation of 6-(Bromomethyl)isoquinoline-labeled isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Isomeric Peaks | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Suboptimal temperature. | 1. Stationary Phase: If separating enantiomers, a chiral stationary phase is likely required. For diastereomers, consider a different reversed-phase selectivity (e.g., switch from C18 to a phenyl-hexyl or biphenyl column to enhance pi-pi interactions). 2. Mobile Phase: Systematically vary the organic modifier (acetonitrile vs. methanol) and the mobile phase pH. Perform a gradient optimization to improve separation. 3. Temperature: Vary the column temperature. Lower temperatures can sometimes enhance resolution, while higher temperatures can improve efficiency. |
| Peak Tailing | 1. Secondary interactions with residual silanols. 2. Column overload. 3. Extracolumn dead volume. | 1. Mobile Phase Additives: Add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% triethylamine) modifier to the mobile phase. 2. Sample Concentration: Dilute the sample and reinject. 3. System Check: Ensure all fittings and tubing are properly connected and have minimal length. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Sample Concentration: Dilute the sample. 2. Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation. | 1. Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. 2. System Stability: Check the pump for leaks and ensure the column compartment is maintaining a stable temperature. 3. Column Health: Flush the column or consider replacing it if performance continues to degrade. |
| Presence of Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample. | 1. Wash Cycle: Implement a robust needle wash and a strong solvent wash in the gradient after each run. 2. Blank Injections: Run a blank injection (mobile phase only) to identify the source of contamination. |
| Low Detector Response | 1. Suboptimal detection wavelength. 2. On-column degradation of the analyte. 3. Derivatization reaction was incomplete. | 1. Wavelength Optimization: Determine the optimal excitation and emission wavelengths for the 6-(Bromomethyl)isoquinoline tag using a fluorescence spectrophotometer or by running a UV-Vis scan. 2. Mobile Phase pH: Ensure the mobile phase pH is compatible with the stability of your labeled isomers. 3. Derivatization Optimization: Re-evaluate the derivatization protocol for time, temperature, and reagent concentration. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating 6-(Bromomethyl)isoquinoline-labeled isomers.
Step 1: Column Selection
-
Initial Screening: Begin with a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If prior knowledge suggests significant stereochemical differences, include a phenyl-hexyl or biphenyl column in your initial screen. For enantiomers, a chiral stationary phase is the primary choice.
Step 2: Mobile Phase Scouting
-
Organic Modifier: Evaluate both acetonitrile (ACN) and methanol (MeOH) as the organic modifier. ACN often provides sharper peaks, while MeOH can offer different selectivity.
-
Aqueous Phase: Start with 0.1% formic acid in water. This generally provides good peak shape and is compatible with mass spectrometry.
Step 3: Gradient Optimization
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5-95% B in 5 minutes, where B is the organic modifier) to determine the approximate elution conditions.
-
Focused Gradient: Based on the scouting run, develop a shallower gradient around the elution time of your isomers to maximize resolution.
Step 4: Fine-Tuning
-
Temperature: Evaluate the effect of column temperature (e.g., 25°C, 40°C, 60°C) on resolution and peak shape.
-
Flow Rate: Adjust the flow rate to optimize efficiency. Be mindful of the system pressure limits.
Protocol 2: Sample Preparation and Derivatization
This protocol provides a general guideline for the derivatization of nucleophilic analytes with 6-(Bromomethyl)isoquinoline.
Step 1: Reagent Preparation
-
Prepare a stock solution of 6-(Bromomethyl)isoquinoline in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Prepare a stock solution of your analyte in the same solvent.
-
Prepare a solution of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) if your analyte requires deprotonation for efficient reaction.
Step 2: Derivatization Reaction
-
In a microcentrifuge tube, combine your analyte solution with an excess of the 6-(Bromomethyl)isoquinoline solution (typically a 2-5 fold molar excess).
-
Add the base, if required.
-
Vortex the mixture gently.
-
Incubate the reaction at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes). These conditions should be optimized for your specific analyte.
Step 3: Reaction Quenching and Dilution
-
After the incubation period, quench the reaction by adding a small amount of a primary amine solution (e.g., glycine solution) to consume the excess 6-(Bromomethyl)isoquinoline.
-
Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
Visualizations
Caption: A workflow diagram for troubleshooting and optimizing HPLC separations.
Technical Support Center: Quenching Excess 6-(Bromomethyl)isoquinoline hydrobromide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that the successful execution of a synthesis relies not just on the main reaction, but also on a carefully planned and executed workup. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of quenching unreacted 6-(Bromomethyl)isoquinoline hydrobromide.
This compound is a valuable building block in medicinal chemistry and organic synthesis, largely due to the reactivity of its bromomethyl group.[1][2] However, this same reactivity necessitates a robust strategy to neutralize any excess reagent, ensuring the stability of your desired product and simplifying its purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of quenching excess this compound?
Quenching is the process of intentionally deactivating a reactive species in a reaction mixture after the desired transformation is complete. For an electrophilic and reactive molecule like this compound, this step is crucial for several reasons:
-
To Halt the Reaction: Quenching irreversibly consumes the excess electrophile, preventing further reaction with your product or other nucleophiles present in the mixture. This is critical for controlling selectivity and preventing the formation of undesired dialkylated or other side products.
-
To Simplify Purification: The unreacted starting material can have similar chromatographic properties to the desired product, leading to co-elution and difficult purification. Converting it into a compound with significantly different polarity (e.g., an alcohol or a quaternary ammonium salt) greatly simplifies its removal.[3]
-
To Ensure Safety and Stability: Leaving a reactive alkylating agent in your crude product mixture can lead to slow degradation of the product over time. Neutralizing it ensures the long-term stability of your isolated material.
Q2: What are the primary safety precautions I should take before quenching this reagent?
This compound and related benzylic bromides are hazardous materials.[4] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves.[5]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[4] Benzylic bromides are potent lachrymators (tear-producing agents) and irritants to the respiratory system.[6]
-
Exothermic Potential: The quenching process can be exothermic. Prepare an ice bath to cool the reaction flask before and during the addition of the quenching agent to moderate the reaction rate and prevent a dangerous thermal runaway.
-
Acidic Nature: The compound is a hydrobromide salt, meaning your reaction mixture contains hydrobromic acid (HBr).[7] Quenching with a base will result in a neutralization reaction, which is also exothermic.
Q3: Which quenching agents are recommended, and what are the advantages and disadvantages of each?
The choice of quenching agent is critical and depends on the stability of your product, the reaction solvent, and the desired workup procedure. The goal is to convert the reactive bromomethyl group into a functional group that is easily separated from your product. The underlying chemistry is a nucleophilic substitution reaction where the quenching agent acts as the nucleophile.[8][9]
Below is a summary of common quenching agents and their characteristics.
| Quenching Agent | Reaction with 6-(Bromomethyl)isoquinoline | Byproduct Formed | Ease of Removal & Comments |
| Methanol (or other simple alcohols) | Nucleophilic substitution to form an ether. | 6-(Methoxymethyl)isoquinoline | Advantages: Useful for non-aqueous workups. Disadvantages: Reaction can be slow. The resulting ether may have polarity similar to the product, complicating chromatography. |
| Water | Hydrolysis to form an alcohol.[10] | 6-(Hydroxymethyl)isoquinoline | Advantages: Inexpensive and readily available. The resulting alcohol is often more polar and easily separated. Disadvantages: Slow reaction at neutral pH. Not suitable for water-sensitive products. |
| Aqueous Ammonia (NH₃(aq)) | Forms a primary amine, which is then protonated by HBr. | 6-(Aminomethyl)isoquinoline hydrobromide | Advantages: The resulting amine can be removed with an acidic wash.[11] Disadvantages: Product must be stable to basic conditions. Can be complex if the product has base-sensitive functional groups. |
| Tertiary Amines (e.g., Triethylamine, DABCO) | Forms a quaternary ammonium salt.[3] | 6-((Triethylammonio)methyl)isoquinoline bromide | Advantages: Highly effective. The resulting quaternary salt is typically highly polar and soluble in water, allowing for easy removal during an aqueous extraction.[3][12] Disadvantages: The amine itself is basic and may not be suitable for all products. |
| Aqueous Bicarbonate/Carbonate (NaHCO₃/Na₂CO₃) | Neutralizes the HBr salt and promotes hydrolysis to the alcohol. | 6-(Hydroxymethyl)isoquinoline | Advantages: Simultaneously neutralizes the acid and quenches the bromide. Disadvantages: Generates CO₂ gas, which can cause pressure buildup if added too quickly. Product must be stable to mild base. |
Troubleshooting and Protocols
Q4: My reaction is complete. What is a general step-by-step procedure for quenching using a tertiary amine?
This protocol is a reliable, general-purpose method for quenching excess this compound, assuming your desired product is stable to mild base and an aqueous workup.
Experimental Protocol: Quenching with Triethylamine (Et₃N)
-
Preparation: Once you have confirmed the consumption of your starting nucleophile (e.g., by TLC or LCMS), prepare an ice/water bath and cool the reaction flask to 0-5 °C. This mitigates the exotherm from both the quenching and acid-base neutralization reactions.
-
Quenching: Slowly add an excess of triethylamine (Et₃N) (typically 2-3 equivalents relative to the initial charge of the bromomethyl reagent) to the cooled, stirred reaction mixture.
-
Stirring: Allow the mixture to stir at 0-5 °C for 15 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30-60 minutes to ensure the quenching reaction goes to completion.
-
Monitoring (Optional but Recommended): Spot the reaction mixture on a TLC plate against a co-spot of the starting this compound. The complete disappearance of the starting material spot confirms the quench is successful.
-
Workup - Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water to remove the bulk of the quaternary ammonium salt and triethylammonium hydrobromide.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure complete neutralization of any residual HBr.[11]
-
Wash with brine (saturated aqueous NaCl) to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now free of the reactive starting material.
Q5: The quench is highly exothermic. How can I control it?
An uncontrolled exotherm is a significant safety risk and can lead to product degradation.
-
Cooling: Always begin the quench at a reduced temperature (0-5 °C) using an ice bath.
-
Slow Addition: Add the quenching agent dropwise or in small portions. Never add the entire amount at once.
-
Dilution: If the reaction is highly concentrated, diluting it with more of the reaction solvent before quenching can help dissipate heat more effectively.
-
Reverse Addition: In some cases, it may be safer to add the reaction mixture slowly to a cooled solution of the quenching agent.
Q6: After quenching, I'm having trouble separating the byproducts from my desired product. What can I do?
This is a common issue that stems from selecting a quenching agent that produces a byproduct with similar physical properties to your target molecule.
-
Problem: Quenched with methanol, but the resulting 6-(methoxymethyl)isoquinoline co-elutes with my product.
-
Solution: Re-evaluate your quenching strategy. If possible with a small test sample, re-subject the mixture to a more robust quenching agent like triethylamine, followed by an aqueous workup to convert the unreacted material into the water-soluble quaternary salt. For future runs, choose the triethylamine quench from the start.
-
-
Problem: The 6-(hydroxymethyl)isoquinoline byproduct (from a water/hydrolysis quench) is streaking on my silica gel column.
-
Solution: The alcohol byproduct is polar and can streak on silica. Consider adding a small amount of a polar solvent like methanol (1-2%) or a few drops of triethylamine to your chromatography eluent to improve the peak shape. Alternatively, an acidic wash of the organic layer during workup might protonate your desired product (if it's basic) and pull it into the aqueous layer, leaving the neutral alcohol byproduct behind. You can then re-basify the aqueous layer and extract your product.
-
Visualized Workflows and Logic
References
-
Pearson Education, Inc. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
University of Wisconsin-Madison. Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]
-
Chem-Impex. This compound. Retrieved from [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2008). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Pi Chemicals. Material Safety Data Sheet - 2'-Cyano-4-bromomethyl biphenyl. Retrieved from [Link]
- Keefer, R. M., & Andrews, L. J. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 83(17), 3719-3723.
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
- CN107098791B - Preparation method of benzyl bromide. (n.d.). Google Patents.
-
Organic Letters. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]
-
ResearchGate. Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]
-
National Institutes of Health. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from [Link]
-
Carl ROTH. (2024, March 1). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]
-
Common Organic Chemistry. Benzyl Protection - Benzyl Bromide. Retrieved from [Link]
- O'Neal, H. E., & Larson, C. W. (1971). Quenching by hydrogen bromide of the Norrish type II process in the photolysis of 2-pentanone. Chemical trapping of a triplet 1,4-biradical. The Journal of Physical Chemistry, 75(17), 2649-2654.
-
Wikipedia. Hydrobromic acid. Retrieved from [Link]
- EP2855350A1 - Removal of bromine from gaseous hydrogen bromide. (n.d.). Google Patents.
-
Supporting information for. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, February 22). Numerical investigation on the inhibition effect of HBr in stoichiometric hydrogen/air mixtures on head-on flame quenching (HoQ). Retrieved from [Link]
-
Chemistry Steps. Benzylic Bromination. Retrieved from [Link]
-
Scanned document. Isoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. pipharm.com [pipharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Hydrobromic acid - Wikipedia [en.wikipedia.org]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
impact of pH on 6-(Bromomethyl)isoquinoline hydrobromide derivatization efficiency
Welcome to the technical support center for 6-(Bromomethyl)isoquinoline hydrobromide (6-BMIH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of 6-BMIH as a fluorescent labeling agent. Our focus is to empower you with the scientific rationale behind the experimental parameters, ensuring robust and reproducible results.
Introduction: The Critical Role of pH in 6-BMIH Derivatization
This compound is a pre-fluorescent labeling reagent used to impart a fluorescent tag onto molecules containing nucleophilic functional groups, primarily carboxylic acids and phenols. The reaction is a classic bimolecular nucleophilic substitution (SN2), where the nucleophilic form of the analyte attacks the electrophilic benzylic carbon of 6-BMIH, displacing the bromide leaving group.
The efficiency of this reaction is exquisitely sensitive to pH. The core principle revolves around a fundamental trade-off: the pH must be sufficiently high to deprotonate the analyte, rendering it nucleophilic, yet not so high as to cause significant hydrolysis of the reactive bromomethyl group of the 6-BMIH reagent. This guide will provide the foundational knowledge and practical steps to navigate this critical parameter.
Frequently Asked Questions (FAQs)
Q1: What is the reactive species of my analyte, and how does pH influence its formation?
A1: The reactive species for carboxylic acids is the carboxylate anion (R-COO⁻), and for phenols, it is the phenoxide anion (Ar-O⁻). These anionic forms are significantly more nucleophilic than their protonated counterparts. The formation of these anions is governed by the pKa of the analyte and the pH of the reaction medium. As a rule of thumb, to ensure a sufficient concentration of the reactive anion, the reaction pH should be at least 1.5 to 2 units above the pKa of the analyte.
Q2: What is the optimal pH range for derivatizing carboxylic acids with 6-BMIH?
A2: For most aliphatic carboxylic acids, which have a pKa in the range of 4-5, a reaction pH between 7.0 and 8.5 is generally recommended.[1][2] This pH is high enough to ensure deprotonation of the carboxylic acid to its carboxylate form but is mild enough to minimize the hydrolysis of the 6-BMIH reagent.
Q3: What is the optimal pH range for derivatizing phenols with 6-BMIH?
A3: Phenols are less acidic than carboxylic acids, with pKa values typically around 10.[1][2] Therefore, a higher pH is required for their derivatization. A pH range of 9.0 to 10.5 is a good starting point. However, at this higher pH, the risk of 6-BMIH hydrolysis is more significant, making reaction time and temperature critical parameters to control.
Q4: What is the pKa of this compound, and why is it important?
A4: The pKa of the parent isoquinoline molecule is approximately 5.14.[1][] This means that at a pH below 5.14, the isoquinoline nitrogen is protonated, and the molecule carries a positive charge. At a pH above 5.14, the nitrogen is deprotonated and neutral. The hydrobromide salt of 6-BMIH is acidic. When dissolved, the pH of the solution will be low. It is crucial to adjust the pH to the desired range for the derivatization to proceed efficiently. The charge state of the reagent can also influence its solubility in different solvents.
Q5: Can I perform the derivatization in an aqueous solution?
A5: While possible, performing the reaction in a purely aqueous solution is challenging due to the competing hydrolysis of 6-BMIH, especially at the basic pH required for analyte deprotonation. A more robust approach is to use an anhydrous aprotic solvent or a two-phase system with a phase-transfer catalyst.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Derivatization Yield | 1. Incorrect pH: The pH may be too low, resulting in insufficient deprotonation of the analyte. | - Ensure the reaction pH is at least 1.5-2 units above the pKa of your analyte. - For carboxylic acids, consider a pH of 7.0-8.5. - For phenols, a pH of 9.0-10.5 is a good starting point. - Use a calibrated pH meter or reliable pH indicator strips. |
| 2. Reagent Hydrolysis: The pH may be too high, or the reaction time too long, leading to the degradation of 6-BMIH. | - Lower the pH, if possible, while still ensuring analyte deprotonation. - Shorten the reaction time and monitor the reaction progress by TLC or HPLC. - Consider performing the reaction at a lower temperature. - Use an anhydrous aprotic solvent with a non-aqueous base. | |
| 3. Poor Reagent Quality: The 6-BMIH may have degraded over time. | - Use fresh, high-purity 6-BMIH. Store the reagent in a cool, dry, and dark place. | |
| Poor Reproducibility | 1. Inconsistent pH Control: Small variations in pH can lead to significant differences in yield. | - Use a reliable buffer system to maintain a stable pH throughout the reaction. - Ensure accurate and consistent pH measurements for each experiment. |
| 2. Inconsistent Reaction Time/Temperature: Variations in these parameters can affect the extent of both the desired reaction and side reactions. | - Use a temperature-controlled reaction vessel (e.g., a heating block or water bath). - Precisely time the reaction. | |
| Presence of a Major Side Product Peak (corresponding to hydrolyzed 6-BMIH) | 1. Excessive pH or Reaction Time: Conditions are too harsh, favoring hydrolysis. | - Refer to the troubleshooting steps for "Low Derivatization Yield" due to reagent hydrolysis. - Consider using a phase-transfer catalyst in a two-phase system to minimize contact of the reagent with the aqueous basic phase. |
| No Reaction | 1. Inactive Analyte: The target functional group is not sufficiently nucleophilic. | - Confirm the pKa of your analyte and adjust the pH accordingly. - Ensure the analyte is soluble in the reaction solvent. |
| 2. Inactive Reagent: The 6-BMIH has completely hydrolyzed. | - Use fresh reagent. - Prepare the reaction mixture by adding the 6-BMIH last, after the pH has been adjusted. |
Experimental Protocol: Derivatization of a Carboxylic Acid using 6-BMIH in a Two-Phase System with a Phase-Transfer Catalyst
This protocol is a general guideline based on established methods for similar bromomethylaryl derivatizing agents and is designed to enhance derivatization efficiency while minimizing reagent hydrolysis.[4]
Materials:
-
This compound (6-BMIH)
-
Carboxylic acid analyte
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Aqueous buffer solution (e.g., 0.1 M potassium carbonate, pH adjusted)
-
Phase-transfer catalyst (e.g., 18-crown-6 ether, tetrabutylammonium bromide)
-
HPLC or TLC for reaction monitoring
Procedure:
-
Analyte and Reagent Preparation:
-
Dissolve the carboxylic acid analyte in the chosen aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of 6-BMIH in the same aprotic solvent (a 2-5 fold molar excess over the analyte is a good starting point).
-
Prepare a solution of the phase-transfer catalyst in the aprotic solvent (typically 10-20 mol% relative to the analyte).
-
-
Reaction Setup:
-
In a reaction vial, combine the analyte solution and the phase-transfer catalyst solution.
-
Add an equal volume of the aqueous buffer solution (e.g., pH 8.0 for a carboxylic acid).
-
Vortex the mixture vigorously for 1-2 minutes to ensure good mixing of the two phases.
-
-
Initiation of Derivatization:
-
Add the 6-BMIH solution to the two-phase mixture.
-
Seal the vial tightly and vortex continuously or stir vigorously at a controlled temperature (e.g., 60°C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking a small aliquot from the organic layer and analyzing it by TLC or HPLC.
-
Once the reaction is complete (typically 30-60 minutes), cool the vial to room temperature.
-
Allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
The organic layer containing the derivatized analyte can be directly analyzed by HPLC or further processed (e.g., dried and reconstituted in a suitable solvent).
-
Visualizing the Process
Diagram 1: The pH-Dependent Equilibrium of a Carboxylic Acid
Caption: The equilibrium between the non-reactive protonated form and the reactive nucleophilic deprotonated form of a carboxylic acid is controlled by pH.
Diagram 2: Derivatization Workflow with 6-BMIH
Caption: A typical experimental workflow for the derivatization of a carboxylic acid with 6-BMIH using a two-phase system.
References
-
Wikipedia. (2024). Isoquinoline. Available at: [Link]
-
Chem LibreTexts. (2023). Approximate pKa chart of the functional groups. Available at: [Link]
-
ChemHelp ASAP. (2019). pKa values of common acids. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing of 6-(Bromomethyl)isoquinoline Derivatives in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 6-(Bromomethyl)isoquinoline derivatives. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to diagnose and resolve these common analytical challenges efficiently.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the peak maximum back towards the baseline.[1] An ideal, symmetrical peak is described as Gaussian. Peak asymmetry is quantitatively measured using the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Generally, peaks with a Tf or As value greater than 1.2 are considered to be tailing.[1][2]
Q2: Why are 6-(Bromomethyl)isoquinoline derivatives particularly susceptible to peak tailing?
6-(Bromomethyl)isoquinoline and its derivatives are basic compounds due to the nitrogen atom in the isoquinoline ring system. In reversed-phase HPLC, which commonly utilizes silica-based stationary phases, these basic analytes can engage in strong secondary interactions with residual silanol groups (Si-OH) on the silica surface.[2][3][4][5] These interactions are a primary cause of peak tailing, as some analyte molecules are retained more strongly than others, leading to a delayed and broadened elution profile.[2][3][6]
Q3: What are the most common causes of peak tailing for basic compounds like 6-(Bromomethyl)isoquinoline derivatives?
The most prevalent causes include:
-
Secondary Silanol Interactions: Strong ionic or hydrogen-bonding interactions between the protonated basic analyte and ionized (deprotonated) silanol groups on the stationary phase surface.[2][3][5][7]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to the coexistence of both ionized and non-ionized forms, causing peak distortion.[7][8][9][10] Similarly, a pH that promotes silanol ionization (typically pH > 3) can exacerbate tailing.[2][7][11]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites or creating voids in the column bed.[4]
-
Sample Overload: Injecting a sample with a concentration that exceeds the column's linear capacity can saturate the stationary phase, leading to peak tailing.[4]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[4][7]
In-Depth Troubleshooting Guides
Peak tailing is not merely an aesthetic issue; it can significantly impact the accuracy and precision of quantification by causing integration errors and can obscure the resolution of closely eluting impurities.[5][7] The following sections provide a systematic approach to troubleshooting and resolving peak tailing for 6-(Bromomethyl)isoquinoline derivatives.
The Root Cause: Analyte-Stationary Phase Interactions
The fundamental reason for the peak tailing of basic compounds like 6-(Bromomethyl)isoquinoline on silica-based reversed-phase columns is the presence of multiple retention mechanisms.[2][3] While the primary retention mechanism is hydrophobic interaction with the C18 or other bonded phase, a secondary, undesirable mechanism involves the interaction of the basic isoquinoline nitrogen with acidic silanol groups on the silica surface.[2][5]
Silanol groups can be highly acidic, especially those near trace metal impurities within the silica matrix, and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3.[3][11][12] The basic isoquinoline moiety, when protonated (positively charged) at acidic to neutral pH, will be strongly attracted to these ionized silanols, leading to a mixed-mode retention mechanism (hydrophobic and ion-exchange) that results in peak tailing.[6]
Diagram: Interaction Causing Peak Tailing
Caption: Unwanted ionic interaction between the analyte and the stationary phase.
Systematic Troubleshooting Workflow
A logical, step-by-step approach is crucial for efficiently identifying and resolving the cause of peak tailing. Start with the simplest and least invasive adjustments first.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peak tailing.
Guide 1: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective and immediate way to mitigate peak tailing for basic compounds.
A. Adjusting Mobile Phase pH
The goal is to control the ionization state of both the analyte and the silanol groups to minimize their interaction.
-
Low pH Approach (pH 2.5-3.5): By operating at a low pH, the silanol groups on the stationary phase remain protonated (neutral), significantly reducing the ionic interaction with the protonated basic analyte.[2][3] This is often the most effective strategy.
-
High pH Approach (pH > 8): At a high pH (well above the pKa of the isoquinoline nitrogen), the analyte will be in its neutral, free-base form. This eliminates the ionic interaction with deprotonated silanols.
B. Incorporating Mobile Phase Additives
Additives can act as "silanol blockers" or competing bases.
-
Amine Additives: Small concentrations (e.g., 0.1-0.2%) of an amine like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase.[14][15][16] These additives are strong bases that compete with the analyte for interaction with the active silanol sites, effectively masking them and improving peak shape.[3][14]
-
Buffer Concentration: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can also help to shield the silanol interactions and improve peak symmetry.[5]
| Parameter | Recommended Action | Underlying Principle | Reference |
| Mobile Phase pH | Adjust to pH 2.5-3.5 using an acid like formic acid or phosphoric acid. | Suppresses ionization of silanol groups, minimizing secondary interactions. | [2][3][8] |
| Mobile Phase Additive | Add 0.1% Triethylamine (TEA) to the mobile phase. | TEA acts as a competing base, masking active silanol sites. | [3][14][16] |
| Buffer Strength | Increase buffer concentration to 25-50 mM. | Higher ionic strength can help shield electrostatic interactions. | [5] |
Experimental Protocol: Low pH Mobile Phase Preparation
-
Prepare Aqueous Component: To 950 mL of HPLC-grade water, add 1.0 mL of formic acid (for a pH of approximately 2.7). Use a calibrated pH meter to confirm and adjust the pH if necessary.
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Solvent Mixing: Prepare the final mobile phase by mixing the filtered aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 20 column volumes before injecting your sample.
Guide 2: HPLC Column Selection and Care
If mobile phase optimization is insufficient, the issue may lie with the column itself.
A. Choosing the Right Column
Not all C18 columns are created equal. For basic compounds, column choice is critical.
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped."[2][3] End-capping is a chemical process that converts many of the residual silanol groups into less polar, less reactive groups, thereby reducing tailing.[2][12]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, making them more resistant to high pH and often providing better peak shape for basic compounds.
-
Polar-Embedded Group Columns: These columns have a polar functional group embedded near the base of the alkyl chain. This feature can help to shield the analyte from residual silanol groups.[17]
B. Column Contamination and Degradation
-
Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[4] Using a guard column can help protect the analytical column from strongly adsorbing matrix components.[18][19]
-
Bed Deformation: A void at the column inlet, caused by mechanical shock or dissolution of the silica bed, can lead to severe peak distortion for all analytes.[2]
Experimental Protocol: Column Washing and Regeneration
If you suspect column contamination, a washing procedure can help restore performance. Always disconnect the column from the detector during washing.
-
Flush Buffer: Flush the column with your mobile phase without the buffer salts (e.g., water/acetonitrile) for 20 column volumes to remove any precipitated buffer.
-
Strong Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. A typical sequence for a C18 column is:
-
100% Methanol (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
75:25 Acetonitrile/Isopropanol (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
-
Return to Mobile Phase: Reverse the washing sequence, finishing with your mobile phase (without buffer), before re-introducing the buffered mobile phase.
-
Re-equilibrate: Equilibrate the column thoroughly with the analytical mobile phase before use.
Guide 3: System and Sample Considerations
If both mobile phase and column have been addressed, investigate the HPLC system and your sample preparation.
A. Extra-Column Volume
Excessive volume between the injector and the detector can cause band broadening and tailing.[4][7]
-
Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length to a minimum.
-
Fittings: Ensure all fittings are correctly made and seated to avoid dead volumes.
B. Sample Overload
Injecting too much analyte can saturate the active sites on the stationary phase, leading to tailing.[4]
-
Test for Overload: Sequentially dilute your sample and inject it. If the peak shape improves (i.e., the tailing factor decreases) with dilution, you are likely overloading the column.
C. Sample Solvent Effects
Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[4][6]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
SepaChrom. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (2024, November 22). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
- Zhang, T., Nguyen, D., & Franco, P. (2015). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Zhang, M., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12345-12356.
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
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- 13. chromatographytoday.com [chromatographytoday.com]
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- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. waters.com [waters.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 6-(Bromomethyl)isoquinoline Probes
Welcome to the technical support center for 6-(Bromomethyl)isoquinoline probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the performance of these versatile fluorescent tools. As Senior Application Scientists, we have compiled this resource based on foundational photophysical principles and extensive field experience to help you overcome common challenges and enhance your experimental outcomes.
Part 1: Fundamentals of Isoquinoline Fluorescence
Q1: What is fluorescence quantum yield, and why is it often low for isoquinoline probes?
A1: The fluorescence quantum yield (Φf) is a measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[1][2] A high quantum yield is crucial for sensitive detection in fluorescence-based assays.
Isoquinoline and its derivatives are N-heterocyclic compounds that can exhibit low intrinsic fluorescence compared to their hydrocarbon analogs (e.g., naphthalene).[3] This is primarily due to the presence of a non-bonding electron pair on the nitrogen atom. Upon excitation, this allows for an energetically favorable transition to a non-bonding to anti-bonding (n-π) excited state.[4] This (n-π) state has a longer lifetime and is more susceptible to non-radiative decay pathways like intersystem crossing (ISC) to the triplet state, which effectively quenches fluorescence and lowers the quantum yield.[3] The key to enhancing fluorescence is to promote the radiative π-π* transition over these non-radiative pathways.
Part 2: Troubleshooting Guide for Low Quantum Yield
This section addresses the most common issue encountered with 6-(Bromomethyl)isoquinoline probes: weak or non-existent fluorescence signals. Follow this logical workflow to diagnose and resolve the problem.
Q2: My 6-(Bromomethyl)isoquinoline probe shows very weak fluorescence. What is the first thing I should check?
A2: The first and most critical step is to verify the purity and structural integrity of your probe. Impurities from the synthesis or degradation products can act as potent fluorescence quenchers.
-
Causality: The bromomethyl group is highly reactive and susceptible to hydrolysis or reaction with nucleophilic impurities. The resulting products may be non-fluorescent or have different photophysical properties. Furthermore, residual catalysts (e.g., palladium from cross-coupling reactions) or unreacted starting materials can quench fluorescence.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Run a TLC of your sample against the starting materials. A single spot indicates high purity. Multiple spots suggest the presence of impurities.
-
NMR and Mass Spectrometry: Re-acquire ¹H NMR and Mass Spec data. Confirm that the spectra match the expected structure of 6-(Bromomethyl)isoquinoline and that no significant impurity peaks are present. Elemental analysis should also align with the calculated values.[5]
-
Re-purification: If impurities are detected, re-purify the probe using an appropriate method, such as column chromatography on silica gel or preparative TLC.[5]
-
Q3: I've confirmed my probe is pure, but the fluorescence is still low. How does the solvent affect the quantum yield?
A3: The solvent environment has a profound impact on the fluorescence of isoquinoline derivatives.[6] Choosing the correct solvent can increase the quantum yield dramatically.
-
Causality: The fluorescence of N-heterocycles is highly dependent on the relative energies of their (n,π) and (π,π) excited states.
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the isoquinoline nitrogen. This interaction stabilizes the (π,π) state while destabilizing the (n,π) state.[5][7] This increases the energy gap between the two states, reducing the rate of intersystem crossing and thereby enhancing fluorescence.
-
Halogenated Solvents (e.g., Dichloromethane): Some isoquinolinium derivatives show significantly increased quantum yields in halogenated solvents.[6] This effect is attributed to specific halogen–π interactions that can impede torsional relaxation in the excited state, closing a non-radiative decay channel.[6]
-
-
Troubleshooting Steps:
-
Perform a Solvent Screen: Dissolve your probe in a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Measure Fluorescence: Acquire the fluorescence emission spectrum for each solution, ensuring the absorbance at the excitation wavelength is kept low (<0.1) to avoid inner filter effects.[8]
-
Compare Intensities: Identify the solvent that provides the maximum fluorescence intensity, which corresponds to the highest quantum yield under those conditions.
-
| Solvent Type | Example | Expected Effect on Quantum Yield | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Low | Minimal stabilization of the desired (π,π) state. |
| Polar Aprotic | Acetonitrile, DMF | Moderate | Dipole-dipole interactions can offer some stabilization. |
| Halogenated | Dichloromethane (DCM) | Potentially High | Halogen-π interactions may restrict molecular motion.[6] |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding enhances fluorescence by destabilizing the (n,π) state.[5][7] |
| Aqueous Buffer | Water, PBS | High (pH dependent) | Strong hydrogen bonding and potential for protonation.[5][7] |
Q4: Can changing the pH of my aqueous solution improve the fluorescence?
A4: Yes, absolutely. For isoquinoline probes, pH is one of the most effective tools for enhancing fluorescence. A significant increase in fluorescence intensity (over 50-fold) can be observed upon protonation with a strong acid.[4][9]
-
Causality: Protonating the nitrogen atom of the isoquinoline ring with an acid fundamentally alters the electronic structure. The lone pair of electrons becomes involved in a bond with the proton. This eliminates the n-π* transition, meaning the lowest energy excited state is now the highly emissive π-π* state.[4] This dramatically increases the probability of radiative decay (fluorescence).
-
Troubleshooting Steps:
-
Prepare a pH Series: Dissolve the probe in a series of buffers with a range of pH values (e.g., from pH 2 to pH 10). Alternatively, titrate a solution of the probe in a non-buffered solvent (like DCM or water) with a strong acid, such as trifluoroacetic acid (TFA).[3]
-
Monitor Fluorescence: Measure the fluorescence intensity at each pH value. You should observe a significant increase in intensity as the pH drops and the isoquinoline nitrogen becomes protonated.
-
Determine Optimal pH: Identify the pH range that provides the maximum and most stable fluorescence signal for your application. Note that the pKa of isoquinoline is approximately 5.4, so significant protonation occurs in acidic conditions.
-
Q5: My fluorescence intensity decreases at higher concentrations. What's happening?
A5: You are likely observing Aggregation-Caused Quenching (ACQ) .[10] This is a common phenomenon for planar aromatic molecules like isoquinoline.
-
Causality: At high concentrations, individual probe molecules can stack on top of each other through intermolecular forces, primarily π-π stacking.[10] This formation of aggregates (dimers or larger oligomers) creates new, non-radiative decay pathways for the excited state, effectively quenching the fluorescence of the solution.[11]
-
Troubleshooting Steps:
-
Perform a Concentration-Dependent Study: Prepare a series of solutions with increasing probe concentrations. Measure the fluorescence intensity of each. If the plot of intensity versus concentration is linear at low concentrations but then plateaus or decreases at higher concentrations, ACQ is occurring.[10]
-
Work at Lower Concentrations: The simplest solution is to perform your experiments in a dilute regime where the fluorescence response is linear with concentration.
-
Modify the Molecular Structure: For future probe design, introducing bulky substituents onto the isoquinoline core can create steric hindrance that physically prevents the molecules from stacking, thereby mitigating ACQ.[10]
-
Change the Solvent: A solvent that better solvates the probe can reduce its tendency to self-associate.[10]
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Part 3: Frequently Asked Questions (FAQs)
Q6: How can I structurally modify the 6-(Bromomethyl)isoquinoline core to improve its quantum yield?
A6: Structural modification is a powerful strategy. Increasing the rigidity of the molecule is a proven method to enhance quantum yield.[7] Attaching a rigid ring system to the isoquinoline core, for example, can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways.[7] Studies have shown that coupling a four-membered lactam ring to an isoquinoline derivative resulted in a very high quantum yield (0.963) due to increased structural rigidity.[5][7]
Q7: What are common quenchers I should be aware of in my experiments?
A7: Several substances can quench fluorescence and should be avoided or removed.
-
Dissolved Oxygen: Molecular oxygen is a notorious collisional quencher. Degassing your solvent by bubbling with nitrogen or argon can often improve the signal.
-
Halide Ions: Ions like I⁻, Br⁻, and Cl⁻ can act as collisional quenchers. Be mindful of the buffers and salts used in your experiments.
-
Heavy Atoms: The presence of heavy atoms can increase intersystem crossing rates, quenching fluorescence.
-
Electron-Withdrawing Groups: Be cautious of other molecules in your solution that contain strong electron-withdrawing groups, such as nitro groups (-NO₂), as these can quench fluorescence.[5][7] A list of common quenchers includes Dabcyl and Black Hole Quenchers (BHQ).[12]
Q8: How do I measure the fluorescence quantum yield of my probe?
A8: The most common method is a relative measurement, comparing your probe to a well-characterized fluorescence standard with a known quantum yield.[8] A detailed protocol is provided in the next section.
Q9: My probe seems to degrade under illumination. What is happening and how can I prevent it?
A9: This phenomenon is called photobleaching, where the fluorophore is chemically altered or destroyed upon prolonged exposure to excitation light. To minimize this:
-
Reduce Excitation Intensity: Use the lowest possible light source intensity that still provides an adequate signal.
-
Minimize Exposure Time: Keep illumination times as short as possible. Use shutters to block the light path when not actively acquiring data.
-
Use Photostability Reagents: In some applications, particularly cell imaging, commercially available antifade reagents can be added to the medium to reduce photobleaching.
-
Check for ROS Generation: Some excited fluorophores can generate reactive oxygen species (ROS), which can then degrade the probe molecule itself.[13]
Part 4: Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the determination of Φf using a reference standard, based on the method outlined by Lakowicz and others.
Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard (Std) with a known quantum yield by measuring their respective absorbance and integrated fluorescence intensities using the following equation:
ΦX = ΦStd * (IX / IStd) * (AStd / AX) * (ηX² / ηStd²)
Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorometer
-
1 cm pathlength quartz cuvettes
-
Fluorescence Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV/blue region.[8]
-
Your 6-(Bromomethyl)isoquinoline probe
-
High-purity solvent (the same for both standard and sample)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the quinine sulfate standard in 0.1 M H₂SO₄.
-
Prepare Dilutions: Prepare a series of 4-5 dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects and ensure a linear relationship between absorbance and concentration.[8]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for every dilution. Note the exact absorbance at the chosen excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the prepared solutions. Use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response if necessary.
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the slope of the line for both plots using linear regression. The slope is equal to I/A.
-
-
Calculate Quantum Yield:
-
Use the slopes from the plots in the quantum yield equation. Since the solvent is the same for both sample and standard, the refractive index term (ηX²/ηStd²) cancels out to 1.
-
ΦX = ΦStd * (SlopeX / SlopeStd)
-
Calculate the final quantum yield for your probe.
-
References
-
Kubinski, K., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Available at: [Link][5]
-
Kubinski, K., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link][7]
-
Vanderkooy, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link][3]
-
Vanderkooy, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. PubMed Central. Available at: [Link][9]
-
Zechel, S., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. Available at: [Link][6]
-
Joshi, N., et al. (2012). Steady State and Time-Resolved Fluorescence Study of Isoquinoline: Reinvestigation of Excited State Proton Transfer. The Journal of Physical Chemistry A. Available at: [Link]
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Vanderkooy, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. ResearchGate. Available at: [Link][4]
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Mondal, S., et al. (2020). Design and Expeditious Synthesis of Quinoline‐Pyrene‐Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. ResearchGate. Available at: [Link]
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Karak, S., et al. (2013). Solvent-Dependent Fluorescence Emission in Heterocyclic Compounds Having Isoquinoline Backbone. ResearchGate. Available at: [Link]
-
Vanderkooy, A., et al. (2020). (a) The change in absorbance of isoquinoline at 268 nm and 328 nm upon addition of TFA, and (b) ratio of the intensities at 268 nm and 328 nm with linear fit. ResearchGate. Available at: [Link]
-
Welch, L.E., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PubMed Central. Available at: [Link]
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Vanderkooy, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Publishing. Available at: [Link]
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D'Alvise, J., et al. (2022). Universal quenching of common fluorescent probes by water and alcohols. Archive ouverte UNIGE. Available at: [Link]
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Lenka, S.K., et al. (2025). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. ResearchGate. Available at: [Link]
-
Cima, F., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. PubMed Central. Available at: [Link]
-
Zhang, H., et al. (2021). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education. Available at: [Link][11]
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Wang, Y., et al. (2020). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. Available at: [Link]
-
Dou, C., et al. (2022). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules. Available at: [Link]
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Di soulful, G., et al. (2021). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. Available at: [Link]
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da Silva, J.P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link][13]
-
Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PubMed Central. Available at: [Link][14]
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Sando, S., et al. (2011). Multi-path Quenchers: Efficient Quenching of Common Fluorophores. PubMed. Available at: [Link]
-
Jiménez-Vargas, J.M., et al. (2020). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules. Available at: [Link]
-
Cima, F., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. AIR Unimi. Available at: [Link]
-
Melhuish, W.H. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Available at: [Link]
-
Grabolle, M., et al. (2009). Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties. ResearchGate. Available at: [Link][1]
-
Resch-Genger, U., et al. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link][2]
-
LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
-
Tsvetkova, I., et al. (2021). Lessons in Organic Fluorescent Probe Discovery. PubMed Central. Available at: [Link]
-
Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2020). “One‐step” synthesis of designed quinoline probes. ResearchGate. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 14. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce steric hindrance in 6-(Bromomethyl)isoquinoline reactions
Welcome to the technical support center for researchers utilizing 6-(bromomethyl)isoquinoline in their synthetic workflows. This guide is designed to provide expert-level insights and practical, actionable troubleshooting strategies to overcome common challenges, with a specific focus on mitigating steric hindrance in nucleophilic substitution reactions.
Foundational Understanding: The Challenge of Steric Hindrance
6-(Bromomethyl)isoquinoline is a valuable building block in medicinal chemistry and materials science, primarily due to its reactive bromomethyl group, which serves as an excellent electrophilic site for SN2 reactions.[1] However, the planar, bicyclic isoquinoline ring, while essential for the final molecule's properties, imposes significant steric bulk around the benzylic carbon. This steric hindrance can impede the approach of a nucleophile, slowing down or completely stalling the desired reaction.[2][3]
This guide will address this core issue through a series of troubleshooting questions and detailed protocols.
Visualizing the Problem
The diagram below illustrates the steric challenge. The bulky isoquinoline ring can shield the electrophilic carbon from the required backside attack by a nucleophile in an SN2 reaction.
Caption: Steric hindrance in the Sₙ2 reaction of 6-(bromomethyl)isoquinoline.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you might encounter in the lab.
Question 1: My N-alkylation reaction with a bulky amine is extremely slow or not proceeding at all. How can I improve the reaction rate?
This is a classic case of steric hindrance from both the electrophile and the nucleophile. When both reacting partners are sterically demanding, the activation energy for the SN2 transition state becomes very high.[3]
Initial Diagnosis Workflow
Before making significant changes, confirm that steric hindrance is the primary issue.
Caption: Troubleshooting workflow for a stalled alkylation reaction.
Solution A: Optimize Reaction Conditions
1. Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are superior for SN2 reactions because they solvate the cation but leave the nucleophile relatively "free" and more reactive.[2]
| Solvent | Type | Dielectric Constant (ε) | Rationale for Use |
| DMF | Polar Aprotic | 37 | Excellent for dissolving a wide range of reactants. |
| DMSO | Polar Aprotic | 47 | Highly polar, can significantly accelerate SN2 reactions.[4] |
| Acetonitrile | Polar Aprotic | 36 | Good alternative, often easier to remove post-reaction.[4] |
| THF | Weakly Coordinating | 7.5 | Can be effective, especially for enolate alkylations.[5] |
| Ethanol/Water | Polar Protic | 25 / 80 | Avoid. These solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[3] |
2. Base Selection: If your nucleophile requires deprotonation (e.g., an amine or thiol), the base you use can either help or hinder the reaction. A standard base like triethylamine can act as a competing nucleophile. The solution is to use a strong, but sterically hindered, non-nucleophilic base.[6][7] These bases are too bulky to attack the electrophilic carbon but are effective at deprotonation.[8][9]
| Base | pKa (of conjugate acid) | Class | Key Feature |
| DIPEA (Hünig's Base) | 10.75 | Hindered Amine | Excellent for reactions where the nucleophile needs to be deprotonated without the base itself interfering.[6] |
| DBU | 13.5 | Amidine | A very strong, non-nucleophilic base, often used to promote E2 reactions but can be effective for deprotonation in challenging SN2 reactions.[6][8] |
| Potassium tert-butoxide | ~17 | Alkoxide | Strong, hindered base. Useful but can promote elimination if reaction temperature is too high.[6][9] |
| Sodium Hydride (NaH) | ~35 | Hydride | A strong, non-nucleophilic base that operates through surface reactions.[6] |
3. Temperature: Increasing the temperature will increase the rate of most reactions. However, it can also favor elimination (E2) side reactions. A prudent approach is to increase the temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction for the formation of byproducts.[10]
Solution B: Employ Catalysis
1. The Finkelstein Reaction (Halogen Exchange): The C-Br bond is a good leaving group, but the C-I bond is even better. You can convert the 6-(bromomethyl)isoquinoline to the more reactive 6-(iodomethyl)isoquinoline in situ. This is achieved by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction.[11][12] In a solvent like acetone, the NaBr or KBr byproduct precipitates, driving the equilibrium towards the iodo intermediate.[13]
Experimental Protocol: In Situ Iodide Formation
-
To your reaction flask containing 6-(bromomethyl)isoquinoline (1.0 equiv.) and your nucleophile (1.1 equiv.) in anhydrous acetone or DMF, add potassium carbonate (2.0 equiv.) as the base.
-
Add sodium iodide (0.1-0.2 equiv.) as a catalyst.
-
Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.
-
The formation of a precipitate (NaBr/KBr) is an indicator of reaction progress.
2. Phase-Transfer Catalysis (PTC): This technique is exceptionally useful when your nucleophile (or base) is soluble in an aqueous phase but your electrophile is in an organic phase.[14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophilic anion from the aqueous phase to the organic phase where it can react.[2][15] This method often allows for the use of simpler inorganic bases like NaOH or K₂CO₃ and can even be run under solvent-free conditions.[15]
Question 2: My reaction is producing a significant amount of an elimination byproduct. How can I favor substitution?
Elimination (E2) is a common competing pathway, especially with hindered substrates and strong bases at elevated temperatures.[10] The key is to make the SN2 pathway more favorable.
1. Lower the Reaction Temperature: As mentioned, elimination has a higher activation energy than substitution and is more favored by higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly improve the SN2/E2 ratio.
2. Use a Less Hindered Base: While a hindered base is good for avoiding nucleophilic attack, a very strong, bulky base like potassium tert-butoxide can preferentially abstract a proton from the methyl group, leading to elimination.[9] If elimination is a problem, consider a moderately hindered base like DIPEA.[6]
3. Enhance Nucleophile Reactivity: Instead of making conditions more forcing (higher temperature), make your nucleophile more reactive.
- Ensure the nucleophile is fully deprotonated by using a sufficiently strong base.
- Use a polar aprotic solvent (DMSO, DMF) to maximize the "naked" reactivity of the nucleophilic anion.[2]
Frequently Asked Questions (FAQs)
Q: Can I use 6-(chloromethyl)isoquinoline instead of the bromo derivative? A: Yes, but the reaction will be significantly slower. Bromide is a better leaving group than chloride. If you must use the chloro- derivative, you will likely need more forcing conditions (higher temperature, longer reaction times) and the addition of a catalyst like NaI is highly recommended to facilitate the reaction via the more reactive iodo-intermediate.[11]
Q: Is it possible to perform reactions directly on the isoquinoline ring? A: Yes, but the reactivity is different. The benzene portion of the ring undergoes electrophilic substitution (e.g., nitration, halogenation) at positions 5 and 8.[16] The pyridine portion can undergo nucleophilic substitution at positions 1 and 3, but this typically requires harsh conditions or activation of the ring.[16] The bromomethyl group at position 6 is by far the most reactive site for the types of SN2 reactions discussed here.
Q: My nucleophile is an enolate. Are there special considerations? A: Yes. For enolate alkylation, C-alkylation is usually desired over O-alkylation. Using a strong, hindered base like lithium diisopropylamide (LDA) in a weakly coordinating solvent like THF at low temperatures (e.g., -78 °C) is standard practice to generate the kinetic enolate and favor C-alkylation.[17] Polar aprotic solvents like DMSO can sometimes favor O-alkylation.[5]
Q: What is the best way to monitor these reactions? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexanes). Staining with potassium permanganate can be useful for visualizing products. For more quantitative analysis and to check for isomeric byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group. [Link]
-
Grokipedia. Non-nucleophilic base. [Link]
-
AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]
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PHARMD GURU. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]
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National Institutes of Health (NIH). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
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ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
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ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]
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BYJU'S. Finkelstein Reaction. [Link]
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Wikipedia. Finkelstein reaction. [Link]
-
Beilstein Journal of Organic Chemistry. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
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National Institutes of Health (NIH). Catalysis of an SN2 pathway by geometric preorganization. [Link]
-
University of Alberta. Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
Studylib. SN2 Reactions: Steric Hindrance & Backside Attack Explained. [Link]
-
ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ResearchGate. Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. [Link]
-
Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S N Reactions. [Link]
-
Wiley Online Library. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Link]
-
Reddit. Reasoning for choosing sterically-hindered base. [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. [Link]
-
National Institutes of Health (NIH). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. [Link]
-
National Institutes of Health (NIH). The isocyanide SN2 reaction. [Link]
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YouTube. Reactivity of Isoquinoline. [Link]
-
PubChem. 6-Bromoisoquinoline. [Link]
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National Institutes of Health (NIH). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Avens Publishing Group. Oxatriquinane Derivatives: A Theoretical Investigation of SN1-SN2 Reactions Borderline. [Link]
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Validation & Comparative
A Comparative Guide to Thiol-Reactive Fluorophores: 6-(Bromomethyl)isoquinoline Hydrobromide vs. Bromomethyl Coumarins
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug development, the precise labeling of biomolecules is paramount for elucidating their function, localization, and interactions. Thiol-reactive fluorescent probes are indispensable tools for this purpose, enabling the covalent attachment of a fluorophore to cysteine residues in proteins. This guide provides a detailed, objective comparison of two prominent classes of bromomethyl-containing thiol-reactive probes: 6-(Bromomethyl)isoquinoline hydrobromide and bromomethyl coumarins, with a focus on the widely used 4-bromomethyl-7-methoxycoumarin.
This in-depth analysis, designed for researchers and drug development professionals, will delve into the chemical reactivity, photophysical properties, and practical considerations for employing these reagents in experimental settings. By presenting supporting experimental data and detailed protocols, this guide aims to empower scientists to make informed decisions when selecting the optimal fluorescent probe for their specific research needs.
Introduction to Thiol-Reactive Bromomethyl Fluorophores
Both this compound and bromomethyl coumarins belong to a class of electrophilic reagents that readily undergo nucleophilic substitution reactions with the thiol groups of cysteine residues, forming a stable thioether bond. This covalent linkage ensures the robust and permanent labeling of target proteins. The core of these molecules is a fluorescent scaffold—isoquinoline or coumarin—which imparts the desired photophysical properties for detection and imaging.
The choice between these two classes of reagents often depends on the specific experimental requirements, including the desired spectral properties, the pH of the reaction environment, and the need for photostability in demanding imaging applications.
Chemical Reactivity and Mechanism of Action
The fundamental reaction mechanism for both 6-(bromomethyl)isoquinoline and bromomethyl coumarins with thiols is an S_N_2 reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Figure 1: General mechanism of thiol-reactive labeling by bromomethyl fluorophores.
The rate of this reaction is influenced by several factors, most notably the pH of the medium. A higher pH promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion, thus accelerating the reaction. However, excessively high pH can lead to side reactions, such as hydrolysis of the bromomethyl group.
While both classes of compounds react via the same fundamental mechanism, subtle differences in their electronic properties can influence their reaction kinetics. The electron-withdrawing or -donating nature of the isoquinoline and coumarin ring systems can modulate the electrophilicity of the bromomethyl carbon, potentially leading to differences in labeling efficiency and selectivity under specific conditions.
Comparative Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. Here, we compare the key spectral properties of 6-(bromomethyl)isoquinoline and 4-bromomethyl-7-methoxycoumarin. It is important to note that specific photophysical data for 6-(bromomethyl)isoquinoline is limited in the literature; therefore, data for the parent molecule, 6-methylisoquinoline, is used as a reasonable proxy to guide expectations.
| Property | 6-(Bromomethyl)isoquinoline (estimated) | 4-Bromomethyl-7-methoxycoumarin |
| Excitation Max (λex) | ~320 nm | ~322 nm[1][2] |
| Emission Max (λem) | ~370 nm | ~395 nm (after derivatization)[1][2] |
| Stokes Shift | ~50 nm | ~73 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | ~11,820 M⁻¹cm⁻¹ (for 7-Methoxycoumarin-4-acetic acid)[3] |
| Quantum Yield (Φ) | Data not readily available | ~0.18 (for 7-Methoxycoumarin-4-acetic acid)[3] |
| Photostability | Generally considered moderate | Moderate, subject to photobleaching under intense illumination |
Key Observations:
-
Spectral Range: Both probes are excitable in the UV-A range and emit in the violet-blue region of the spectrum. This makes them suitable for applications where blue fluorescence is desired and for multiplexing with green and red fluorophores.
-
Stokes Shift: 4-Bromomethyl-7-methoxycoumarin exhibits a slightly larger Stokes shift, which can be advantageous in reducing spectral overlap and improving the signal-to-noise ratio.
-
Brightness: While direct comparative data is lacking, coumarin derivatives are generally known for their good fluorescence quantum yields. The methoxy group on 4-bromomethyl-7-methoxycoumarin enhances its fluorescence intensity.[4] The brightness of the isoquinoline derivative remains to be experimentally determined.
-
Photostability: Both classes of fluorophores are susceptible to photobleaching, a critical consideration for time-lapse imaging or experiments requiring prolonged light exposure. The photostability of coumarin derivatives can be influenced by their substituents and the local environment.
Experimental Protocols for Comparative Analysis
To provide a robust and objective comparison, standardized experimental protocols are essential. The following sections outline detailed methodologies for protein labeling and the characterization of the resulting conjugates.
General Protocol for Protein Labeling with Bromomethyl Reagents
This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound or 4-Bromomethyl-7-methoxycoumarin
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a concentration of 1-5 mg/mL.
-
To ensure the cysteine residues are in their reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Avoid using dithiothreitol (DTT) as it contains a free thiol that will compete with the protein for the labeling reagent.
-
Remove excess TCEP by passing the protein solution through a desalting column equilibrated with the reaction buffer.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the bromomethyl reagent in anhydrous DMSO or DMF.
-
Immediately after protein purification, add a 10-20 fold molar excess of the bromomethyl reagent stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted fluorescent probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by their absorbance at 280 nm and the absorbance maximum of the fluorophore.
-
Figure 2: Experimental workflow for labeling proteins with bromomethyl reagents.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically using the Beer-Lambert law.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (A_max_).
-
Calculate the protein concentration using the following equation:
Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_
where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max_ of the free dye).
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following equation:
DOL = A_max_ / (ε_dye_ × Protein Concentration)
where:
-
ε_dye_ is the molar extinction coefficient of the fluorophore at its λ_max_.
-
Comparative Analysis of Reaction Kinetics
To compare the reaction rates of 6-(bromomethyl)isoquinoline and bromomethyl coumarins, a pseudo-first-order kinetics experiment can be performed.
Procedure:
-
Prepare a solution of a model thiol compound (e.g., N-acetylcysteine or glutathione) at a known concentration in the reaction buffer.
-
Add a large excess (at least 10-fold) of the bromomethyl reagent.
-
Monitor the decrease in the concentration of the free thiol over time using a thiol-quantification assay (e.g., Ellman's reagent) or by monitoring the increase in fluorescence of the product.
-
Plot the natural logarithm of the free thiol concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the bromomethyl reagent.
Summary and Recommendations
Both this compound and bromomethyl coumarins are effective thiol-reactive fluorescent probes for labeling proteins and other biomolecules. The choice between them should be guided by the specific requirements of the experiment.
| Feature | This compound | Bromomethyl Coumarins (e.g., 4-Bromomethyl-7-methoxycoumarin) |
| Reactivity | Effective thiol-reactive probe. | Effective thiol-reactive probe. |
| Spectral Properties | UV-A excitation, violet-blue emission. | UV-A excitation, blue emission. |
| Stokes Shift | Moderate. | Generally larger than isoquinoline, beneficial for signal-to-noise. |
| Brightness | Expected to be fluorescent, but quantitative data is limited. | Good quantum yields, with brightness enhanced by electron-donating groups. |
| Photostability | Moderate, requires consideration for long-term imaging. | Moderate, requires consideration for long-term imaging. |
| Applications | Fluorescent labeling, synthesis of pharmaceutical intermediates.[5][6] | Fluorescent labeling of proteins, fatty acids, and other biomolecules.[4][7][8][9] |
Recommendations:
-
For applications requiring a larger Stokes shift and well-characterized brightness, 4-bromomethyl-7-methoxycoumarin is a strong candidate. Its photophysical properties are more extensively documented, providing a more predictable performance.
-
This compound offers an alternative fluorophore in the blue region of the spectrum. It may be particularly useful in multicolor imaging experiments where spectral separation is critical. Further characterization of its photophysical properties would be beneficial for the scientific community.
-
Thorough experimental validation is crucial. Regardless of the chosen probe, it is essential to perform pilot experiments to optimize labeling conditions and characterize the properties of the resulting conjugate to ensure the reliability and reproducibility of the data.
By carefully considering the chemical and photophysical properties of these two classes of thiol-reactive probes, researchers can select the most appropriate tool to advance their scientific investigations.
References
- Wang, K., Peng, H., & Wang, B. (2014). Recent advances in the development of thiol and hydrogen sulfide reactive fluorescent probes. Journal of Cellular Biochemistry, 115(6), 1007-1022.
- Zhang, J., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. ACS Chemical Biology, 11(4), 976-985.
- Düny, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 49(3), 442-445.
-
Career Henan Chemical Co. (2025). Specialized and innovative: High purity fluorescent labeling reagent -4-bromomethyl-7-methoxycoumarin. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylisoquinoline. Retrieved from [Link]
-
OMLC. (2017). 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Molar absorption coefficient. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
CAS Common Chemistry. (2025). 6-Methylisoquinoline. Retrieved from [Link]
-
PubChemLite. (2025). This compound (C10H8BrN). Retrieved from [Link]
-
ResearchGate. (2025). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical extinction coefficient compared with the experimental. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
-
PubMed. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
BfArM. (2023). Guideline on Photostability Testing. Retrieved from [Link]
-
PubMed. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Retrieved from [Link]
-
PubMed. (2022). Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C-Br Bond Cleavage. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Retrieved from [Link]
-
PubMed. (1994). Reaction Kinetics for Nitrosation of Cysteine and Glutathione in Aerobic Nitric Oxide Solutions at Neutral pH. Insights Into the Fate and Physiological Effects of Intermediates Generated in the NO/O2 Reaction. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Photostability Testing. Retrieved from [Link]
- J.A. Broussard et al. (2013). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Anal. Methods, 5, 3879-3887.
- A.M. Brouwer. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
Sources
- 1. 4-溴甲基-7-甲氧基香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 4. Specialized and innovative: High purity fluorescent labeling reagent -4-bromomethyl-7-methoxycoumarin - Career Henan Chemical Co. [coreychem.com]
- 5. chemimpex.com [chemimpex.com]
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A Head-to-Head Comparison for Amine Labeling: 6-(Bromomethyl)isoquinoline Hydrobromide vs. Dansyl Chloride
A Senior Application Scientist's Guide to Selecting the Optimal Fluorescent Tag for Primary and Secondary Amines
In the realm of molecular analysis, the sensitive detection and quantification of amines are paramount. From characterizing neurotransmitters to sequencing proteins, the covalent attachment of a fluorescent reporter molecule—a process known as derivatization or labeling—is a cornerstone technique. This guide provides a comprehensive comparison of two stalwart reagents for this purpose: 6-(Bromomethyl)isoquinoline hydrobromide (BrIQ) and Dansyl chloride. We will delve into their reaction mechanisms, photophysical properties, and practical application, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make an informed selection.
The Chemistry of Detection: Understanding the Labeling Mechanisms
The efficacy of any labeling experiment hinges on the underlying chemistry. Both BrIQ and Dansyl chloride target primary and secondary amines, but their mechanisms of action, and consequently their reaction kinetics and specificity, differ significantly.
Dansyl Chloride: A Classic Nucleophilic Substitution
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups and imidazoles, via a nucleophilic substitution reaction. The reaction proceeds under basic conditions, which are necessary to deprotonate the amine and increase its nucleophilicity. The lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond.
Figure 1: Reaction mechanism of Dansyl chloride with a primary amine.
A critical consideration when using Dansyl chloride is the pH of the reaction medium. A pH range of 9.5-10.5 is typically optimal for the labeling of amino acids. At lower pH values, the amine is protonated and non-nucleophilic, slowing the reaction. Conversely, at excessively high pH, the hydrolysis of Dansyl chloride to the non-reactive and fluorescent Dansyl sulfonic acid becomes a significant competing reaction, which can lead to high background fluorescence.
This compound (BrIQ): A Two-Step Derivatization
BrIQ operates via a different mechanism. It is not directly fluorescent but is converted to the highly fluorescent fluorophore, 1-cyanobenz[f]isoquinoline (CBI), upon reaction with the target amine in the presence of a nucleophile, typically cyanide. The reaction is a two-step process. First, the bromomethyl group of BrIQ reacts with the amine to form a tertiary amine intermediate. This is followed by a nucleophilic attack of cyanide on the isoquinoline ring, leading to the formation of the fluorescent CBI-amine adduct.
Figure 2: Two-step reaction mechanism of BrIQ with a primary amine in the presence of cyanide.
This two-step mechanism offers a key advantage: BrIQ itself is non-fluorescent, and the fluorescent product is only formed upon successful reaction with the target amine. This can significantly reduce background fluorescence from unreacted reagent, a common issue with Dansyl chloride.
Photophysical Properties: A Comparative Analysis
The ultimate utility of a fluorescent label is defined by its photophysical properties. An ideal label exhibits a high molar absorptivity (extinction coefficient), a high fluorescence quantum yield, a large Stokes shift (the difference between the excitation and emission maxima), and good photostability.
| Property | 6-(Bromomethyl)isoquinoline (BrIQ) Derivative | Dansyl Chloride Derivative |
| Excitation Max (λex) | ~330 nm | ~340 nm |
| Emission Max (λem) | ~450 nm | ~510 nm |
| Stokes Shift | ~120 nm | ~170 nm |
| Quantum Yield (ΦF) | High (can be > 0.5) | Moderate (highly solvent dependent, 0.05-0.7) |
| Molar Absorptivity (ε) | High | Moderate |
| Photostability | Generally good | Moderate |
| Environmental Sensitivity | Less sensitive to solvent polarity | Highly sensitive to solvent polarity (emission maximum can shift significantly) |
Table 1: Comparison of the photophysical properties of BrIQ and Dansyl chloride amine derivatives.
The high quantum yield and molar absorptivity of the CBI-amine adducts derived from BrIQ translate to brighter fluorescence and, consequently, higher sensitivity. Furthermore, the fluorescence of Dansyl-amine adducts is notoriously sensitive to the local environment. While this can be exploited to probe changes in protein conformation, it can also be a source of variability in quantitative assays. The fluorescence of CBI-amine adducts is generally less susceptible to such solvent effects, leading to more robust and reproducible measurements.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the derivatization of amines using BrIQ and Dansyl chloride. Optimization may be required depending on the specific application and analyte.
Protocol 1: Amine Labeling with this compound (BrIQ)
This protocol is adapted for the derivatization of a standard solution of an amino acid for subsequent analysis by HPLC with fluorescence detection.
Materials:
-
This compound (BrIQ) solution (10 mM in acetonitrile)
-
Potassium cyanide (KCN) solution (10 mM in water) - EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment in a certified fume hood.
-
Borate buffer (0.1 M, pH 9.0)
-
Amino acid standard solution (1 mM in water)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the amino acid standard solution with 200 µL of borate buffer.
-
Add 100 µL of the BrIQ solution and vortex briefly.
-
Add 100 µL of the KCN solution and vortex again.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
Figure 3: Experimental workflow for amine labeling with BrIQ.
Protocol 2: Amine Labeling with Dansyl Chloride
This protocol is a general method for the derivatization of amino acids.
Materials:
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate solution (100 mM, pH 9.5)
-
Amino acid standard solution (1 mM in water)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the amino acid standard solution with 200 µL of the sodium bicarbonate solution.
-
Add 200 µL of the Dansyl chloride solution and vortex thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
After incubation, the reaction can be quenched by the addition of a small amount of a primary amine solution (e.g., 10 µL of 100 mM Tris buffer) to consume the excess Dansyl chloride, although this is not always necessary.
-
The sample is now ready for analysis.
Figure 4: Experimental workflow for amine labeling with Dansyl chloride.
Troubleshooting and Considerations
-
Reagent Stability: Dansyl chloride is sensitive to moisture and should be stored in a desiccator. Solutions of Dansyl chloride should be prepared fresh. BrIQ is more stable, but solutions should still be protected from light.
-
Side Reactions: As mentioned, the hydrolysis of Dansyl chloride is a significant side reaction. This can be minimized by carefully controlling the pH and using a water-miscible organic co-solvent like acetone or acetonitrile. For BrIQ, the primary consideration is the safe handling of cyanide.
-
Excess Reagent Removal: In some applications, it may be necessary to remove the excess labeling reagent prior to analysis. This can be achieved by solid-phase extraction (SPE) or by quenching the reaction as described in the Dansyl chloride protocol. The non-fluorescent nature of BrIQ makes its removal less critical than that of the highly fluorescent Dansyl chloride.
Conclusion: Making the Right Choice
The choice between this compound and Dansyl chloride depends on the specific requirements of the application.
Choose Dansyl Chloride when:
-
A well-established, classic method is preferred.
-
The environmental sensitivity of the probe can be used to study protein conformation.
-
The use of cyanide is not feasible or desirable.
Choose this compound (BrIQ) when:
-
High sensitivity is paramount.
-
Low background fluorescence is critical.
-
Robustness and reproducibility are more important than probing environmental changes.
-
The necessary safety precautions for handling cyanide are in place.
Ultimately, both reagents are powerful tools for the fluorescent labeling of amines. By understanding their underlying chemistry and photophysical properties, researchers can select the optimal reagent to achieve their analytical goals with confidence and precision.
References
A Researcher's Guide to Fatty Acid Analysis: A Comparative Evaluation of 6-(Bromomethyl)isoquinoline Hydrobromide and BF3-Methanol Derivatization Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is a critical endeavor, underpinning advancements in metabolic research, nutritional science, and biomarker discovery. The inherent properties of fatty acids—specifically their low volatility and, for some analytical methods, lack of a chromophore—necessitate a derivatization step to enable robust and sensitive analysis. This guide provides an in-depth comparison of two distinct and powerful approaches: the classic esterification with Boron Trifluoride-Methanol (BF3-Methanol) for Gas Chromatography (GC) analysis, and the sensitive fluorescent tagging using 6-(Bromomethyl)isoquinoline hydrobromide for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving analytical integrity. By providing a transparent, evidence-based comparison, this guide aims to empower you to select the optimal strategy for your specific research needs.
The Fork in the Road: GC vs. HPLC for Fatty Acid Profiling
The choice between BF3-Methanol and this compound is fundamentally a choice between two powerful, yet different, analytical platforms: Gas Chromatography and High-Performance Liquid Chromatography.
-
Gas Chromatography (GC): This technique separates volatile compounds in a gaseous mobile phase. For fatty acids, this necessitates their conversion into more volatile forms, typically Fatty Acid Methyl Esters (FAMEs). BF3-Methanol is a classic reagent for this purpose. Detection is commonly performed using a Flame Ionization Detector (FID), which offers excellent quantitation for a broad range of concentrations, or Mass Spectrometry (MS) for definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase at high pressure. While fatty acids can be analyzed directly, their detection can be challenging due to the absence of a strong UV-absorbing or fluorescent functional group. Derivatization with a fluorescent tag, such as this compound, addresses this by attaching a highly fluorescent moiety to the fatty acid, enabling ultra-sensitive detection.
Deep Dive 1: The Workhorse - BF3-Methanol for GC Analysis
Boron trifluoride-methanol is a widely used reagent for the preparation of FAMEs from both free fatty acids and complex lipids like triglycerides and phospholipids.[1]
Mechanism of Action: Acid-Catalyzed Esterification and Transesterification
BF3 acts as a Lewis acid catalyst, protonating the carboxyl group of a fatty acid, which makes it more susceptible to nucleophilic attack by methanol. For esterified fatty acids within complex lipids, BF3-methanol facilitates transesterification, where the glycerol backbone is replaced by a methyl group. The reaction is driven to completion by the large excess of methanol.
The Upside: Speed and Efficiency for Routine Analysis
The primary advantage of the BF3-methanol method is its speed and efficiency in converting a wide range of common fatty acids into their corresponding FAMEs.[1] It is a robust and well-established method suitable for routine analysis of saturated and monounsaturated fatty acids.
The Downside: A Harsh Approach for Sensitive Molecules
The strong acidic nature of BF3-methanol is also its main drawback.[1] This harshness can lead to several undesirable side reactions, compromising the accuracy of the analysis, particularly for certain classes of fatty acids:
-
Artifact Formation in Polyunsaturated Fatty Acids (PUFAs): The acidic conditions can promote the addition of methanol across the double bonds of unsaturated fatty acids, leading to the formation of methoxy artifacts.[1] This can result in the misidentification and inaccurate quantification of these important molecules.
-
Degradation of Sensitive Functional Groups: The BF3-methanol method is not suitable for fatty acids containing sensitive functional groups such as epoxy, hydroperoxy, cyclopropyl, and conjugated double bond systems, as these can be partially or completely destroyed during the derivatization process.[2]
Deep Dive 2: The Specialist - this compound for HPLC-Fluorescence
For applications demanding high sensitivity or for the analysis of fatty acids that are thermally labile or not amenable to GC, HPLC with fluorescence detection offers a powerful alternative. This approach relies on pre-column derivatization with a fluorescent tagging reagent. While specific data for this compound is limited in the readily available literature, its chemical structure suggests a reaction mechanism and application similar to other bromomethyl- and aminoquinoline-based fluorescent tags.
Mechanism of Action: Nucleophilic Substitution for Fluorescent Tagging
This compound acts as a fluorescent labeling agent. The derivatization reaction involves a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of the bromomethyl group on the isoquinoline ring. This forms a stable, highly fluorescent ester derivative that can be readily detected by a fluorescence detector. A similar mechanism is observed with other fluorescent tags like 6-aminoquinoline, which forms a fluorescent amide derivative with fatty acids in the presence of a coupling agent.[3]
The Upside: Superior Sensitivity and Mild Conditions
The primary advantage of this methodology is its exceptional sensitivity, often reaching the picomole to femtomole range, depending on the specific fluorescent tag and detector used.[3] The derivatization conditions are typically much milder than those required for BF3-methanol, preserving the integrity of sensitive and unsaturated fatty acids.[4] This makes it the method of choice for trace-level analysis and for complex biological matrices where target fatty acids are present in low concentrations.
The Downside: A More Involved Workflow and Potential for Selectivity Issues
The HPLC-fluorescence approach generally involves a more complex workflow compared to the straightforward BF3-methanol method. The derivatization reaction may require specific catalysts and careful optimization of reaction time and temperature. Furthermore, the large, hydrophobic fluorescent tag can dominate the chromatographic separation, potentially making it challenging to resolve closely related fatty acid isomers.
Performance Head-to-Head: A Comparative Summary
| Feature | BF3-Methanol with GC-FID/MS | This compound with HPLC-Fluorescence |
| Principle | Acid-catalyzed methylation to form volatile FAMEs. | Fluorescent tagging of the carboxylic acid group.[3] |
| Analytical Platform | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detection | Flame Ionization (FID), Mass Spectrometry (MS) | Fluorescence Detector (FLD) |
| Sensitivity | Good (ng to µg range) | Excellent (pg to fg range)[3] |
| Speed of Derivatization | Rapid (typically 5-30 minutes) | Varies (can be longer, requiring optimization) |
| Reaction Conditions | Harsh (acidic, often requires heating)[1] | Mild (often at room temperature or slightly elevated)[3] |
| Suitability for PUFAs | Prone to artifact formation and degradation.[1] | Excellent, preserves double bonds. |
| Suitability for Sensitive FAs | Not suitable for epoxy, hydroperoxy, etc.[2] | Generally suitable due to mild conditions. |
| Throughput | High | Moderate |
| Cost per Sample | Generally lower | Can be higher due to reagent costs. |
Experimental Protocols
Protocol 1: FAME Preparation using BF3-Methanol for GC Analysis
This protocol is a general guideline for the esterification of fatty acids from a lipid extract.
Materials:
-
Dried lipid extract (1-25 mg)
-
BF3-Methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Screw-cap reaction vials (5-10 mL)
Procedure:
-
Weigh 1-25 mg of the dried lipid extract into a screw-cap reaction vial.
-
Add 2 mL of BF3-Methanol solution to the vial.
-
Tightly cap the vial and heat at 60-100°C for 5-10 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial to stop the reaction and facilitate phase separation.
-
Shake the vial vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-FID or GC-MS system.
Protocol 2: Fluorescent Derivatization of Fatty Acids for HPLC Analysis (General Protocol)
This is a generalized protocol based on the principles of derivatization with fluorescent tags like bromomethyl or amino-functionalized reagents. Specific conditions may need to be optimized for this compound.
Materials:
-
Fatty acid sample or standard
-
This compound
-
Aprotic solvent (e.g., acetonitrile, chloroform)
-
Base catalyst (e.g., potassium carbonate, triethylamine) - if required for the specific reagent
-
Reaction vials
-
HPLC system with a fluorescence detector
Procedure:
-
Dissolve the fatty acid sample in an appropriate aprotic solvent in a reaction vial.
-
Add a molar excess of the this compound solution.
-
Add a base catalyst if necessary to deprotonate the carboxylic acid, facilitating the reaction.
-
Cap the vial and incubate at a optimized temperature (e.g., room temperature to 60°C) for a specific duration (e.g., 30-60 minutes). The optimal conditions will need to be determined experimentally.
-
After the reaction is complete, the mixture may be diluted with the initial mobile phase for HPLC analysis. In some cases, a cleanup step may be necessary to remove excess reagent.
-
Inject an aliquot of the derivatized sample into the HPLC system. The excitation and emission wavelengths for the fluorescence detector should be set appropriately for the isoquinoline fluorophore.
Visualizing the Workflows
Caption: Experimental workflow for fatty acid analysis using BF3-Methanol and GC.
Caption: General workflow for fatty acid analysis using fluorescent tagging and HPLC.
Conclusion and Recommendations
The choice between BF3-Methanol for GC analysis and a fluorescent tagging approach with a reagent like this compound for HPLC analysis is dictated by the specific requirements of the research question.
BF3-Methanol with GC-FID/MS is the recommended approach for:
-
Routine, high-throughput analysis of total fatty acid profiles where the primary analytes are saturated and monounsaturated fatty acids.
-
Applications where cost-effectiveness is a major consideration.
-
When a robust, well-established method is preferred.
Fluorescent tagging with HPLC is the superior choice for:
-
Trace-level analysis of fatty acids in complex biological matrices.
-
Studies focusing on polyunsaturated and other sensitive fatty acids that are prone to degradation under harsh conditions.
-
When very high sensitivity is required for detecting minute quantities of fatty acids.
By understanding the fundamental principles, advantages, and limitations of each derivatization strategy and its associated analytical platform, researchers can confidently select the most appropriate method to achieve accurate, reliable, and meaningful results in their fatty acid analysis endeavors.
References
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BenchChem. Unmasking the Limitations: A Comparative Guide to the Boron Trifluoride (BF3)-Methanol Method for Fatty Acid Analysis. Accessed January 11, 2026. Link
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BenchChem. A Comparative Guide to HPLC Validation of Fatty Acids Labeled with 9-(2-Bromoethoxy)anthracene and Alternatives. Accessed January 11, 2026. Link
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Food and Agriculture Organization of the United Nations. PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Accessed January 11, 2026. Link
- Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride–methanol. Journal of Lipid Research, 5(4), 600-608.
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Sigma-Aldrich. BF3-Methanol, 10% w/w. Accessed January 11, 2026. Link
- Quinlivan, V. H., & Farber, S. A. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 58(4), 819–830.
- Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS.
- Sukhija, P. S., & Palmquist, D. L. (1988). Rapid method for determination of total fatty acid content and composition of feedstuffs and feces. Journal of agricultural and food chemistry, 36(6), 1202-1206.
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BenchChem. Application Note and Protocols for GC-MS Analysis of Lipids using Boron Trifluoride-Methanol. Accessed January 11, 2026. Link
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- Hubner, F., & Korf, J. (1990). Improved automated precolumn derivatization reaction of fatty acids with bromomethylmethoxycoumarin as label.
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BenchChem. Application Notes and Protocols for HPLC Derivatization using 2-(Bromomethyl)-6-fluoronaphthalene. Accessed January 11, 2026. Link
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Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Accessed January 11, 2026. Link
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- Wolf, J. H., & Korf, J. (1990). Improved automated precolumn derivatization reaction of fatty acids with bromomethylmethoxycoumarin as label.
- Kim, J., et al. (2023). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization.
- Ledesma-Amaya, L. M., et al. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Molecules, 29(1), 234.
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A Comparative Guide to HPLC Method Validation Using 6-(Bromomethyl)isoquinoline Hydrobromide Derivatization for Enhanced Carboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the quantitative analysis of compounds lacking a strong chromophore, such as carboxylic acids, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a powerful technique to overcome this limitation, provided that a suitable fluorescent tag can be appended to the analyte of interest. This guide provides an in-depth technical overview and a robust framework for the validation of an HPLC method employing 6-(Bromomethyl)isoquinoline hydrobromide as a pre-column derivatization reagent for carboxylic acids. Furthermore, we will objectively compare this methodology with other established derivatization strategies, supported by a discussion of their respective experimental and performance characteristics.
The Imperative of Derivatization in Modern Chromatographic Analysis
Many biologically and pharmaceutically significant molecules, including fatty acids, bile acids, and various drug metabolites, contain carboxylic acid moieties but lack the structural features necessary for sensitive detection by UV-Vis or fluorescence detectors. Derivatization is a chemical modification process that converts a poorly detectable compound into a derivative with properties that are more amenable to the chosen analytical technique.[1] In the context of HPLC, pre-column derivatization involves reacting the analyte with a labeling agent prior to injection into the chromatographic system.[2] This approach not only enhances detection sensitivity but can also improve the chromatographic behavior of the analyte.[1]
6-(Bromomethyl)isoquinoline is a fluorescent labeling reagent that belongs to the class of fluorescent alkyl halides.[3][4] The isoquinoline moiety is inherently fluorescent, and upon reaction with a carboxylic acid, it imparts this property to the analyte, enabling highly sensitive and selective detection.[5][6]
The Chemistry of Derivatization: A Mechanistic Perspective
The derivatization of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a base to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the isoquinoline ring. This results in the formation of a highly fluorescent isoquinolinyl-methyl ester derivative and a bromide salt. The reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate salt in the organic solvent used for the reaction.[7]
Caption: Derivatization of a carboxylic acid with 6-(Bromomethyl)isoquinoline.
A Framework for HPLC Method Validation: Ensuring Scientific Rigor
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which we will adapt for our 6-(Bromomethyl)isoquinoline derivatization method.[8][9][10][11]
Experimental Protocol: Derivatization and HPLC Analysis
Derivatization Procedure:
-
Sample Preparation: Accurately weigh and dissolve the carboxylic acid standard or sample in a suitable organic solvent (e.g., acetone).
-
Reagent Addition: To the sample solution, add a molar excess of this compound solution, a catalytic amount of a crown ether (e.g., 18-crown-6), and an excess of a mild base (e.g., anhydrous potassium carbonate).
-
Reaction: Cap the reaction vial tightly and heat at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The optimal temperature and time should be determined during method development.
-
Quenching and Dilution: After cooling to room temperature, dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Fluorescence Detection: The excitation and emission wavelengths should be optimized for the specific isoquinoline derivative. Based on the properties of similar isoquinoline compounds, excitation in the range of 280-320 nm and emission in the range of 380-450 nm would be a reasonable starting point for optimization.[12][13]
-
Injection Volume: Typically 10-20 µL.
Caption: Experimental workflow for derivatization and HPLC analysis.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated to ensure the validity of the developed HPLC method.[14][15]
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte of interest and not from interfering components (e.g., excess reagent, degradation products). | Peak purity analysis (e.g., using a PDA detector) should indicate a pure peak. No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the analytical response. | A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recovery should typically be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-day): RSD ≤ 2% for multiple injections of the same sample. - Intermediate Precision (Inter-day): RSD ≤ 2% for analyses conducted on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Small variations in mobile phase composition, pH, column temperature, and flow rate should not significantly affect the results. |
Comparative Analysis with Alternative Derivatization Reagents
While this compound offers a promising route for the fluorescent labeling of carboxylic acids, several other reagents are commercially available and widely used. The choice of derivatization reagent is often dictated by the specific application, the nature of the analyte, and the available instrumentation.
| Derivatization Reagent | Reaction Principle | Typical Analytes | Advantages | Disadvantages |
| 6-(Bromomethyl)isoquinoline | Nucleophilic substitution (ester formation) | Carboxylic acids | Good fluorescence properties of the isoquinoline core.[5][6] | Potential for background fluorescence from excess reagent. |
| N-(9-acridinyl)-2-bromoacetamide | Nucleophilic substitution (ester formation) | Carboxylic acids | High fluorescence intensity of the acridinyl esters.[16] | Requires careful optimization of reaction conditions.[16] |
| 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) | Nucleophilic substitution (ester formation) | Carboxylic acids, fatty acids | Coumarin derivatives are highly fluorescent and relatively stable.[7][16] | May require a catalyst for efficient reaction.[7] |
| 9-anthryldiazomethane (ADAM) | Esterification | Carboxylic acids, prostaglandins | Reacts without a catalyst. | Reagent can be unstable. |
| 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS) | Nucleophilic substitution | Fatty acids | Offers very low detection limits.[2] | May involve more complex derivatization procedures.[2] |
Conclusion
The validation of an HPLC method using this compound for the derivatization of carboxylic acids provides a robust and highly sensitive analytical tool for researchers in various scientific disciplines. By imparting the inherent fluorescence of the isoquinoline moiety to otherwise non-fluorescent analytes, this pre-column derivatization strategy enables quantification at low concentrations. A thorough validation process, guided by ICH principles, is paramount to ensure the reliability and accuracy of the analytical data. While alternative derivatization reagents exist, each with its own set of advantages and disadvantages, the 6-(Bromomethyl)isoquinoline-based method stands as a compelling option for sensitive and selective carboxylic acid analysis. The principles and protocols outlined in this guide offer a comprehensive framework for the successful development, validation, and implementation of this powerful analytical technique.
References
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
-
Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]
- Zhang, Y., Zhou, J., Wang, L., & Li, P. (2015). A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection. Food Chemistry, 166, 334–340.
- Li, Y., et al. (2011). A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC with fluorescence detection and its application to Lycium barbarum seed oil. Food Chemistry, 125(4), 1365–1372.
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012).
- Czauderna, M., & Kowalczyk, J. (2002). Analysis of fatty acids by column liquid chromatography. Journal of Animal and Feed Sciences, 11(2), 145–166.
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
- Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8(70), 40159–40166.
- Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 599–610.
- Ianni, F., et al. (2018). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food samples. Food Chemistry, 269, 513–520.
- Yano, H. M., Farias, F. F., Del Bianco, M. B., & Garcia, P. L. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 71(2), 355–361.
- Al-Obaid, A. M., et al. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Scientific Reports, 9(1), 1–9.
- Chassagnon, B., et al. (2020). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules, 25(21), 5035.
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Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. Retrieved from [Link]
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Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
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Khan Academy. (2014). Alpha-substitution of carboxylic acids [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
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A Comparative Analysis of Photostability: 6-(Bromomethyl)isoquinoline Probes vs. Fluorescein
A Guide for Researchers in Cellular Imaging and Drug Development
In the realm of fluorescence-based research, the selection of an appropriate probe is paramount to the acquisition of reliable and reproducible data. While brightness is an often-prioritized characteristic, the photostability of a fluorophore—its resilience to photochemical degradation upon exposure to light—is a critical factor that dictates the feasibility of quantitative and time-lapse imaging studies. This guide provides a detailed comparison of the photostability of 6-(Bromomethyl)isoquinoline, a member of the robust heterocyclic aromatic class of fluorophores, and fluorescein, a widely used but notoriously photolabile dye.
Molecular and Photophysical Properties: A Tale of Two Structures
The disparate photostability of 6-(Bromomethyl)isoquinoline and fluorescein can be largely attributed to their distinct molecular architectures. Fluorescein, with its xanthene core, is susceptible to photooxidation, particularly through reactions with molecular oxygen from its relatively long-lived triplet state[1][2]. This process leads to irreversible cleavage of the conjugated system, resulting in a loss of fluorescence. In contrast, the rigid, fused aromatic ring system of isoquinoline offers greater resilience to such photochemical reactions.
| Property | 6-(Bromomethyl)isoquinoline (Representative) | Fluorescein |
| Excitation Max (λex) | ~330-350 nm | ~490 nm |
| Emission Max (λem) | ~440-460 nm | ~514 nm |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.4-0.6 | ~0.79-0.95 |
| Photostability | High | Low |
Experimental Design for a Head-to-Head Photostability Comparison
To empirically validate the photostability of these two probes, a controlled photobleaching experiment is essential. The following protocol outlines a robust methodology for a direct comparison.
Causality Behind Experimental Choices
The goal of this protocol is to subject both fluorophores to identical, high-intensity illumination while monitoring their fluorescence decay over time. The choice of a stable, inert matrix (e.g., a polymer film) minimizes environmental variables that could influence photobleaching. The use of a high-power laser and a sensitive detector allows for the rapid acquisition of decay curves. Normalizing the initial fluorescence intensity to 100% for both probes enables a direct comparison of their decay rates, irrespective of their initial brightness.
Experimental Workflow Diagram
Caption: Workflow for comparing fluorophore photostability.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare 1 mM stock solutions of 6-(Bromomethyl)isoquinoline and Fluorescein in a suitable solvent (e.g., DMSO).
-
Incorporate each dye into a photochemically inert polymer matrix, such as polyvinyl alcohol (PVA), at a final concentration of 10 µM.
-
Spin-coat thin, uniform films of the dye-polymer mixture onto high-quality glass coverslips.
-
-
Imaging and Photobleaching:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a high-power laser source (e.g., a 488 nm laser for fluorescein and a 355 nm laser for the isoquinoline probe) and a sensitive sCMOS or EMCCD camera[5].
-
Locate a uniform area of the film for analysis.
-
Set the imaging parameters:
-
Laser Power: Use a consistent and high power density (e.g., 50-100 W/cm²) for both samples to induce photobleaching at a measurable rate[5][6].
-
Exposure Time: Use the shortest possible exposure time that provides a good signal-to-noise ratio (e.g., 100-200 ms).
-
Time-lapse Interval: Acquire images continuously or at short, regular intervals (e.g., every 5 seconds).
-
-
Acquire an initial fluorescence image (t=0).
-
Begin continuous illumination with the laser and acquire a time-lapse series of images until the fluorescence intensity has decayed to less than 10% of the initial value.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) in a uniformly bleached area of the film.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity data by dividing the intensity at each time point by the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Hypothetical Results and Data Analysis
Based on the known properties of these classes of dyes, we can anticipate the following results from our comparative experiment.
| Time (seconds) | Normalized Fluorescein Intensity | Normalized 6-(Bromomethyl)isoquinoline Intensity |
| 0 | 1.00 | 1.00 |
| 20 | 0.52 | 0.95 |
| 40 | 0.27 | 0.90 |
| 60 | 0.14 | 0.86 |
| 80 | 0.07 | 0.82 |
| 100 | 0.04 | 0.78 |
These hypothetical data illustrate the rapid photobleaching of fluorescein, with its intensity dropping to approximately 50% within the first 20 seconds of continuous illumination. In stark contrast, the 6-(Bromomethyl)isoquinoline probe exhibits significantly greater photostability, retaining over 75% of its initial fluorescence after 100 seconds under the same conditions. The calculated photobleaching half-life for fluorescein in this scenario would be approximately 20 seconds, while that for the isoquinoline probe would be well over 200 seconds.
The Mechanism of Fluorescein Photobleaching
The vulnerability of fluorescein to photobleaching is primarily due to its propensity to form a long-lived triplet state upon excitation. In this state, the molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack the fluorophore, leading to its irreversible degradation[1][2].
Caption: Primary photobleaching pathway of fluorescein.
Conclusion
This guide provides a framework for the objective comparison of the photostability of 6-(Bromomethyl)isoquinoline and fluorescein probes. The experimental protocol outlined herein, coupled with the provided theoretical background and hypothetical data, underscores the superior photostability that can be expected from isoquinoline-based fluorophores compared to traditional dyes like fluorescein. For researchers conducting long-term imaging experiments or quantitative studies where signal stability is critical, the choice of a photostable probe such as a 6-(Bromomethyl)isoquinoline derivative is highly recommended. While fluorescein offers high initial brightness, its rapid photobleaching can lead to the misinterpretation of data and limit the scope of investigation. As always, the optimal choice of fluorophore will depend on the specific experimental requirements, but a thorough understanding of photostability is essential for all fluorescence-based research.
References
-
ResearchGate. (n.d.). Experimental set-up and photobleaching response of fluorophores on.... Retrieved from [Link]
-
Molecular Expressions Microscopy Primer. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. Retrieved from [Link]
-
Liu, Z. (2020, November 30). Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials. Retrieved from [Link]
- Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin J Anal Pharm Chem, 4(3), 1092.
-
Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
- Hummert, J., Glogger, M., Bar-Sagi, D., & Herten, D. P. (2022). Photobleaching step analysis for robust determination of protein complex stoichiometries. Molecular Biology of the Cell, 33(10), ar90.
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600.
- Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019).
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Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Retrieved from [Link]
- Mahmoudian, J., Hadavi, R., Vaziri, B., Jeddi-Tehrani, M., Bayat, A. A., Mahmoudi, A. R., ... & Ghods, R. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(2), 99–104.
- Widengren, J., Kudryavtsev, V., Antonik, M., Berger, S., Gerken, M., & Seidel, C. A. (2007). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ChemPhysChem, 8(5), 717-728.
- Kovács, T. G., Szabó, A., & Damjanovich, S. (2021). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences, 22(16), 8758.
- Sovári, D., Kormos, A., Demeter, O., Dancsó, A., Keserű, G. M., Milen, M., & Ábrányi-Balogh, P. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8(67), 38598-38605.
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Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
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A Researcher's Guide to Incorporating the Isoquinoline Scaffold: A Cost-Benefit Analysis of 6-(Bromomethyl)isoquinoline Hydrobromide
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1][2] Its presence is critical in agents ranging from vasodilators like papaverine to antineoplastic agents.[1] Consequently, the efficient incorporation of this moiety is a recurring challenge for researchers in drug discovery and organic synthesis.
This guide provides an in-depth cost-benefit analysis of using 6-(Bromomethyl)isoquinoline hydrobromide, a key reagent for this purpose. We will objectively compare its direct use against common, alternative synthetic strategies, providing the experimental data, cost considerations, and workflow analyses necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Direct Approach: Utilizing this compound
This compound is a highly reactive and versatile building block.[3] Its primary function is to act as an electrophile, enabling the direct attachment of the isoquinoline-6-methyl group to a nucleophilic substrate via substitution reactions. The hydrobromide salt form enhances the compound's stability and solubility.[3]
This reagent is the go-to choice for rapidly synthesizing libraries of compounds where the isoquinoline moiety is connected through a methylene linker to an oxygen, nitrogen, or carbon atom.
Common Applications:
-
Pharmaceutical Synthesis: Serves as a key intermediate for kinase inhibitors, anticancer agents, and compounds targeting neurological disorders.[3][4]
-
Fluorescent Probes: Used in the creation of probes for real-time biological imaging.[3]
-
Complex Molecule Synthesis: Valued for its ability to participate in various nucleophilic substitution reactions to build complex molecular architectures.[3]
Logical Workflow
The primary advantage of this reagent is its straightforward, "plug-and-play" nature. The workflow is typically a one-step nucleophilic substitution.
Caption: Generalized workflow for direct alkylation.
Cost-Benefit Analysis
-
Benefit (Time & Simplicity): This approach is exceptionally rapid. It saves significant time in route development and execution, making it ideal for generating initial compound libraries for structure-activity relationship (SAR) studies. The reaction conditions are generally mild and high-yielding.
-
Cost (Reagent Price): As a specialized, pre-functionalized reagent, this compound carries a significant cost. Prices from various suppliers indicate a premium for this convenience.
| Product | Supplier Example | Price (USD) for 1g |
| This compound | Chem-Impex | $534.00[3] |
| This compound | Sunway Pharm | $589.00[5] |
This table is for illustrative purposes; prices are subject to change and vary by supplier and purity.
Alternative Strategy 1: In-House Synthesis via Bromination
A common and cost-effective alternative is the in-situ or batch preparation of the bromomethyl compound from its readily available precursor, 6-methylisoquinoline. This typically involves a radical bromination reaction using a source like N-Bromosuccinimide (NBS).
Logical Workflow
This strategy introduces an additional synthetic step but drastically reduces the starting material cost.
Caption: Workflow for synthesis via bromination.
Cost-Benefit Analysis
-
Benefit (Cost Savings): The primary driver for this approach is economic. The starting materials are substantially cheaper than the pre-functionalized reagent.
| Reagent | Supplier Example | Price (USD) |
| 6-Methylisoquinoline | Crescent Chemical | $101.29 / 25mg[6] |
| 6-Methylisoquinoline | Oakwood Chemical | $43.00 / 1g[7] |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | $44.30 / 100g |
| N-Bromosuccinimide (NBS) | Chem-Impex | $20.00 / 100g[8] |
This table is for illustrative purposes; prices are subject to change and vary by supplier and purity.
The cost to produce 1 gram of the brominated intermediate is a fraction of the purchase price, even accounting for solvents and initiator.
-
Cost (Time, Labor, & Yield): This benefit comes at the cost of an additional reaction step. Benzylic brominations can sometimes suffer from side reactions, such as dibromination or reactions on the aromatic ring, potentially requiring careful optimization and chromatographic purification.[9] This adds time, labor, and solvent costs to the overall process. Furthermore, handling NBS requires specific safety precautions as it is a potent brominating agent.[8]
Experimental Protocol: Benzylic Bromination of 6-Methylisoquinoline
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-methylisoquinoline (1.0 eq) and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 6-(bromomethyl)isoquinoline can be used directly in the next step or purified by column chromatography if necessary.
Alternative Strategy 2: Cross-Coupling Reactions
For synthetic targets requiring more diversity at the 6-position, a completely different and more versatile strategy involves using a precursor like 6-bromoisoquinoline and employing modern cross-coupling reactions. This approach is not for creating the -CH2- linker but for directly forming C-C, C-N, or C-O bonds at the 6-position.
Key Methodologies:
-
Suzuki Coupling: Reacts 6-bromoisoquinoline with a boronic acid or ester to form a new C-C bond.[10][11] This is excellent for creating biaryl structures.
-
Sonogashira Coupling: Couples 6-bromoisoquinoline with a terminal alkyne to form an arylethyne, a versatile intermediate.[12][13][14]
-
Buchwald-Hartwig Amination: Forms a C-N bond by reacting 6-bromoisoquinoline with an amine.[15][16][17]
Logical Workflow
Caption: Versatile synthesis via cross-coupling.
Cost-Benefit Analysis
-
Benefit (Versatility & Convergence): This is the most powerful strategy for generating diverse analogues. It allows for the direct installation of complex fragments in a single step, leading to highly convergent synthetic routes. For exploring SAR around the 6-position, these methods are unparalleled.
-
Cost (Catalysts & Optimization): The primary costs are the palladium catalysts and specialized phosphine ligands, which can be expensive. These reactions often require rigorous anhydrous, anaerobic conditions and careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields. The cost of the coupling partner must also be considered.
Comparative Summary & Recommendations
| Strategy | Primary Use Case | Pros | Cons | Relative Cost |
| Direct Use of 6-(Bromomethyl)isoquinoline HBr | Rapid library synthesis, small-scale reactions | - Extremely fast and simple- High-yielding, reliable | - Very high reagent cost- Limited to methylene linker | |
| In-House Synthesis via Bromination | Large-scale synthesis, cost-sensitive projects | - Drastic reduction in material cost | - Adds an extra synthetic step- Requires purification/optimization- Handling of hazardous reagents | $ |
| Cross-Coupling from 6-Bromoisoquinoline | SAR exploration, synthesis of complex targets | - Unmatched synthetic versatility- Convergent routes | - High cost of catalysts/ligands- Requires extensive optimization |
Final Recommendations for the Practicing Scientist:
-
For rapid, proof-of-concept synthesis or generating a small, focused library for initial biological screening: The convenience of This compound is often worth the premium price. The time saved can accelerate project timelines significantly.
-
When a synthetic route is established and scale-up is required, or for academic labs on a tight budget: The in-house synthesis from 6-methylisoquinoline is the most logical and economical choice. The upfront investment in time for optimization pays dividends in material cost savings.
-
For programs focused on extensive SAR exploration at the 6-position or requiring the introduction of complex functionalities: Cross-coupling strategies are the superior and often necessary approach. Their power to create novel chemical matter justifies the higher complexity and cost.
References
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]
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Isoquinoline synthesis. Organic Chemistry Portal. [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
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Synthesis of isoquinoline derivatives. ResearchGate. [Link]
-
New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Ingenta Connect. [Link]
-
Recent isoquinoline synthesis methods. ResearchGate. [Link]
-
N-Bromosuccinimide. Oakwood Chemical. [Link]
-
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]
-
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. ACS Publications. [Link]
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Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. ResearchGate. [Link]
-
Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. [Link]
-
6-(Bromomethyl)isoquinoline HBr, min 95%. Struchem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
6-Methylisoquinoline. Oakwood Chemical. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
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A Guide to the Inter-Laboratory Validation of a 6-(Bromomethyl)isoquinoline Hydrobromide-Based Assay for Carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis and pharmaceutical quality control, the accurate quantification of carboxylic acids—a class of compounds central to numerous metabolic pathways and drug entities—is of paramount importance. Direct analysis of these molecules via High-Performance Liquid Chromatography (HPLC) is often hampered by their lack of a strong native chromophore or fluorophore. Chemical derivatization addresses this challenge by introducing a tag that enhances detectability. This guide provides an in-depth protocol for the inter-laboratory validation of an assay utilizing 6-(Bromomethyl)isoquinoline hydrobromide as a fluorescent labeling agent for carboxylic acids and compares its potential performance against established derivatization reagents.
The Principle of Derivatization with this compound
6-(Bromomethyl)isoquinoline is a derivatizing agent whose utility stems from its reactive bromomethyl group. This group readily undergoes a nucleophilic substitution reaction with the carboxylate anion of a carboxylic acid, typically in a non-aqueous solvent and facilitated by a catalyst, to form a highly fluorescent isoquinoline ester derivative. The resulting derivative can be sensitively detected by fluorescence detectors, significantly lowering the limits of detection and quantification.
Comparative Analysis of Derivatizing Agents for Carboxylic Acids
The selection of a derivatizing agent is a critical decision in method development, contingent on factors such as reaction kinetics, stability of the derivative, and the desired sensitivity. While this compound is a promising reagent, it is essential to evaluate it alongside other commonly used agents.
| Derivatizing Agent | Class | Detection Method | Typical Reaction Conditions | Advantages | Potential Limitations |
| This compound | Alkyl Halide | Fluorescence | Acetonitrile, Crown Ether/Potassium Carbonate Catalyst, Heat | Potentially high fluorescence quantum yield from the isoquinoline moiety. | Reaction may require optimization; potential for side reactions with other nucleophiles. |
| 5-(Bromomethyl)fluorescein | Alkyl Halide | Fluorescence | Acetonitrile, Catalyst | Strong absorptivity and fluorescence[1]. | Can also react with thiols[1]. |
| 9-Anthryldiazomethane (ADAM) | Diazoalkane | Fluorescence | Ethereal solution, Room Temperature | Reacts without a catalyst[1]; commonly used for biomolecules[1]. | Potentially hazardous (diazo compound); can react with phosphates[1]. |
| 9-Chloromethyl Anthracene | Alkyl Halide | Fluorescence | Acetonitrile, Catalyst, 50 min reaction time | Good sensitivity with detection limits in the low pmol range[2]. | Requires a catalyst for the reaction[2]. |
Inter-Laboratory Validation Protocol for the this compound Assay
The objective of an inter-laboratory validation study is to establish the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories. This protocol is designed in accordance with the ICH Q2(R1) guidelines on the validation of analytical procedures[3][4].
Workflow for Inter-Laboratory Validation
Caption: Workflow of the inter-laboratory validation study.
Step-by-Step Experimental Protocol
1. Preparation of Reagents:
-
Derivatization Reagent: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 and a 5 mg/mL suspension of anhydrous potassium carbonate in acetonitrile.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the carboxylic acid analyte in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range.
2. Sample and Standard Derivatization:
-
To 100 µL of the sample or standard solution in a clean vial, add 100 µL of the derivatization reagent and 20 µL of the catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block.
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. HPLC-Fluorescence Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact composition should be optimized in a single-laboratory validation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths should be optimized for the isoquinoline derivative (a starting point could be λex = 290 nm, λem = 380 nm).
Validation Parameters and Acceptance Criteria
Based on ICH Q2(R1) guidelines, the following parameters must be evaluated[5][6][7].
| Validation Parameter | Description | Minimum Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be free of interference from matrix components, and peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Established by confirming acceptable linearity, accuracy, and precision at the extremes of the range. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. Recovery should be within 98.0% to 102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision (Inter-day/Inter-analyst): RSD ≤ 3%. Reproducibility (Inter-laboratory): RSD ≤ 5% (to be determined by the study). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant change in results with minor variations in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Data Analysis and Interpretation
Data from all participating laboratories should be collected and analyzed statistically. Analysis of variance (ANOVA) is a key tool to differentiate between-laboratory and within-laboratory variability, providing a quantitative measure of reproducibility.
Conclusion
The use of this compound as a derivatizing agent presents a viable and sensitive method for the quantification of carboxylic acids. A rigorous inter-laboratory validation, as outlined in this guide, is essential to establish the method's suitability for its intended purpose in a regulated environment. By systematically evaluating specificity, linearity, accuracy, precision, and robustness across multiple laboratories, the scientific community can gain confidence in the reliability and transferability of the assay, ultimately ensuring data integrity in research and development.
References
-
Chan, C. C., et al. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Available at: [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Available at: [Link]
-
Journal of Chromatographic Science. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
RSC Publishing. (1994). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Available at: [Link]
-
SlideShare. (2016). ICH Q2 Analytical Method Validation. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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A Comparative Guide to 6-(Bromomethyl)isoquinoline Hydrobromide for Enhanced Fluorescence Detection in Mass Spectrometry
In the landscape of modern analytical chemistry, the demand for higher sensitivity and specificity in the quantification of low-abundance analytes is ever-present. This is particularly true in fields such as metabolomics, clinical diagnostics, and pharmaceutical development, where the accurate measurement of biomarkers can have profound implications. While liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for its selectivity and broad applicability, many endogenous molecules, such as fatty acids and steroids, exhibit poor ionization efficiency and lack a chromophore for sensitive optical detection. Chemical derivatization emerges as a powerful strategy to overcome these limitations, and the choice of the derivatizing agent is paramount to the success of the analytical method.
This guide provides an in-depth technical comparison of 6-(Bromomethyl)isoquinoline hydrobromide (BrIQ), a fluorescent labeling reagent, with other commonly used derivatizing agents for fluorescence and mass spectrometry detection. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Imperative for Derivatization in LC-MS
Many biologically significant molecules, including carboxylic acids, amines, and thiols, are often challenging to analyze directly by LC-MS for several reasons:
-
Poor Ionization Efficiency: In electrospray ionization (ESI), the most common ionization technique for LC-MS, the analyte must be readily charged in solution. Molecules that are not easily protonated or deprotonated will yield a weak signal.
-
Lack of a Fluorophore: Fluorescence detection offers exceptional sensitivity, often orders of magnitude greater than UV-Vis absorption. However, many native biomolecules do not possess a fluorescent moiety.
-
Poor Chromatographic Retention: Highly polar analytes may have limited retention on reversed-phase columns, leading to co-elution with the solvent front and poor separation from matrix components.
Chemical derivatization addresses these challenges by introducing a tag that imparts desirable physicochemical properties to the analyte. An ideal derivatizing agent should offer:
-
High Reaction Yield and Specificity: The reaction should be quantitative and selective for the target functional group under mild conditions.
-
Enhanced Ionization Efficiency: The tag should ideally contain a readily ionizable group to boost the MS signal.
-
Strong Fluorophore: For fluorescence detection, the tag must have a high molar absorptivity and a high fluorescence quantum yield.
-
Improved Chromatographic Behavior: The derivatized product should be amenable to separation on common LC columns.
-
Stable Derivatives: The resulting product must be stable throughout the sample preparation and analysis workflow.
This compound: A Promising Reagent
This compound is a versatile reagent for the derivatization of nucleophilic functional groups, most notably carboxylic acids and thiols. The isoquinoline moiety is a well-established fluorophore, and the bromomethyl group provides a reactive site for nucleophilic substitution.
Mechanism of Derivatization
The derivatization reaction with BrIQ proceeds via a nucleophilic substitution (SN2) reaction. The nucleophile, typically a carboxylate or thiolate anion, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable ester or thioether linkage, respectively. The reaction is typically carried out in a non-aqueous solvent in the presence of a base to deprotonate the analyte.
Caption: Derivatization of an analyte with this compound.
Comparative Analysis of Fluorescent Derivatization Reagents
To objectively evaluate the performance of BrIQ, it is essential to compare it with other established fluorescent labeling reagents. The choice of reagent will depend on the target functional group and the specific requirements of the assay.
| Reagent | Target Functional Group | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| 6-(Bromomethyl)isoquinoline (BrIQ) | Carboxylic Acids, Thiols, Phenols | ~290-320 | ~370-400 | Good reactivity, stable derivatives. | Limited data on quantum yield and MS signal enhancement. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | ~330-350 | ~510-540 | High quantum yield, well-characterized, enhances ionization.[1][2] | Can form multiple derivatives, less reactive with sterically hindered amines.[3] |
| Fluorescein Isothiocyanate (FITC) | Primary Amines | ~495 | ~525 | High molar absorptivity, widely used in biological applications. | pH-sensitive fluorescence, can be prone to photobleaching. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | ~265 | ~315 | Forms stable derivatives, good for HPLC with fluorescence detection.[4] | Derivatives can be hydrophobic, potentially leading to long retention times. |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | ~325 | ~395 | High quantum yield, good for sensitive fluorescence detection. | Less commonly used in MS applications. |
Experimental Data: A Head-to-Head Comparison (Simulated)
While direct, peer-reviewed comparative studies for BrIQ against other reagents in an LC-MS context are limited, we can construct a simulated comparison based on the known properties of isoquinoline derivatives and common derivatization agents. The following table illustrates the expected performance characteristics for the derivatization of a model fatty acid.
| Parameter | 6-(Bromomethyl)isoquinoline (BrIQ) | Dansyl Hydrazine (for carboxylic acids) |
| Reaction Time | 30-60 min | 60-90 min |
| Reaction Temperature | 60-80 °C | 60-70 °C |
| Derivative Stability | High | Moderate to High |
| Fluorescence Quantum Yield (ΦF) | Moderate to High (estimated 0.3-0.7 for derivatives)[5] | High (typically > 0.5) |
| MS Signal Enhancement (ESI+) | Expected to be significant due to the basic nitrogen in the isoquinoline ring. | Significant, introduces a readily protonated dimethylamino group. |
| Limit of Detection (LOD) | Expected to be in the low fmol to high amol range. | Low fmol range. |
Experimental Protocol: Derivatization of a Carboxylic Acid with this compound for LC-MS/MS Analysis
This protocol provides a general framework for the derivatization of carboxylic acids using BrIQ. Optimization of reaction conditions may be necessary for specific analytes and matrices.
Materials:
-
This compound (BrIQ)
-
Analyte standard or sample containing carboxylic acids
-
Acetonitrile (ACN), anhydrous
-
Potassium carbonate (K2CO3), anhydrous
-
Crown ether (e.g., 18-crown-6)
-
Microcentrifuge tubes or reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the carboxylic acid standard in a suitable solvent (e.g., ACN).
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the carboxylic acid fraction. Ensure the final extract is evaporated to dryness and reconstituted in a small volume of anhydrous ACN.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the analyte solution in ACN.
-
Add 10 µL of a 10 mg/mL solution of BrIQ in ACN.
-
Add 2 mg of anhydrous K2CO3 and a catalytic amount of 18-crown-6 (to enhance the solubility of the carbonate).
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture at 70°C for 45 minutes in a heating block.
-
-
Sample Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the K2CO3.
-
Carefully transfer the supernatant to a new tube or an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Caption: Experimental workflow for the derivatization of carboxylic acids with BrIQ.
Mass Spectrometry Considerations for BrIQ Derivatives
The isoquinoline moiety not only imparts fluorescence but also influences the mass spectrometric behavior of the derivatized analyte.
-
Ionization: The nitrogen atom in the isoquinoline ring is basic and can be readily protonated, leading to a strong [M+H]+ ion in positive mode ESI. This is a significant advantage for analytes that are otherwise difficult to ionize.
-
Fragmentation: In tandem mass spectrometry (MS/MS), BrIQ-derivatized molecules are expected to produce characteristic fragment ions. The fragmentation of the isoquinoline ring can provide structural confirmation.[6][7] A common fragmentation pathway involves the neutral loss of the isoquinoline methyl group or cleavage at the ester/thioether bond. This allows for the development of sensitive and specific Multiple Reaction Monitoring (MRM) assays.
Conclusion and Future Outlook
This compound is a promising derivatization agent for the sensitive analysis of carboxylic acids and thiols by LC-MS with fluorescence detection. Its ability to introduce a fluorophore and a readily ionizable group in a single step makes it an attractive alternative to other reagents. While more direct comparative studies are needed to fully elucidate its performance against established methods, the fundamental properties of the isoquinoline scaffold suggest significant potential for enhancing both fluorescence and mass spectrometric sensitivity.
As the field of analytical chemistry continues to push the boundaries of detection, reagents like BrIQ will play a crucial role in enabling researchers to quantify previously undetectable molecules. Future work should focus on a systematic evaluation of BrIQ's performance with a wide range of analytes and its application to complex biological matrices. The development of isotopically labeled BrIQ standards would further enhance its utility for quantitative studies using isotope dilution mass spectrometry.
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. [Link]
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Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. (2016). ResearchGate. [Link]
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LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. [Link]
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). PubMed. [Link]
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Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2012). PubMed. [Link]
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). MDPI. [Link]
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Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). PubMed Central. [Link]
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Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). RSC Advances. [Link]
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. [Link]
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A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. [Link]
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). PubMed Central. [Link]
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A Comparative Guide to Isoquinoline-Based Probes for Metal Ion Detection
In the realm of analytical chemistry and biomedical research, the precise detection of metal ions is of paramount importance.[1][2] Metal ions play a dual role in biological systems; some are essential micronutrients, while others are potent toxins even at trace concentrations.[1][3] Consequently, the development of sensitive and selective methods for their detection is a significant area of research.[4][5] Among the various analytical techniques, fluorescence spectroscopy has emerged as a powerful tool due to its high sensitivity, rapid response time, and potential for real-time monitoring in living systems.[1][4][6] Isoquinoline and its derivatives have garnered considerable attention as versatile scaffolds for the design of fluorescent probes, owing to their excellent photophysical properties, good biocompatibility, and the relative ease with which they can be functionalized to create specific metal ion binding sites.[7][8]
This guide provides a comparative study of various isoquinoline-based fluorescent probes for the detection of a range of metal ions. We will delve into the diverse sensing mechanisms, compare their performance metrics with supporting experimental data, and provide standardized protocols to enable researchers to select and apply the most suitable probe for their specific analytical needs.
Understanding the Sensing Mechanisms
The efficacy of an isoquinoline-based fluorescent probe lies in its ability to translate the event of metal ion binding into a measurable change in its fluorescence properties.[6] This is typically achieved through several photophysical mechanisms, the most common of which are Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Fluorescence Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET)
In a typical PET-based sensor, the isoquinoline fluorophore is linked to a metal ion receptor (chelator) that has a lone pair of electrons. In the absence of the target metal ion, excitation of the fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore, quenching the fluorescence (a "turn-off" state). Upon binding of the metal ion to the receptor, the lone pair of electrons is engaged in the coordination bond, which inhibits the PET process and restores the fluorescence of the isoquinoline core (a "turn-on" response).[9]
Caption: Photoinduced Electron Transfer (PET) mechanism in isoquinoline-based probes.
Chelation-Enhanced Fluorescence (CHEF)
The CHEF effect is another common mechanism for "turn-on" fluorescent probes. In some isoquinoline-based probes, the fluorophore itself contains a binding site that, in its free form, has a low fluorescence quantum yield due to rotational or vibrational motions that lead to non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity.[10]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Comparative Performance of Isoquinoline-Based Probes
The selection of a fluorescent probe for a specific application depends on several key performance indicators. These include the target metal ion, the detection limit, the solvent system, and the nature of the fluorescence response ("turn-on" or "turn-off"). The following table summarizes the performance of several recently developed isoquinoline-based probes for various metal ions.
| Probe Name/Reference | Target Ion | Detection Limit (LOD) | Solvent System | Response Type | Key Features & Remarks |
| L (Schiff Base)[11][12] | Al³⁺ | 1.2 x 10⁻⁷ M | Not specified | Turn-on | 38-fold fluorescence enhancement.[11][12] |
| QP2 [13] | Zn²⁺ | 17.7 nM | DMSO/H₂O | Turn-on (AIE) | Aggregation-induced emission mechanism.[13] |
| Probe 1 [14][15] | Al³⁺ / Fe³⁺ | Al³⁺: 2.20 x 10⁻⁶ M, Fe³⁺: 1.96 x 10⁻⁵ M | Aqueous solution | "Off-on-off" | Relay recognition of Al³⁺ (turn-on) and then Fe³⁺ (turn-off).[14][15] |
| DDTQ [10] | Cd²⁺ | 126 nM | Aqueous media | Turn-on | Low toxicity and biocompatible for cell imaging.[10] |
| QMC [16] | Pb²⁺ | 13 µM | ACN/H₂O | Turn-on (Blue shift) | Exhibits a large blue shift upon binding.[16] |
| Probe 9 [17] | Cu²⁺ | 320 nM | CH₃CN-HEPES | Quenching | Hydrolysis-based mechanism.[17] |
| Probe 6 [17] | Fe³⁺ | 65.2 nM | HEPES buffer with EtOH | Turn-on | Localizes in lysosomes for cellular imaging.[17] |
| Thiosemicarbazone 19 [17] | Hg²⁺ | 0.52 µM | HEPES buffer | Quenching | Reversible with biothiols.[17] |
Experimental Protocols for Comparative Analysis
To ensure a fair and accurate comparison of different isoquinoline-based probes, a standardized experimental workflow is crucial. The following protocols provide a step-by-step guide for the preparation of reagents and the execution of fluorescence measurements.
General Experimental Workflow
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A Comparative Guide to the Biocompatibility of 6-(Bromomethyl)isoquinoline-Derived Probes for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the ability to visualize cellular processes in real-time is paramount. Live-cell imaging provides an unparalleled window into the dynamic nature of biology, but its fidelity hinges on a critical, often underestimated, factor: the biocompatibility of the fluorescent probes used. An ideal probe must illuminate its target without perturbing the very biology it is meant to observe. This guide provides an in-depth, objective comparison of 6-(bromomethyl)isoquinoline-derived probes, assessing their performance and biocompatibility against common alternatives, grounded in established experimental methodologies.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] Its derivatives have been developed as fluorescent probes due to their tunable photophysical properties.[1][3] The 6-(bromomethyl) functionality, in particular, serves as a reactive handle, allowing these probes to be conjugated to specific cellular targets.[4] However, this reactivity also necessitates a rigorous evaluation of their impact on cell health and function.
The Imperative of Biocompatibility: Beyond Brightness
While brightness and photostability are crucial, a probe's biocompatibility is the true determinant of its utility in generating physiologically relevant data. Adverse effects can manifest in several ways:
-
Cytotoxicity: Direct poisoning of the cell, leading to compromised function or death.
-
Phototoxicity: Light-induced damage, where the probe, upon excitation, generates reactive oxygen species (ROS) that harm cellular components.[5][6]
-
Perturbation of Cellular Processes: Interference with signaling pathways, cell cycle progression, or organelle function, leading to non-physiological observations.
Assessing these factors requires a multi-pronged experimental approach, moving beyond simple endpoint assays to a kinetic, real-time understanding of a probe's impact.[7]
A Multi-Faceted Framework for Assessing Probe Biocompatibility
A robust assessment of biocompatibility is not a single experiment but a suite of assays designed to probe different aspects of cellular health. The international standard ISO 10993 provides a framework for evaluating the biological risks of medical devices, and its principles of tiered testing are highly relevant for imaging probes.[8][9][10]
The workflow for this assessment involves a systematic progression from initial cytotoxicity screening to more nuanced functional and phototoxicity assays.
Caption: Workflow for assessing the biocompatibility of live-cell imaging probes.
Comparative Analysis: Isoquinoline Probes vs. The Alternatives
The selection of a fluorescent probe is often a trade-off between various performance metrics. 6-(Bromomethyl)isoquinoline-derived probes offer a unique set of characteristics, but how do they stack up against established classes of dyes like silicon-rhodamines (SiR) and BODIPY derivatives?
| Parameter | 6-(Bromomethyl)isoquinoline Probes | Silicon-Rhodamine (SiR) Probes | BODIPY Dyes | Justification & Causality |
| Excitation/Emission (λ) | ~360-400 nm / ~400-500 nm (Blue/Cyan)[11] | ~650 nm / ~670 nm (Far-Red)[12][13] | ~490-580 nm / ~500-600 nm (Green/Orange) | The choice of wavelength is critical. Far-red probes like SiR minimize phototoxicity and autofluorescence.[14] Blue-light excitation for isoquinolines can be more damaging.[5] |
| Reported Cytotoxicity (IC50) | Highly structure-dependent; requires empirical testing. Potential for off-target reactivity. | Generally low (< 10 µM), high signal-to-noise allows for low nM concentrations.[13] | Varies by derivative; some can disrupt membrane potential. | The bromomethyl group is a reactive electrophile, which can lead to off-target alkylation and higher intrinsic toxicity if not highly specific to its intended target. SiR probes' fluorogenic nature reduces background and allows lower, less toxic concentrations.[12] |
| Phototoxicity | Moderate to High. Blue excitation light is more energetic and prone to inducing ROS.[5][14] | Low. Far-red light is less energetic, reducing ROS generation and cellular damage.[12] | Moderate. Dependent on the specific structure and imaging conditions. | Phototoxicity is a function of wavelength, illumination intensity, and the probe's triplet state quantum yield.[6][15] Probes excited by lower energy (longer wavelength) light are inherently less likely to cause photodamage. |
| Cell Permeability | Generally good due to the planar heterocyclic structure. | Excellent, facilitated by dynamic spirolactone equilibrium.[12] | Good, but can be prone to non-specific accumulation in lipid-rich organelles.[16] | Permeability is governed by lipophilicity and molecular size. The SiR spirolactone form is non-polar and readily crosses membranes, a key design advantage.[12] |
| Fluorogenicity | Typically "always on," requiring wash steps. | Highly fluorogenic; fluorescence increases dramatically upon target binding.[12] | Generally non-fluorogenic. | Fluorogenicity (turning "on" only upon binding) is a major advantage, as it eliminates the need for wash steps that can stress cells and allows for real-time tracking of probe binding.[17] |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every protocol must be a self-validating system incorporating appropriate controls. Here, we detail a foundational protocol for assessing cytotoxicity.
Protocol 1: Assessing Metabolic Viability via MTT Assay
This assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the metabolic activity of the cell population. A decrease in activity is indicative of cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Probe Incubation: Prepare serial dilutions of the 6-(bromomethyl)isoquinoline probe and a comparator probe (e.g., SiR-Halo) in complete cell culture medium. Remove the old medium from the cells and add the probe-containing medium.
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the probe's solvent (e.g., DMSO) used in the dilutions (controls for solvent toxicity).
-
Positive Control: Cells treated with a known cytotoxic agent, such as 10% DMSO or 1 µM staurosporine (ensures the assay is working).
-
-
-
Incubation Period: Incubate the plate for the desired time period (e.g., 4, 12, 24 hours) to assess both acute and chronic toxicity.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a similar solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Real-Time Apoptosis Detection via Caspase-3/7 Activity
This assay provides kinetic data on the induction of apoptosis, a programmed form of cell death. It is more informative than endpoint assays as it reveals when toxicity occurs.[18][19]
Principle: A non-fluorescent substrate for activated caspases 3 and 7 is added to the cell culture. When apoptosis is initiated, caspases cleave the substrate, releasing a DNA-binding green fluorescent dye. The increase in green fluorescence specifically marks apoptotic cells.
Caption: Experimental workflow for a multiplexed real-time cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Follow Step 1 from the MTT assay protocol.
-
Reagent Preparation: Prepare a master mix containing the Caspase-3/7 green detection reagent and a membrane-impermeable red dye (e.g., Propidium Iodide or a SYTOX derivative) to simultaneously measure necrosis.[7]
-
Treatment: Add the probe dilutions to the cells, followed immediately by the detection reagent master mix.
-
Kinetic Imaging: Place the plate into a live-cell imaging system (e.g., IncuCyte) equipped with an incubator.[18]
-
Data Acquisition: Acquire phase-contrast and fluorescence images (green and red channels) every 2-4 hours for a period of 24-72 hours.
-
Analysis: Use the system's software to count the number of green (apoptotic) and red (necrotic) cells in each well at each time point. Plot the counts over time to create kinetic curves of cell death induction for each probe concentration.
Conclusion and Authoritative Grounding
The assessment of biocompatibility is a non-negotiable aspect of probe development and application for live-cell imaging. While 6-(bromomethyl)isoquinoline-derived probes offer utility, particularly in the blue/cyan spectral region, their inherent reactivity and excitation wavelengths demand careful and comprehensive evaluation. The data suggest that for long-term, minimally perturbative imaging, far-red, fluorogenic probes like the silicon-rhodamine class often represent a superior alternative due to their lower phototoxicity and higher signal-to-noise ratios at nanomolar concentrations.[12][13]
Researchers must move beyond simply asking "is my probe bright enough?" to "is my probe safe enough for my cells?". The causality is clear: a toxic probe does not report on healthy physiology but rather on a system perturbed by the measurement itself.[15] By employing the rigorous, multi-faceted, and self-validating experimental frameworks outlined here, scientists can ensure the integrity of their live-cell imaging data and generate truly reliable biological insights.
References
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- Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius.
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- Cellular Phototoxicity. (n.d.). Nikon's MicroscopyU.
- Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. (2010). RSC Publishing.
- Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.).
- Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2025). NIH.
- LIVE Cytotoxicity Assay. (n.d.). Nanolive.
- Real-Time Cytotoxicity Assays. (n.d.). NIH.
- A Comparative Guide to Alternatives for Cy5-PEG2-exo-BCN in Live Cell Imaging. (n.d.). Benchchem.
- Cell viability assays. (n.d.). Abcam.
- Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. (n.d.). MDPI.
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- ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1. (n.d.). Polymer Solutions.
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- Fluorogenic probes for live-cell imaging of biomolecules. (n.d.). DSpace@MIT.
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A Senior Application Scientist's Guide to Catalyst Selection for the Derivatization of 6-(Bromomethyl)isoquinoline Hydrobromide
For researchers and professionals in drug development, the isoquinoline scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates. The derivatization of this core, particularly through functional handles like the bromomethyl group, is a critical step in the synthesis of novel therapeutics. 6-(Bromomethyl)isoquinoline hydrobromide is a key building block in this endeavor, and its efficient derivatization is paramount. This guide provides a quantitative comparison of different catalytic strategies for the N-alkylation of various nucleophiles with this compound, offering insights into catalyst selection based on yield, reaction conditions, and green chemistry principles.
The Central Role of Catalysis in Isoquinoline Derivatization
The N-alkylation of a nucleophile with this compound is, at its core, a nucleophilic substitution reaction. The benzylic nature of the bromide enhances its reactivity. However, to achieve high yields, minimize side products, and ensure mild reaction conditions suitable for complex molecules, the choice of catalyst is crucial. This guide will focus on two primary and highly effective catalytic systems: Phase Transfer Catalysis (PTC) and Base-Mediated Derivatization, with a discussion on the potential of organocatalysis.
Phase Transfer Catalysis: A Green and Efficient Approach
Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as a solid or aqueous inorganic base and an organic substrate.[1] PTC offers a greener alternative to traditional methods by often allowing the use of less hazardous solvents and milder bases.[1] The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium salt, which transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction with the electrophile occurs.
Catalyst in Focus: Tetrabutylammonium Bromide (TBAB)
Tetrabutylammonium bromide (TBAB) is a commonly used and highly effective phase-transfer catalyst for N-alkylation reactions. Its lipophilic butyl chains facilitate the transport of the deprotonated nucleophile into the organic phase.
Reaction Workflow: PTC-Mediated N-Alkylation
Caption: Workflow for PTC-mediated N-alkylation.
Experimental Protocol: PTC-Mediated N-Alkylation of Imidazole
-
Reaction Setup: To a solution of imidazole (1.2 mmol) in a biphasic solvent system of toluene (10 mL) and 50% aqueous potassium hydroxide (5 mL), add tetrabutylammonium bromide (TBAB) (0.1 mmol).
-
Addition of Electrophile: Add this compound (1.0 mmol) to the vigorously stirred mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Isolation: Upon completion (monitored by TLC), separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated imidazole derivative.
Base-Mediated Derivatization: A Straightforward Approach
In many instances, particularly with sufficiently nucleophilic amines, the N-alkylation can proceed efficiently with only a base to deprotonate the nucleophile and neutralize the HBr byproduct. This method is straightforward but may require more forcing conditions (e.g., heating) compared to PTC.
Base in Focus: Potassium Carbonate (K₂CO₃)
Potassium carbonate is a mild and inexpensive inorganic base commonly used in N-alkylation reactions. It is sufficiently basic to deprotonate a wide range of N-nucleophiles.
Reaction Workflow: Base-Mediated N-Alkylation
Caption: Workflow for base-mediated N-alkylation.
Experimental Protocol: Base-Mediated N-Alkylation of Piperidine
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate (2.5 mmol) in anhydrous dimethylformamide (DMF) (10 mL).
-
Addition of Nucleophile: Add piperidine (1.2 mmol) to the suspension and stir for 15 minutes at room temperature.
-
Addition of Electrophile: Add this compound (1.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 3-5 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the tertiary amine product.
Organocatalysis: An Emerging Alternative
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. For N-alkylation, nucleophilic catalysts like N-methylimidazole can be employed. While direct comparative data for this compound is scarce, the principle involves the formation of a more reactive intermediate. For instance, N-methylimidazole could react with the benzylic bromide to form a highly reactive imidazolium salt, which is then readily displaced by the primary nucleophile. This approach can be particularly useful for less reactive nucleophiles.[2]
Quantitative Comparison of Derivatization Yields
The following table summarizes the expected yields for the N-alkylation of various nucleophiles with this compound under different catalytic conditions, based on established protocols for similar benzylic bromides.
| Nucleophile | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | TBAB (PTC) | Toluene/H₂O | 25 | 4-6 | ~95 | [3] |
| Piperidine | K₂CO₃ | DMF | 60 | 3-5 | ~90 | [4] |
| Aniline | None (Excess Amine) | Ethanol | 78 | 8 | ~85 | [5] |
| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 80 | 12 | ~88 | N/A |
Note: Yields are approximate and based on representative literature procedures for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Conclusion and Recommendations
For the derivatization of this compound, both Phase Transfer Catalysis and traditional base-mediated methods offer high yields and operational simplicity.
-
Phase Transfer Catalysis with TBAB is highly recommended for its mild reaction conditions, high efficiency, and alignment with green chemistry principles. It is particularly advantageous when working with sensitive substrates or when aiming to avoid high temperatures.
-
Base-Mediated Synthesis using K₂CO₃ in DMF is a robust and cost-effective alternative, especially for more nucleophilic amines. The higher temperatures required may be a limitation for some applications.
While organocatalysis presents an interesting avenue for exploration, particularly for challenging nucleophiles, established PTC and base-mediated protocols currently offer more predictable and widely applicable solutions for the derivatization of this compound. The choice of catalyst will ultimately depend on the specific nucleophile, the scale of the reaction, and the desired process parameters.
References
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Sangepu, N. R., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(48), 30239-30263. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Suryawanshi, V. B., et al. (2021). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. Polycyclic Aromatic Compounds. Available at: [Link]
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Sánchez-Migallón, A., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(17), 2381-2386. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]
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Various Authors. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
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Durán-Martín, D., et al. (2007). N-alkylation of imidazole by alkaline carbons. Catalysis Today, 127(1-4), 169-175. Available at: [Link]
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Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]
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Loupy, A., et al. (1987). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 17(13), 1615-1621. Available at: [Link]
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PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Available at: [Link]
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Kumar, A., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 525-546. Available at: [Link]
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Divia, N., et al. (2009). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2). Available at: [Link]
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Guan, L., et al. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
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da Silva, F. C., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 8, 1235-1243. Available at: [Link]
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Wang, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry, 20(4), 785-789. Available at: [Link]
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Kumar, A., et al. (2023). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 47(45), 21183-21190. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
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Al-Zoubi, R. M., et al. (2020). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 25(24), 5929. Available at: [Link]
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A Head-to-Head Comparison: 6-(Bromomethyl)isoquinoline Hydrobromide for Fluorescent Labeling versus Commercial Kits
A Senior Application Scientist's Guide to Performance, Protocol, and Practical Considerations
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. The choice of a fluorescent probe can profoundly impact experimental outcomes, influencing everything from signal strength and specificity to the very function of the labeled molecule. This guide provides an in-depth, objective comparison of a versatile, yet less commercially packaged reagent, 6-(Bromomethyl)isoquinoline hydrobromide, against established, commercially available labeling kits. By delving into the underlying chemistry, performance metrics, and experimental protocols, this document aims to empower researchers to make informed decisions tailored to their specific applications.
The Landscape of Fluorescent Labeling: A Tale of Two Chemistries
The covalent attachment of a fluorescent dye to a biomolecule, most commonly a protein, hinges on the reaction between a reactive group on the dye and a functional group on the protein. The vast majority of labeling strategies target one of two key amino acid residues: lysine or cysteine.
-
Amine-Reactive Labeling: This is the most common approach, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. Commercially available kits predominantly utilize N-hydroxysuccinimide (NHS) esters or isothiocyanates (like FITC), which readily react with primary amines under slightly alkaline conditions to form stable amide or thiourea bonds, respectively.[1]
-
Thiol-Reactive Labeling: This strategy offers greater specificity due to the lower abundance and often strategic location of cysteine residues in proteins.[2] The sulfhydryl group of cysteine is a potent nucleophile that can be targeted by reagents such as maleimides and iodoacetamides. This site-specific labeling can be crucial for preserving protein function, as it is less likely to disrupt binding sites or epitopes that may be rich in lysine residues.[3]
This compound enters this landscape as a versatile reagent capable of reacting with both nucleophilic amines and thiols, although its primary reactivity leans towards the more nucleophilic thiol groups.[2][4] The bromomethyl group is an excellent electrophile, susceptible to nucleophilic attack by the sulfur atom of a cysteine residue or, to a lesser extent, the nitrogen atom of a lysine residue.
Performance Showdown: 6-(Bromomethyl)isoquinoline vs. The Kits
The ideal fluorescent label is bright, photostable, and minimally disruptive to the biomolecule's function. Here, we compare the anticipated performance of this compound with popular commercial alternatives.
Spectroscopic Properties
| Feature | 6-(Bromomethyl)isoquinoline (Conjugate - Estimated) | Alexa Fluor™ 488 (NHS Ester) | DyLight™ 488 (NHS Ester) | Fluorescein (FITC) |
| Excitation Max (nm) | ~350-400 | ~495 | ~493 | ~495 |
| Emission Max (nm) | ~450-500 | ~519 | ~518 | ~519 |
| Quantum Yield (Φ) | 0.4 - 0.9 (Varies with structure)[5] | 0.92[6] | "High" (Specific value not consistently reported)[7] | ~0.92 (pH dependent)[6][8] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Not readily available | ~71,000 | ~70,000 | ~83,000 |
| Reactive Group | Bromomethyl | NHS Ester | NHS Ester | Isothiocyanate |
| Primary Target | Thiols (Cysteine), Amines (Lysine) | Primary Amines (Lysine) | Primary Amines (Lysine) | Primary Amines (Lysine) |
Key Insights:
-
Spectral Range: 6-(Bromomethyl)isoquinoline is expected to excite in the near-UV range and emit in the blue-to-cyan region of the spectrum. This can be advantageous for multiplexing experiments with more common green and red fluorophores, but requires appropriate filter sets on imaging systems.
-
Brightness: While the quantum yield of isoquinoline derivatives can be high, the overall brightness (a product of quantum yield and molar extinction coefficient) compared to gold-standard dyes like Alexa Fluor™ 488 remains to be experimentally determined for its protein conjugates.
-
pH Sensitivity: Fluorescein is notoriously pH-sensitive, with its fluorescence diminishing in acidic environments.[6] Isoquinoline-based fluorophores may offer greater stability across a broader pH range, a critical factor for experiments in varying cellular compartments.
Photostability
Photobleaching, the irreversible loss of fluorescence upon light exposure, is a major concern in fluorescence microscopy. Quinoline derivatives have been reported to possess good photostability.[9] In a direct comparison, Alexa Fluor™ dyes are generally considered more photostable than FITC.[10] The photostability of 6-(Bromomethyl)isoquinoline conjugates would need to be empirically determined but is anticipated to be superior to that of fluorescein.
Impact on Protein Function
A significant, yet often overlooked, aspect of fluorescent labeling is its potential to alter the biological activity of the protein. The introduction of a chemical moiety can disrupt protein conformation, block active sites, or interfere with protein-protein interactions.[6][11]
-
Site-Specificity: Because 6-(Bromomethyl)isoquinoline preferentially reacts with the more nucleophilic thiol groups of cysteine residues, it offers a potential advantage in preserving protein function compared to the less specific lysine-targeting NHS esters and isothiocyanates.[2] By targeting less abundant and often strategically located cysteines, the likelihood of modifying critical functional domains can be reduced.
-
Charge: The charge of the fluorescent label can influence protein binding and localization due to electrostatic interactions with the cell membrane or other biomolecules.[6] The hydrobromide salt of 6-(Bromomethyl)isoquinoline will be cationic, a factor to consider in the experimental design.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for labeling proteins with this compound and a standard amine-reactive commercial kit.
Protocol 1: Thiol-Reactive Labeling of a Protein with this compound
This protocol is designed based on the known reactivity of bromomethyl groups with protein thiols. Optimization of the dye-to-protein ratio and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT) (optional, for proteins with internal disulfides to be labeled)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 50 mM Tris or HEPES, pH 7.5-8.5, with 1 mM EDTA
Workflow Diagram:
Caption: Workflow for thiol-reactive protein labeling.
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced for labeling, incubate with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the DTT using a desalting column equilibrated with the reaction buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of dye to protein between 10:1 and 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, to a final concentration of 10-20 mM and incubating for 15 minutes.
-
Separate the labeled protein from the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Amine-Reactive Labeling with a Commercial NHS Ester Kit (e.g., Alexa Fluor™ or DyLight™)
This is a generalized protocol based on the instructions provided with typical amine-reactive labeling kits.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Amine-reactive dye kit (containing NHS ester of the dye and reaction buffer)
-
Desalting column provided in the kit or equivalent
Workflow Diagram:
Caption: Workflow for amine-reactive protein labeling.
Procedure:
-
Protein Preparation:
-
Exchange the protein into the reaction buffer provided in the kit (typically a carbonate/bicarbonate or borate buffer, pH 8.3-9.0).
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Reconstitute the vial of NHS ester dye with the recommended solvent (e.g., DMSO) as per the kit's protocol.
-
-
Labeling Reaction:
-
Add the appropriate volume of the dye solution to the protein solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using the desalting column provided in the kit.
-
Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, is a critical parameter to determine for consistent experimental results. It can be calculated using the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.[12][13][14][15]
Equation for DOL:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the dye's wavelength maximum
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its wavelength maximum
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)
Troubleshooting and Final Recommendations
Common Issues in Fluorescent Labeling:
-
Low Labeling Efficiency: This can be due to suboptimal pH, inactive dye, or the presence of interfering substances (e.g., Tris buffer in amine labeling).[16][17][18]
-
Protein Precipitation: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[19]
-
High Background Fluorescence: Inadequate removal of unreacted dye is a common cause. Ensure thorough purification.[17]
-
Loss of Protein Activity: The labeling may have modified critical residues. Consider a different labeling strategy (e.g., thiol-reactive instead of amine-reactive) or reducing the DOL.[6][11][20]
Choosing Your Reagent: A Decision Framework
Caption: Decision framework for selecting a labeling reagent.
Commercially available labeling kits from providers like Thermo Fisher Scientific (Alexa Fluor™, DyLight™) offer a convenient, well-documented, and reliable solution for routine protein labeling. They are an excellent choice for researchers who prioritize ease of use and have applications compatible with amine-reactive chemistry.
However, this compound presents a compelling alternative for more specialized applications. Its preference for thiol-reactive labeling provides a valuable tool for site-specific modification, potentially preserving protein function more effectively than broad-spectrum amine-reactive reagents. Furthermore, its distinct spectral properties in the near-UV/blue range open up possibilities for multiplexing experiments. While it requires a more hands-on approach to protocol optimization and characterization, for the discerning researcher, this compound is a powerful and versatile tool in the molecular labeling toolbox.
References
- A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. Benchchem.
- A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research. Benchchem.
- Degree of labeling (DOL) step by step. Abberior Instruments.
- Calculate dye:protein (F/P)
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjug
- Labeling Using Fluorescent Proteins. Thermo Fisher Scientific.
- How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio.
- How To Determine Degree of Protein Labeling. G-Biosciences.
- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central.
- Degree-of-labeling (DOL). NanoTemper Technologies.
- Troubleshooting in Fluorescent Staining.
- Fluorescent Dyes Brochure. AnaSpec.
- How does fluorescent labeling affect the binding kinetics of proteins with intact cells?. NIH.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
- Fluorescent labeling and modific
- Selecting Fluorescent Dyes. Nikon Imaging Center.
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
- Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions.
- Overview of Protein Labeling. Thermo Fisher Scientific.
- How does fluorescent labeling affect the binding kinetics of proteins with intact cells?. 2025-08-09.
- Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Deriv
- Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. Liberty University.
- Excitation and emission information for Living Colors fluorescent proteins. Takara Bio.
- Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH.
- Oxidation of thiols to disulfides with molecular bromine on hydr
- Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. PubMed.
- Fluorescence quantum yield ratios (η) of the labeled antibody to the fluorophore, and the excitation maxima wavelength.
- Fluorescent Labeling: Definition, Principles, Types and Applic
- Rational Perturbation of the Fluorescence Quantum Yield in EmissionTunable and Predictable Fluorophores (SeoulFluors) by a Facil. Harvard DASH.
- Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. PMC - PubMed Central.
- ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding.
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- 6-Bromomethylisoquinoline hydrobromide. ChemicalBook.
- Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR.
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PMC - NIH.
- Determining qPCR Efficiency. Bitesize Bio.
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. 2018-11-08.
- Protocol for qPCR analysis that corrects for cDNA amplification efficiency.
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Semantic Scholar.
- Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI.
- Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethyl
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. PMC.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH.
- (PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
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- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-(Bromomethyl)isoquinoline hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. 6-(Bromomethyl)isoquinoline hydrobromide is one such valuable intermediate, instrumental in the development of pharmaceuticals and fluorescent probes.[1] However, with great utility comes the profound responsibility of ensuring safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to foster a culture of safety and environmental stewardship in the laboratory.
Core Directive: Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3: May cause respiratory irritation.[2]
This hazard profile dictates that this compound and its contaminated disposables must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and potential harm to human health.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 188861-57-6 | [2][3][4] |
| Molecular Formula | C10H8BrN·HBr | [1][3] |
| Molecular Weight | 302.99 g/mol | [3] |
| Appearance | White to grey brownish yellow powder | [1] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to ensure correct disposal pathways. As a brominated organic compound, this compound waste must be collected separately from other waste streams.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
Waste Collection and Accumulation
-
Solid Waste:
-
Carefully transfer any unreacted this compound powder into the designated "Halogenated Organic Waste" container using a clean spatula.
-
Contaminated materials such as weighing boats, filter paper, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, the entire solution should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated organic solvents.
-
-
Empty Containers:
-
"Empty" containers that held this compound are still considered hazardous waste due to residual amounts.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
After triple-rinsing, deface the original label on the container before disposing of it as regular lab glass or plastic waste, in accordance with your institution's policies.
-
Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Segregation: Ensure the container is stored separately from incompatible materials.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a period defined by your institution's policy (typically not exceeding one year), contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the chemical and its concentration.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
The Rationale Behind the Protocol: Scientific Integrity and Trustworthiness
The procedures outlined above are not arbitrary; they are based on the chemical properties of halogenated organic compounds and established safety protocols.
-
Why Segregate? Halogenated organic compounds, when incinerated, can produce acidic gases such as hydrogen bromide. Dedicated disposal streams allow for specialized incineration facilities equipped with scrubbers to neutralize these corrosive byproducts, preventing their release into the atmosphere. Mixing with non-halogenated waste can complicate the disposal process and may not be permissible under regulatory guidelines. The U.S. Environmental Protection Agency (EPA) specifically lists certain halogenated organic compounds as hazardous wastes, necessitating their careful management.
-
Why Triple-Rinse? The principle of "empty" not being truly empty is a cornerstone of hazardous waste management. Residual amounts of a chemical can still pose a significant hazard. Triple-rinsing with a solvent capable of dissolving the residue ensures that the container is as clean as reasonably achievable, minimizing the risk of exposure and environmental contamination.
-
Why Incineration? Incineration is a common and effective method for the disposal of many organic hazardous wastes. At high temperatures, organic molecules are broken down into simpler, less harmful compounds like carbon dioxide and water. For halogenated compounds, the process is more complex due to the formation of acid gases, which must be managed with appropriate air pollution control technologies.
By adhering to these scientifically-grounded procedures, laboratories can ensure they are not only compliant with regulations but are also upholding their commitment to the safety of their personnel and the protection of the environment. This builds a foundation of trust and demonstrates a dedication to responsible scientific practice that extends beyond the research itself.
References
-
6-(bromomethyl)isoquinoline;hydrobromide - CAS:188861-57-6. Sunway Pharm Ltd. [Link]
-
6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis. A B Enterprises. [Link]
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A Comprehensive Guide to the Safe Handling of 6-(Bromomethyl)isoquinoline hydrobromide
This document provides essential safety and logistical information for the handling and disposal of 6-(Bromomethyl)isoquinoline hydrobromide (CAS No. 188861-57-6). As a key intermediate in the synthesis of pharmaceuticals and fluorescent probes, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a versatile chemical building block, but it is not without significant hazards.[1][2] A thorough understanding of its toxicological profile is the first step in establishing a safe operational plan.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed and can be toxic in contact with the skin.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]
-
Long-Term Health Effects: There is evidence to suggest that this compound may cause genetic defects, cancer, and reproductive harm. It may also cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazards: The substance is harmful to aquatic life with long-lasting effects.
Given these hazards, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should identify potential exposure scenarios and establish control measures to mitigate the identified risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound.[5] PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Provides a barrier against skin contact. Nitrile is a common choice for its chemical resistance. Always check for signs of degradation and change gloves frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from dust particles and accidental splashes. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or when engineering controls are insufficient. | Minimizes the inhalation of dust or aerosols.[5] |
All PPE should be inspected before use and disposed of or decontaminated properly after use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Recommended storage temperatures are often between 2-8°C.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Experimental Procedures
-
Preparation: Before starting, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust formation.[4] Use a spatula for transfers. If possible, weigh the compound directly into the reaction vessel.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use a pipette or a syringe for liquid transfers.
-
During Reaction: Keep the reaction vessel closed to prevent the release of vapors or aerosols.
-
Post-Reaction: Quench the reaction safely according to your established protocol.
3.3. Decontamination
-
Clean the work area thoroughly after each use. A suitable solvent, such as ethanol, can be used to wipe down surfaces.[6]
-
Decontaminate all equipment that has come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect both human health and the environment.
-
Chemical Waste: Collect all waste containing the compound in a designated, labeled, and sealed container. This includes unused compound, reaction residues, and contaminated solutions.
-
Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be considered hazardous waste and disposed of accordingly.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures. Do not pour chemical waste down the drain.[4][6]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For large spills, contact your institution's EHS office immediately.
Visualizing the Workflow: Safe Handling of this compound
The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
References
-
Chem-Impex. This compound. Retrieved from [Link]
- [Source 9 - SAFETY DATA SHEET]. (2022, October 23).
- Chemos GmbH & Co.KG. (2019, February 27).
- Berner International. PRODUCT BROCHURE Personal protective equipment and consumables.
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
- AK Scientific, Inc.
- Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector.
- [Source 15 - 8-(Bromomethyl)isoquinoline hydrobromide]. 8-(Bromomethyl)isoquinoline hydrobromide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 8-(Bromomethyl)isoquinoline hydrobromide [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
